alpha-Eleostearic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(9Z,11E,13E)-octadeca-9,11,13-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-10H,2-4,11-17H2,1H3,(H,19,20)/b6-5+,8-7+,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXYLFPMQMFGPL-WPOADVJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC=CC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C=C/C=C\CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00897457 | |
| Record name | alpha-Eleostearic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00897457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
506-23-0 | |
| Record name | α-Eleostearic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=506-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Eleostearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Eleostearic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00897457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9E,11Z,13E)-9,11,13-octadecatrienoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-ELEOSTEARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/934U1Q8QHG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
alpha-Eleostearic acid chemical structure and isomers
An In-depth Technical Guide to α-Eleostearic Acid: Structure, Isomers, and Biological Pathways
Introduction
Alpha-eleostearic acid (α-ESA) is a conjugated linolenic acid (CLnA), an isomer of octadecatrienoic acid, characterized by three conjugated double bonds.[1] This unique structure imparts specific chemical properties and significant biological activities, making it a subject of interest for researchers in nutrition, oncology, and drug development. Predominantly found in tung oil and bitter gourd seed oil, α-ESA is distinguished from its non-conjugated isomer, alpha-linolenic acid (ALA), by its metabolic fate and physiological effects.[1] This guide provides a comprehensive technical overview of α-ESA, its primary isomers, its biological mechanisms of action, and relevant experimental protocols.
Chemical Structure and Isomers
This compound is systematically named (9Z,11E,13E)-octadeca-9,11,13-trienoic acid. Its structure consists of an 18-carbon chain with three conjugated double bonds located at the 9th, 11th, and 13th carbon positions. The configuration of these bonds is cis (Z) at the 9th position and trans (E) at the 11th and 13th positions.[1][2][3]
Several geometric isomers of eleostearic acid exist, differing in the cis/trans configuration of their double bonds. The most common isomer besides this compound is beta-eleostearic acid (β-ESA), which is the all-trans (9E,11E,13E) isomer.[1] Other naturally occurring conjugated linolenic acids include punicic acid, catalpic acid, and calendic acid, which differ in both the position and geometry of their double bonds.[4]
Caption: Logical relationship between α-eleostearic acid and its key geometric and positional isomers.
Physicochemical Properties and Natural Sources
The quantitative properties of α-eleostearic acid are summarized below. Its high degree of unsaturation is responsible for the drying properties of oils that contain it, such as tung oil.[1]
Table 1: Physicochemical Properties of α-Eleostearic Acid
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | (9Z,11E,13E)-Octadeca-9,11,13-trienoic acid | [1][2] |
| Chemical Formula | C₁₈H₃₀O₂ | [1][2][5] |
| Molar Mass | 278.43 g/mol | [1][3] |
| Melting Point | 48 °C (118 °F) |[1] |
Table 2: α-Eleostearic Acid Content in Natural Sources
| Source | α-ESA Percentage of Total Fatty Acids | Reference |
|---|---|---|
| Tung Oil (Vernicia fordii) | ~82% | [1] |
| Bitter Gourd (Momordica charantia) Seed Oil | ~60% |[1][6] |
Biological Activities and Signaling Pathways
α-Eleostearic acid exhibits potent biological activities, primarily related to the induction of cell death in cancer cell lines and its metabolic conversion to other bioactive lipids.
Induction of Apoptosis
α-ESA is a known inducer of apoptosis, or programmed cell death, in various cancer cell lines, including HL60 leukemia and breast cancer cells.[1][7][8] The compound has been shown to inhibit cancer cell proliferation at concentrations between 20 and 80 µmol/L.[7] The mechanism of action involves the intrinsic apoptosis pathway, which is initiated from within the cell, primarily via the mitochondria. Treatment with α-ESA leads to a loss of the mitochondrial membrane potential (Δψm), a key event in early apoptosis. This disruption triggers the release of pro-apoptotic factors, such as apoptosis-inducing factor (AIF) and endonuclease G (EndoG), from the mitochondria into the nucleus, where they contribute to DNA fragmentation and cell death.[7]
Caption: Signaling pathway for α-eleostearic acid-induced intrinsic apoptosis.
Metabolic Conversion to Conjugated Linoleic Acid (CLA)
In vivo, α-eleostearic acid is rapidly metabolized into 9Z,11E-conjugated linoleic acid (9Z,11E-CLA), a bioactive fatty acid with its own distinct physiological effects.[9] This conversion involves a Δ13-saturation reaction, which reduces the double bond at the 13th position. The reaction is enzyme-mediated and NADPH-dependent, occurring primarily in the liver, kidney, and small intestine.[9] This metabolic pathway is significant because it means that some of the biological effects observed after α-ESA consumption may be attributable to its conversion into CLA.[1][9]
Caption: Metabolic conversion pathway of α-eleostearic acid to conjugated linoleic acid in vivo.
Induction of Ferroptosis
In addition to apoptosis, α-eleostearic acid has been identified as an inducer of ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[8] This activity has been observed in MDA-MB-231 breast cancer cells and can be suppressed by ferroptosis inhibitors such as Ferrostatin-1 (Fer-1) and the iron chelator Deferoxamine.[8]
Experimental Protocols
This section details methodologies for the isolation, analysis, and biological assessment of α-eleostearic acid.
Protocol: Isolation of Non-Esterified α-Eleostearic Acid from Tung Oil
This protocol is adapted from methods used for preparing free fatty acids from triglyceride-rich oils.[10]
Methodology:
-
Saponification: Weigh 30 mg of tung oil into a glass test tube. Add 2.5 mL of 0.5 M methanolic potassium hydroxide (B78521) (KOH). Blanket the mixture with nitrogen gas, seal the tube, and incubate at 40°C for 90 minutes with occasional vortexing to saponify the triglycerides into fatty acid salts.
-
Extraction of Non-Saponifiables: After cooling to room temperature, add 2.5 mL of deionized water and 5 mL of hexane (B92381). Vortex vigorously for 2 minutes and centrifuge at 500 x g for 5 minutes to separate the layers. Carefully remove and discard the upper hexane layer, which contains non-saponifiable material.
-
Acidification and Fatty Acid Extraction: To the remaining aqueous layer, add 1.5 mL of 6 M hydrochloric acid (HCl) to protonate the fatty acid salts. Add 5 mL of hexane, vortex thoroughly, and centrifuge as in the previous step.
-
Collection: The upper hexane layer now contains the free fatty acids, including α-eleostearic acid. Collect this layer and evaporate the solvent under a stream of nitrogen to obtain the purified fatty acid mixture.
Caption: Experimental workflow for the isolation of α-eleostearic acid from tung oil.
Protocol: Analysis of Apoptosis via Mitochondrial Membrane Potential
This protocol outlines a general method for assessing α-ESA's effect on apoptosis in a cancer cell line, such as MDA-MB-231 human breast cancer cells.[7]
Methodology:
-
Cell Culture and Treatment: Culture MDA-MB-231 cells in appropriate media until they reach approximately 70-80% confluency. Treat the cells with a final concentration of 40 µM α-eleostearic acid (dissolved in a suitable solvent like DMSO) for 48 hours. Include a vehicle-only control group.
-
Staining for Mitochondrial Membrane Potential: After incubation, harvest the cells and wash with PBS. Stain the cells using a lipophilic cationic dye from a commercial kit (e.g., MitoCapture™ Apoptosis Detection Kit). In healthy cells, the dye accumulates in the mitochondria, forming aggregates that fluoresce red. In apoptotic cells with compromised mitochondrial membrane potential, the dye remains in the cytoplasm in its monomeric form and fluoresces green.
-
Analysis: Analyze the stained cells using fluorescence microscopy or flow cytometry. Quantify the percentage of apoptotic cells by measuring the shift from red to green fluorescence.
Protocol: In Vitro Conversion of α-ESA to CLA
This protocol is based on studies demonstrating the enzymatic conversion of α-ESA in tissue homogenates.[9]
Methodology:
-
Preparation of Tissue Homogenate: Homogenize fresh rat liver tissue in a suitable buffer (e.g., phosphate (B84403) buffer with protease inhibitors) on ice. Perform subcellular fractionation via ultracentrifugation to isolate the microsomal fraction, which is rich in the required enzymes.
-
Enzymatic Reaction: In a microcentrifuge tube, combine the liver microsomal fraction with a solution of α-eleostearic acid. Add NADPH to a final concentration of 1 mM to serve as the necessary coenzyme. Incubate the mixture at 37°C for 30-60 minutes.
-
Lipid Extraction and Derivatization: Stop the reaction by adding a chloroform/methanol mixture to extract the total lipids. Evaporate the solvent and methylate the fatty acids to form fatty acid methyl esters (FAMEs) using a reagent like 1M sodium methoxide (B1231860) in methanol.[10]
-
GC-MS Analysis: Analyze the resulting FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the amount of 9Z,11E-CLA produced from the α-ESA substrate.
Conclusion
This compound is a conjugated fatty acid with a well-defined chemical structure and potent, multifaceted biological activities. Its ability to induce apoptosis and ferroptosis in cancer cells makes it a compelling candidate for further investigation in oncology and drug development. Furthermore, its efficient in vivo conversion to conjugated linoleic acid highlights a complex metabolic pathway that warrants consideration when evaluating its physiological effects. The protocols provided herein offer a framework for researchers to isolate, analyze, and further explore the therapeutic potential of this unique natural compound.
References
- 1. α-Eleostearic acid - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H30O2 | CID 5281115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis and Transfer of α-Elostearic Acid In Vivo in Momordica charantia L. Developing Seeds and In Vitro in Microsomal Fractions of These Seeds [mdpi.com]
- 5. CAS 506-23-0: α-Eleostearic acid | CymitQuimica [cymitquimica.com]
- 6. Beneficial Impacts of this compound from Wild Bitter Melon and Curcumin on Promotion of CDGSH Iron-Sulfur Domain 2: Therapeutic Roles in CNS Injuries and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound (9Z11E13E-18:3) is quickly converted to conjugated linoleic acid (9Z11E-18:2) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
Unveiling the Natural Reserves of α-Eleostearic Acid: A Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the primary natural sources of α-eleostearic acid, a conjugated fatty acid of significant interest for its potential therapeutic properties. This document provides in-depth quantitative data, detailed experimental protocols for its extraction and analysis, and visual representations of its known biological signaling pathways.
Introduction
Alpha-Eleostearic acid (α-ESA), a conjugated linolenic acid (CLnA), has garnered substantial attention within the scientific community for its diverse biological activities, including anti-cancer, anti-obesity, and anti-inflammatory effects. This guide serves as a technical resource, consolidating the current knowledge on the principal natural sources of this promising fatty acid.
Primary Natural Sources of α-Eleostearic Acid
The primary sources of α-eleostearic acid are concentrated in the seed oils of a select number of plant species. The concentration of α-ESA can vary depending on the plant species, cultivar, and extraction method.
Tung Oil (Vernicia fordii)
Tung oil, extracted from the seeds of the tung tree, stands as the most concentrated natural source of α-eleostearic acid.[1][2][3] The oil is renowned for its use as a drying agent in paints and varnishes due to the high degree of unsaturation conferred by its fatty acid profile.
Bitter Gourd Seed Oil (Momordica charantia)
The seeds of the bitter gourd, a widely cultivated vegetable, yield an oil rich in α-eleostearic acid.[1][4][5] This makes bitter gourd seed oil a significant and edible source of this valuable fatty acid.
Pomegranate Seed Oil (Punica granatum)
While pomegranate seed oil is a rich source of conjugated linolenic acids, the predominant isomer is punicic acid.[6][7] However, some studies have reported the presence of α-eleostearic acid in smaller quantities.[7]
Catalpa Seed Oil (Catalpa species)
The seed oils of various Catalpa species are known to contain conjugated fatty acids. The primary conjugated linolenic acid in Catalpa bignonioides seed oil is catalpic acid, an isomer of α-eleostearic acid.[8][9] Some sources suggest the presence of α-eleostearic acid as well, though concentrations may vary.[10]
Quantitative Data Summary
The following table summarizes the reported concentrations of α-eleostearic acid and its isomers in the seed oils of the primary natural sources.
| Plant Source | Scientific Name | α-Eleostearic Acid (% of total fatty acids) | Key Isomers Present | References |
| Tung Tree | Vernicia fordii | 80 - 83.97% | α-Eleostearic acid | [2][3] |
| Bitter Gourd | Momordica charantia | 50 - 65% | α-Eleostearic acid | [1][4] |
| Pomegranate | Punica granatum | Minor amounts | Punicic acid (major), α-Eleostearic acid | [7][11] |
| Catalpa | Catalpa bignonioides | Variable (minor) | Catalpic acid (major), α-Eleostearic acid | [8][9][10] |
Experimental Protocols
Extraction of α-Eleostearic Acid from Plant Seeds
A common and effective method for extracting oil rich in α-eleostearic acid from plant seeds is Soxhlet extraction.
Methodology:
-
Sample Preparation: The seeds are dried to a constant weight and then ground into a fine powder to increase the surface area for solvent interaction.
-
Soxhlet Extraction:
-
A known weight of the ground seed powder is placed in a thimble.
-
The thimble is placed into the main chamber of the Soxhlet extractor.
-
The extraction solvent (e.g., hexane (B92381) or petroleum ether) is placed in the distillation flask.
-
The apparatus is heated. The solvent vaporizes, travels up a distillation arm, and condenses in the condenser. The condensate drips into the thimble containing the seed powder.
-
The chamber containing the thimble slowly fills with the warm solvent. When the chamber is almost full, it is automatically emptied by a siphon side arm, with the solvent and extracted oil returning to the distillation flask.
-
This cycle is repeated multiple times to ensure complete extraction of the oil.
-
-
Solvent Removal: After extraction, the solvent is removed from the oil using a rotary evaporator under reduced pressure.
-
Oil Yield Calculation: The weight of the extracted oil is measured, and the oil yield is calculated as a percentage of the initial seed weight.
Quantification of α-Eleostearic Acid by Gas Chromatography (GC)
The fatty acid composition of the extracted oil, including the concentration of α-eleostearic acid, is determined by gas chromatography after conversion of the fatty acids to their methyl esters (FAMEs).
Methodology:
-
Preparation of Fatty Acid Methyl Esters (FAMEs):
-
A small amount of the extracted oil is saponified with a methanolic solution of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH).[12]
-
The resulting soaps are then esterified by refluxing with a solution of boron trifluoride (BF3) in methanol (B129727) or methanolic HCl.[5][13]
-
The FAMEs are then extracted into an organic solvent such as hexane or heptane.[13]
-
-
Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar biscyanopropyl or polyethylene (B3416737) glycol column) is used.[14]
-
Injection: A small volume (typically 1 µL) of the FAMEs solution is injected into the GC.
-
Chromatographic Conditions:
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: A temperature gradient is programmed to effectively separate the different FAMEs. A typical program might start at a lower temperature, ramp up to a higher temperature, and then hold for a period to ensure all components elute.[14]
-
Injector and Detector Temperatures: These are set at temperatures high enough to ensure vaporization of the sample and prevent condensation.
-
-
Quantification: The area of each peak in the chromatogram is proportional to the amount of the corresponding fatty acid. The percentage of α-eleostearic acid is calculated by dividing the peak area of its methyl ester by the total peak area of all fatty acids and multiplying by 100.[15]
-
Signaling Pathways and Experimental Workflows
α-Eleostearic acid has been shown to exert its biological effects through the modulation of several key signaling pathways, particularly in the context of cancer.
Apoptosis Induction in Cancer Cells
α-ESA is a potent inducer of apoptosis (programmed cell death) in various cancer cell lines. This is a critical mechanism for its anti-cancer activity.[1][16]
References
- 1. Eleostearic Acid inhibits breast cancer proliferation by means of an oxidation-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Α-eleostearic acid inhibits growth and induces apoptosis in breast cancer cells via HER2/HER3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces autophagy-dependent cell death through targeting AKT/mTOR and ERK1/2 signal together with the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Punicic Acid: A Potential Nutraceutical Compound in Pomegranate Seed Oil and Its Cardiovascular Benefits [mdpi.com]
- 7. Pomegranate Seed Oil (Punica Granatum L.): A Source of Punicic Acid (Conjugated -Linolenic Acid) [jscimedcentral.com]
- 8. Catalpa seed (Catalpa bignonioides), rich source of conjugated linolenic acid [fsct.modares.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Pomegranate Seed Oil as a Source of Conjugated Linolenic Acid (CLnA) Has No Effect on Atherosclerosis Development but Improves Lipid Profile and Affects the Expression of Lipid Metabolism Genes in apoE/LDLR−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 13. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 14. GC Analysis of Seven Seed Oils Containing Conjugated Fatty Acids [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Growth inhibition and apoptotic effect of this compound on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
alpha-Eleostearic acid in tung oil and bitter gourd seed
An In-depth Technical Guide to α-Eleostearic Acid in Tung Oil and Bitter Gourd Seed for Researchers and Drug Development Professionals
Introduction
Alpha-eleostearic acid (α-ESA), a conjugated linolenic acid (CLnA), is a polyunsaturated fatty acid with the chemical structure (9Z,11E,13E)-octadeca-9,11,13-trienoic acid.[1] Its unique conjugated triene system is responsible for the characteristic drying properties of oils rich in this compound and, more significantly, for its potent biological activities.[1] This technical guide provides a comprehensive overview of α-ESA, focusing on its primary natural sources, tung oil and bitter gourd seed oil. It details quantitative data, experimental protocols for extraction and analysis, and the molecular mechanisms underlying its therapeutic potential, particularly in oncology. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring natural compounds for therapeutic applications.
Quantitative Analysis of α-Eleostearic Acid and Other Fatty Acids
Tung oil, derived from the seeds of the tung tree (Vernicia fordii), is the most concentrated natural source of α-ESA. Bitter gourd (Momordica charantia) seed oil is another significant source, making it a valuable alternative, especially in regions where the plant is widely cultivated.[2][3] The fatty acid composition of these oils can vary, but typically falls within the ranges summarized below.
Table 1: Comparative Fatty Acid Composition of Tung Oil and Bitter Gourd Seed Oil
| Fatty Acid | Chemical Formula | Tung Oil (% of Total Fatty Acids) | Bitter Gourd Seed Oil (% of Total Fatty Acids) |
| α-Eleostearic Acid | C18:3 (9Z,11E,13E) | 70 - 86% [1][3][4][5][6][7] | 50 - 65% [1][2][8][9] |
| Linoleic Acid | C18:2 (n-6) | 6 - 8%[3][4] | 7 - 30%[9] |
| Oleic Acid | C18:1 (n-9) | 4 - 8%[3][4] | 3 - 9%[9] |
| Palmitic Acid | C16:0 | 2 - 6%[3][4] | 2 - 4%[9] |
| Stearic Acid | C18:0 | Not consistently reported | 20 - 35%[9] |
Note: Percentages are approximate and can vary based on the specific cultivar, growing conditions, and extraction method.
Experimental Protocols
Extraction and Purification of α-Eleostearic Acid
a) From Tung Oil (Saponification Method)
This protocol focuses on isolating free fatty acids from the triglyceride-rich tung oil.
-
Saponification: Mix tung oil with an ethanolic solution of potassium hydroxide (B78521) (KOH). Heat the mixture under reflux for 1-2 hours to hydrolyze the triglycerides into glycerol (B35011) and potassium salts of the fatty acids (soaps).
-
Removal of Non-saponifiables: After cooling, dilute the mixture with water and perform a liquid-liquid extraction using a nonpolar solvent like hexane (B92381) or diethyl ether to remove any non-saponifiable materials.
-
Acidification: Acidify the aqueous soap solution with a strong acid (e.g., 6M HCl) to a pH of ~1-2. This protonates the fatty acid salts, converting them into free fatty acids which will precipitate out of the solution.
-
Isolation: Extract the free fatty acids using a nonpolar solvent (e.g., hexane).
-
Washing and Drying: Wash the organic layer with distilled water to remove residual acid and salts. Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to yield the mixed free fatty acids.
-
Purification (Cryogenic Crystallization): For higher purity, dissolve the fatty acid mixture in an organic solvent and cool to temperatures between -20°C and -70°C.[10] The less soluble saturated and monounsaturated fatty acids will crystallize and can be removed by filtration, enriching the α-ESA in the filtrate. This process can yield α-ESA with a purity of 90-95%.[10]
b) From Bitter Gourd Seeds (Solvent Extraction)
-
Sample Preparation: Clean and dry bitter gourd seeds at a temperature below 60°C to prevent degradation of the fatty acids.[10] Grind the dried seeds into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Soxhlet Extraction: Place the ground seed powder in a thimble and extract with a solvent like hexane for 6-8 hours. This method provides a high yield.[11]
-
Cold Pressing: For a solvent-free approach, use a mechanical screw press to extract the oil directly from the seeds.[10]
-
Advanced Methods: Techniques like Ultrasound-Assisted Extraction (USAE) or Microwave-Assisted Extraction (MWAE) can be employed to improve yield and reduce extraction time.[12][13]
-
-
Refining: The crude oil can be refined through degumming, deacidification, decolorization, and deodorization to remove impurities.[10]
-
Isolation and Purification: Follow steps 1a (saponification) through 1f (purification) as described for tung oil to isolate and purify α-ESA from the extracted bitter gourd seed oil.
Quantification and Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling
-
Derivatization (FAMEs Preparation): Convert the fatty acids in the oil or extract into their more volatile Fatty Acid Methyl Esters (FAMEs). This is typically done by transesterification using 1M sodium methoxide (B1231860) in methanol.[14]
-
GC-MS Analysis: Inject the FAMEs solution into a GC equipped with a polar capillary column (e.g., SP-2560). The oven temperature is programmed to separate the different FAMEs based on their boiling points and polarity.[14]
-
Identification and Quantification: Identify individual FAMEs by comparing their retention times and mass spectra to those of known standards. Quantify the relative percentage of each fatty acid by integrating the peak areas in the chromatogram.[3]
-
Spectroscopic Analysis: Further structural confirmation can be achieved using Nuclear Magnetic Resonance (¹H NMR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy.[15]
In Vitro Assays for Biological Activity
Assessing Anti-Cancer Effects on Breast Cancer Cell Lines (e.g., MDA-MB-231, SKBR3)
-
Cell Culture: Culture human breast cancer cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Cytotoxicity Assay (MTT Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of purified α-ESA (e.g., 20 to 80 µmol/L) for 24-72 hours.[2][16]
-
Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO) and measure the absorbance at ~570 nm. Cell viability is expressed as a percentage relative to untreated control cells.
-
-
Apoptosis Detection (Flow Cytometry with Annexin V/PI Staining):
-
Treat cells with α-ESA (e.g., 40 µmol/L for 48 hours) as described above.[2][8]
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the cells using a flow cytometer. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late-stage apoptotic.
-
-
Western Blot Analysis for Protein Expression:
-
Treat cells with α-ESA and prepare total cell lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against target proteins (e.g., HER2, p-Akt, Akt, Bcl-2, Bax, PTEN) and a loading control (e.g., β-actin).[16]
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the key signaling pathways modulated by α-ESA.
Caption: Workflow for α-ESA extraction, analysis, and evaluation.
Caption: Pro-apoptotic signaling pathways activated by α-ESA.
Biological Activity and Mechanisms of Action
α-Eleostearic acid has demonstrated significant anti-neoplastic properties across various cancer cell lines, including breast, colon, and leukemia.[1][2][17] Its primary mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest through the modulation of multiple signaling pathways.
-
Induction of Apoptosis: α-ESA triggers apoptosis in cancer cells through both intrinsic and extrinsic pathways. It causes a loss of mitochondrial membrane potential, leading to the release of pro-apoptotic factors like apoptosis-inducing factor (AIF) and endonuclease G from the mitochondria into the nucleus.[2][8] Studies show that α-ESA upregulates the expression of pro-apoptotic proteins such as Bax and p53, while downregulating the anti-apoptotic protein Bcl-2.[16][18] This shift in the Bax/Bcl-2 ratio is a critical event in initiating the mitochondrial apoptotic cascade, which culminates in the activation of executioner caspases like caspase-3.[17][18]
-
Cell Cycle Arrest: Treatment with α-ESA has been shown to cause cell cycle arrest, particularly at the G2/M phase.[2][8][18] This is often mediated by the upregulation of cell cycle inhibitors like p21, a downstream target of the tumor suppressor p53.[18][19] By halting cell cycle progression, α-ESA prevents cancer cells from proliferating.
-
Modulation of Key Signaling Pathways:
-
HER2/HER3 Pathway: In HER2-overexpressing breast cancer cells, α-ESA has been found to reduce the expression of HER2/HER3 proteins.[16] This leads to the inhibition of downstream pro-survival signaling.
-
PI3K/Akt Pathway: α-ESA can activate the tumor suppressor PTEN, which in turn dephosphorylates and inactivates Akt, a central kinase in a major cell survival pathway.[16] Inactivation of Akt prevents the phosphorylation of downstream targets like BAD and GSK-3β, thereby promoting apoptosis.[16]
-
PPARγ Activation: α-ESA is considered a PPARγ (peroxisome proliferator-activated receptor-gamma) agonist.[18][19] Activation of PPARγ in cancer cells is linked to the induction of apoptosis and inhibition of proliferation.[18][19]
-
-
Oxidation-Dependent Mechanism: The anti-cancer effects of α-ESA are linked to its ability to induce lipid peroxidation and oxidative stress within cancer cells.[2][8][17] The presence of antioxidants, such as α-tocopherol, has been shown to abrogate the apoptosis-inducing effects of α-ESA, highlighting the critical role of an oxidation-dependent mechanism.[2][8][17]
Conclusion and Future Perspectives
This compound, readily available from tung and bitter gourd seed oils, is a promising natural compound with potent anti-cancer properties. Its ability to selectively induce apoptosis and cell cycle arrest in tumor cells through multiple signaling pathways makes it an attractive candidate for further investigation in drug development. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to harness the therapeutic potential of α-ESA. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the development of novel delivery systems to enhance its bioavailability and therapeutic index for potential clinical applications.
References
- 1. α-Eleostearic acid - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Tung Oil-Based Production of High 3-Hydroxyhexanoate-Containing Terpolymer Poly(3-Hydroxybutyrate-co-3-Hydroxyvalerate-co-3-Hydroxyhexanoate) Using Engineered Ralstonia eutropha - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Beneficial Impacts of this compound from Wild Bitter Melon and Curcumin on Promotion of CDGSH Iron-Sulfur Domain 2: Therapeutic Roles in CNS Injuries and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Eleostearic Acid inhibits breast cancer proliferation by means of an oxidation-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. natureinbottle.com [natureinbottle.com]
- 10. CN101429113B - Method for extracting and producing this compound, its salt and ester from balsam pear - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Extraction kinetics and quality evaluation of oil extracted from bitter gourd (Momardica charantia L.) seeds using emergent technologies [agris.fao.org]
- 13. researchgate.net [researchgate.net]
- 14. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 15. α-Eleostearic acid extraction by saponification of tung oil and its subsequent polymerization [morressier.com]
- 16. Α-eleostearic acid inhibits growth and induces apoptosis in breast cancer cells via HER2/HER3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Growth inhibition and apoptotic effect of this compound on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound suppresses proliferation of MCF-7 breast cancer cells via activation of PPARgamma and inhibition of ERK 1 / 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of α-Eleostearic Acid in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-eleostearic acid (α-ESA), a conjugated linolenic acid isomer, is a valuable fatty acid with significant industrial and potential therapeutic applications. Found in high concentrations in the seeds of a few plant species, its unique conjugated double bond system confers properties desirable for producing drying oils, polymers, and coatings. Furthermore, emerging research has highlighted its potential anti-cancer, anti-inflammatory, and anti-obesity properties, making it a compound of interest for the pharmaceutical and nutraceutical industries. This technical guide provides an in-depth overview of the biosynthesis of α-eleostearic acid in plants, focusing on the core metabolic pathways, key enzymatic players, and methodologies for its study and production. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this field.
The Biosynthetic Pathway of α-Eleostearic Acid
The biosynthesis of α-eleostearic acid is a specialized metabolic pathway that occurs in the endoplasmic reticulum (ER) of seed cells in specific plant species. The primary precursor for α-ESA is linoleic acid (18:2Δ⁹ᶜ,¹²ᶜ), which is first synthesized from oleic acid (18:1Δ⁹ᶜ) by the action of a conventional fatty acid desaturase 2 (FAD2) enzyme. The key step in α-ESA formation is the conversion of linoleic acid into α-eleostearic acid (18:3Δ⁹ᶜ,¹¹ᵗ,¹³ᵗ) by a specialized FAD2-like enzyme known as a fatty acid conjugase (FADX). This conversion takes place while the linoleic acid molecule is esterified to phosphatidylcholine (PC), a major phospholipid component of the ER membrane.[1][2][3]
The newly synthesized α-eleostearic acid is then channeled from phosphatidylcholine into triacylglycerols (TAGs), the primary storage form of fatty acids in seeds. The precise mechanism of this transfer is an area of active research but is thought to involve phospholipid:diacylglycerol acyltransferases (PDAT) and/or the release of α-ESA into the acyl-CoA pool for incorporation into TAGs by acyl-CoA:diacylglycerol acyltransferase (DGAT).[1]
Key Enzymes in α-Eleostearic Acid Biosynthesis
Two primary enzymes are crucial for the production of α-eleostearic acid:
-
Fatty Acid Desaturase 2 (FAD2): This is a conventional desaturase enzyme located in the endoplasmic reticulum. It catalyzes the introduction of a cis double bond at the Δ12 position of oleic acid (esterified to PC) to form linoleic acid. FAD2 is a common enzyme in many plant species and is not unique to those that produce conjugated fatty acids.[4][5]
-
Fatty Acid Conjugase (FADX): This is a divergent and specialized FAD2-like enzyme. It acts on linoleic acid (esterified to PC) and introduces a conjugated double bond system. Specifically, it converts the cis-Δ¹² double bond into a trans,trans-Δ¹¹,¹³ conjugated system, resulting in the formation of α-eleostearic acid.[3] FADX enzymes have been isolated and characterized from species such as tung (Vernicia fordii) and bitter melon (Momordica charantia).[1][3] Interestingly, some FADX enzymes have been shown to be bifunctional, exhibiting both conjugase and desaturase activities.[3]
Quantitative Data Summary
The accumulation of α-eleostearic acid varies significantly among different plant species and in transgenic organisms. The following tables summarize the quantitative data on α-ESA content.
Table 1: α-Eleostearic Acid Content in Natural Producer Plants
| Plant Species | Common Name | Tissue | α-Eleostearic Acid (% of total fatty acids) | Reference(s) |
| Vernicia fordii | Tung Tree | Seed Oil | 70.66 - 83.31 | [6][7][8] |
| Momordica charantia | Bitter Melon | Seed Oil | ~52.82 - 65 | [1][9][10] |
| Impatiens spp. | Impatiens | Seed Oil | 0.0 - 3.21 | [11] |
Table 2: α-Eleostearic Acid Production in Transgenic Plants
| Host Plant | Transgene(s) | α-Eleostearic Acid (% of total seed oil) | Reference(s) |
| Arabidopsis thaliana | M. charantia FADX | ~10 | [11] |
| Arabidopsis thaliana | Mutagenized M. charantia FADX | ~20 | [11] |
| Brassica napus | P. granatum FADX | up to 2.5 | [1] |
| Arabidopsis thaliana | P. granatum FADX and FAD2 | up to 21 | [1] |
| Brassica napus | P. granatum FADX and FAD2 | up to 11 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of α-eleostearic acid biosynthesis.
Heterologous Expression of FADX in Saccharomyces cerevisiae
The functional characterization of FADX is often performed by heterologous expression in a non-native host like yeast, which does not naturally produce conjugated fatty acids.
Protocol:
-
Vector Construction: The full-length coding sequence of the plant FADX gene is amplified by PCR and cloned into a yeast expression vector, such as pYES2, which contains a galactose-inducible promoter (GAL1).
-
Yeast Transformation: The resulting plasmid is transformed into a suitable Saccharomyces cerevisiae strain (e.g., INVSc1) using the lithium acetate (B1210297) method.
-
Yeast Culture and Induction:
-
Transformed yeast cells are grown in a selective medium lacking uracil (B121893) and containing glucose.
-
For induction of FADX expression, cells are transferred to a medium containing galactose.
-
The medium is supplemented with the precursor fatty acid, linoleic acid, to serve as the substrate for FADX.
-
-
Lipid Extraction and Analysis: After a period of induction, yeast cells are harvested, and total lipids are extracted. The fatty acids are then converted to fatty acid methyl esters (FAMEs) and analyzed by gas chromatography-mass spectrometry (GC-MS) to detect the presence of α-eleostearic acid.[3]
Isolation of Microsomal Fractions from Plant Seeds
To study the enzymatic activity of FAD2 and FADX in their native membrane environment, microsomal fractions are isolated from developing seeds.
Protocol:
-
Homogenization: Developing seeds are homogenized in a cold extraction buffer (e.g., 100 mM HEPES-KOH, pH 7.2, 330 mM sucrose, 1 mM EDTA, 1 mM DTT, and protease inhibitors).
-
Differential Centrifugation:
-
Resuspension: The microsomal pellet is resuspended in a suitable buffer for subsequent enzyme assays or protein analysis.
In Vitro Fatty Acid Conjugase (FADX) Activity Assay
This assay measures the conversion of linoleic acid to α-eleostearic acid by the FADX enzyme in isolated microsomes.
Protocol:
-
Reaction Mixture: The assay is typically performed in a reaction buffer containing:
-
Isolated microsomal fraction
-
A suitable substrate, such as [¹⁴C]-linoleoyl-CoA or linoleoyl-PC
-
A reducing agent, typically NADH or NADPH
-
Other necessary cofactors like ATP and Coenzyme A to facilitate the incorporation of the fatty acid into PC.
-
-
Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 25-30°C) for a specific duration.
-
Reaction Termination and Lipid Extraction: The reaction is stopped, and total lipids are extracted using a method such as the Bligh and Dyer procedure.
-
Analysis: The lipid extract is then analyzed to quantify the amount of α-eleostearic acid produced. This can be achieved by:
-
Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate the fatty acid methyl esters, followed by scintillation counting to quantify the radiolabeled product.
-
Gas chromatography-mass spectrometry (GC-MS) to identify and quantify the α-eleostearic acid peak.
-
Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for identifying and quantifying the fatty acid composition of a sample.
Protocol:
-
Lipid Extraction: Total lipids are extracted from the plant tissue or yeast cells using a solvent mixture, typically chloroform:methanol.[6]
-
Transesterification: The fatty acids in the lipid extract are converted to their corresponding fatty acid methyl esters (FAMEs) by incubation with a methylating agent (e.g., methanolic HCl or BF₃-methanol). This derivatization step increases the volatility of the fatty acids for GC analysis.[8]
-
GC-MS Analysis: The FAMEs are injected into a gas chromatograph, where they are separated based on their chain length, degree of unsaturation, and boiling point. The separated FAMEs then enter a mass spectrometer, which generates a mass spectrum for each compound, allowing for its identification by comparison to known standards and spectral libraries. Quantification is achieved by comparing the peak area of each FAME to that of an internal standard.[6]
Conclusion and Future Perspectives
The biosynthesis of α-eleostearic acid in plants is a fascinating example of specialized metabolism with significant potential for industrial and therapeutic applications. While the core pathway and key enzymes have been elucidated, further research is needed to fully understand the regulation of this pathway and the mechanisms of α-ESA transport and accumulation in TAGs. The development of more efficient strategies for the genetic engineering of high α-ESA content in oilseed crops remains a key objective. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to advance our understanding and utilization of this valuable plant-derived fatty acid.
References
- 1. static.igem.org [static.igem.org]
- 2. idtdna.com [idtdna.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. hort [journals.ashs.org]
- 8. assaygenie.com [assaygenie.com]
- 9. Two unusual conjugated fatty acids, parinaric acid and α-eleostearic acid, are present in several Impatiens species, but not in congener Hydrocera triflora - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the Essential Oil Composition of Selected Impatiens Species and Its Antioxidant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Alpha-Eleostearic Acid: A Technical Guide to its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-eleostearic acid (α-ESA), a conjugated linolenic acid found in high concentrations in bitter melon seed oil, has emerged as a promising natural compound with potent anti-tumor activities. This technical guide provides an in-depth exploration of the molecular mechanisms through which α-ESA exerts its anticancer effects. It details the induction of apoptosis via both oxidation-dependent and -independent pathways, the instigation of cell cycle arrest, and the modulation of key oncogenic signaling cascades. This document serves as a comprehensive resource, summarizing quantitative data, outlining experimental protocols, and visualizing complex biological processes to facilitate further research and drug development efforts in oncology.
Core Mechanisms of Action
This compound's anticancer activity is multifaceted, primarily revolving around the induction of programmed cell death (apoptosis), inhibition of cell proliferation through cell cycle arrest, and the generation of reactive oxygen species (ROS). These mechanisms are not mutually exclusive and often involve crosstalk between various signaling pathways.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. α-ESA has been shown to be a potent inducer of apoptosis in various cancer cell lines, particularly in breast cancer.[1][2] The apoptotic cascade is initiated through several interconnected pathways.
1.1.1. Oxidation-Dependent Apoptosis
A primary mechanism of α-ESA-induced apoptosis is through an oxidation-dependent process.[1] Treatment of cancer cells with α-ESA leads to lipid peroxidation, a process that generates reactive oxygen species (ROS).[1] High levels of ROS create an oxidative burst, leading to cellular damage and triggering apoptosis.[1] This is supported by findings that the antioxidant α-tocotrienol can abrogate the growth inhibition and apoptotic effects of α-ESA.[1]
1.1.2. Intrinsic (Mitochondrial) Apoptosis Pathway
α-ESA activates the intrinsic apoptosis pathway, which is centered around the mitochondria.[1] Key events in this pathway include:
-
Loss of Mitochondrial Membrane Potential (Δψm): α-ESA treatment causes a disruption of the mitochondrial membrane potential.[1]
-
Translocation of Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG): Following the loss of Δψm, AIF and EndoG are translocated from the mitochondria to the nucleus, where they contribute to DNA fragmentation and cell death in a caspase-independent manner.[1]
-
Modulation of Bcl-2 Family Proteins: α-ESA upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[2][3] This shift in the Bax/Bcl-2 ratio further promotes mitochondrial outer membrane permeabilization.
Cell Cycle Arrest
In addition to inducing apoptosis, α-ESA inhibits cancer cell proliferation by causing cell cycle arrest.[1][2][4] Studies have demonstrated that α-ESA can induce a G2/M phase block in the cell cycle.[1][2] This arrest prevents cancer cells from proceeding through mitosis, thereby halting their replication. The upregulation of p53 and p21 has been observed in α-ESA-treated cells, which are key regulators of cell cycle progression and can initiate apoptosis.[2][3]
Modulation of Key Signaling Pathways
α-ESA exerts its anticancer effects by modulating several critical signaling pathways that are often dysregulated in cancer.
PPARγ Activation and ERK1/2 Inhibition
This compound acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist.[2][3] Activation of PPARγ is associated with the inhibition of cancer cell growth. Furthermore, α-ESA treatment leads to the attenuation of the phosphorylation state of ERK1/2 (Extracellular signal-regulated kinases 1/2), which are components of the MAPK (Mitogen-activated protein kinase) signaling pathway that promotes cell proliferation and survival.[3] The nuclear translocation of PPARγ induced by α-ESA is positively correlated with the inhibition of ERK1/2 activation.[3]
Inhibition of the PI3K/Akt Pathway
The PI3K/Akt pathway is a crucial survival pathway that is often hyperactivated in cancer. α-ESA has been shown to inhibit this pathway.[4][5] This inhibition is mediated, at least in part, by the increased expression of phosphorylated PTEN (Phosphatase and tensin homolog), a tumor suppressor that negatively regulates the PI3K/Akt pathway.[4][5] Downstream effects of Akt inactivation include:
-
Reduced phosphorylation of GSK-3β (Glycogen synthase kinase-3β): This leads to the inhibition of survival pathways.[4][5]
-
Reduced phosphorylation of BAD (Bcl-2-associated death promoter): This promotes apoptosis.[4][5]
-
Decreased expression of the anti-apoptotic protein Bcl-2. [4]
Downregulation of HER2/HER3 Signaling
In breast cancer cells that overexpress Human Epidermal Growth Factor Receptor 2 (HER2), α-ESA has been shown to reduce the protein expression of the HER2/HER3 heterodimer.[4][5] This reduction contributes to the inhibition of downstream signaling pathways, including the PI3K/Akt pathway, thereby suppressing cell growth and inducing apoptosis.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of α-eleostearic acid on cancer cells.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| MDA-MB-231 (ER-) | Breast Cancer | ~40 | 48 | Proliferation | [1] |
| MDA-ERα7 (ER+) | Breast Cancer | ~40 | 48 | Proliferation | [1] |
| SKBR3 | Breast Cancer | <40 | 48 | MTT | [4] |
| T47D | Breast Cancer | >40 | 48 | MTT | [4] |
| MCF-7 | Breast Cancer | Not specified | - | - | [2][3] |
| HL60 | Leukemia | <20 | 24 | Growth Inhibition | [6] |
| HT29 | Colon Carcinoma | <40 | 24 | Growth Inhibition | [6] |
Table 1: IC50 Values of α-Eleostearic Acid in Various Cancer Cell Lines.
| Cell Line | α-ESA Concentration (µM) | Apoptosis (%) | Exposure Time (h) | Reference |
| MDA-ERα7 | 40 | ~82 | 48 | [1] |
| MDA-MB-231 | 40 | ~89 | 48 | [1] |
Table 2: Apoptosis Induction by α-Eleostearic Acid in Breast Cancer Cells.
| Cell Line | α-ESA Concentration (µM) | Cell Cycle Phase Arrest | Reference |
| MDA-MB-231 | Not specified | G2/M | [1] |
| MDA-ERα7 | Not specified | G2/M | [1] |
| SKBR3 | Not specified | G0/G1 and G2/M | [4] |
| T47D | Not specified | G0/G1 and G2/M | [4] |
| Human Breast Cancer Cells | Not specified | G2/M | [2] |
Table 3: Cell Cycle Arrest Induced by α-Eleostearic Acid.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of α-eleostearic acid.
Cell Viability and Proliferation Assays
-
MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of α-ESA for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
-
-
EdU Incorporation Assay: This assay measures DNA synthesis as an indicator of cell proliferation.
-
Treat cells with α-ESA.
-
Add EdU (5-ethynyl-2'-deoxyuridine) to the cell culture medium and incubate to allow its incorporation into newly synthesized DNA.
-
Fix and permeabilize the cells.
-
Detect the incorporated EdU using a fluorescent azide (B81097) that binds to the ethynyl (B1212043) group of EdU (click chemistry).
-
Analyze the fluorescence intensity using flow cytometry or fluorescence microscopy.
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Harvest cells after treatment with α-ESA.
-
Wash the cells with PBS and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Mitochondrial Membrane Potential (Δψm) Assay: This assay uses fluorescent dyes like JC-1 to measure changes in the mitochondrial membrane potential.
-
Treat cells with α-ESA.
-
Incubate the cells with the JC-1 dye. In healthy cells with a high Δψm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low Δψm, JC-1 remains as monomers and fluoresces green.
-
Analyze the fluorescence by flow cytometry or fluorescence microscopy. A shift from red to green fluorescence indicates a loss of Δψm.
-
Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by α-ESA.
-
Lyse α-ESA-treated and control cells to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., Bax, Bcl-2, p-ERK, Akt).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway and Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: α-ESA induced apoptosis pathway.
Caption: Modulation of key signaling pathways by α-ESA.
Caption: Experimental workflow for Western Blotting.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for cancer treatment through its ability to induce apoptosis, cause cell cycle arrest, and modulate key oncogenic signaling pathways. The convergence of its effects on ROS production, the intrinsic apoptotic pathway, and the PPARγ, ERK, and PI3K/Akt signaling cascades highlights a complex and potent anticancer profile.
Future research should focus on:
-
In vivo studies: To validate the in vitro findings and assess the efficacy and safety of α-ESA in animal models of various cancers.
-
Combination therapies: To investigate the synergistic effects of α-ESA with conventional chemotherapeutic agents or other targeted therapies.
-
Bioavailability and formulation: To develop effective delivery systems to enhance the bioavailability and targeted delivery of α-ESA to tumor tissues.
-
Exploration in other cancers: To broaden the investigation of α-ESA's anticancer activity beyond breast cancer to other malignancies.
This technical guide provides a solid foundation for understanding the multifaceted mechanism of action of α-eleostearic acid, paving the way for its further development as a novel anticancer agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Growth inhibition and apoptotic effect of this compound on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses proliferation of MCF-7 breast cancer cells via activation of PPARgamma and inhibition of ERK 1 / 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Α-eleostearic acid inhibits growth and induces apoptosis in breast cancer cells via HER2/HER3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
The Biological Activities of α-Eleostearic Acid: A Technical Guide
Introduction
Alpha-eleostearic acid (α-ESA) is a conjugated linolenic acid found in high concentrations in the seeds of certain plants, notably the bitter melon (Momordica charantia) and tung tree (Vernicia fordii). As a C18:3 fatty acid with a conjugated triene system (9Z, 11E, 13E), its unique chemical structure confers a range of biological activities. This technical guide provides an in-depth overview of the current scientific understanding of α-ESA's effects, with a primary focus on its well-documented anticancer properties and a brief discussion on its antioxidant activities. It is important to note that while research into other potential health benefits is ongoing, there is currently a limited body of scientific literature available regarding the direct anti-obesity effects of α-eleostearic acid.
Anticancer Activities of α-Eleostearic Acid
α-Eleostearic acid has demonstrated potent anticancer effects in a variety of preclinical models, including breast, colon, and leukemia cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of programmed cell death (apoptosis) and cell cycle arrest, mediated through the modulation of key signaling pathways.
Induction of Apoptosis
A hallmark of α-ESA's anticancer activity is its ability to induce apoptosis in cancer cells. This programmed cell death is triggered through both intrinsic and extrinsic pathways, characterized by cellular and nuclear fragmentation, and the activation of specific enzymatic cascades.
Quantitative Data on α-ESA-Induced Apoptosis:
| Cell Line | Concentration of α-ESA | Treatment Duration | Apoptosis Percentage | Citation |
| MDA-MB-231 (ER-) | 40 µM | 48 hours | 70-90% | [1] |
| MDA-ERα7 (ER+) | 40 µM | 48 hours | 70-90% | [1] |
| HL60 (Leukemia) | 20 µM | Not Specified | Apoptosis Induced | [2] |
Experimental Protocol: Annexin V & Propidium Iodide (PI) Assay for Apoptosis Detection
This protocol outlines a common method to quantify apoptosis in cancer cells treated with α-ESA.
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., MDA-MB-231) in appropriate media and conditions until they reach approximately 70-80% confluency.
-
Treat the cells with varying concentrations of α-ESA (e.g., 20 µM, 40 µM) or a vehicle control (e.g., ethanol) for a specified duration (e.g., 24, 48 hours).
-
-
Cell Harvesting and Staining:
-
Following treatment, harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excitation for FITC is typically at 488 nm and emission is detected at ~530 nm. PI is excited at 488 nm and its emission is detected at >670 nm.
-
The results will differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
-
Induction of Cell Cycle Arrest
α-ESA has been shown to halt the progression of the cell cycle in cancer cells, preventing their proliferation. This arrest typically occurs at the G2/M phase.
Quantitative Data on α-ESA-Induced Cell Cycle Arrest:
| Cell Line | Concentration of α-ESA | Treatment Duration | Cell Cycle Phase Arrest | Citation |
| Human Breast Cancer Cells | Not Specified | Not Specified | G2/M Phase | [3] |
| MDA-MB-231 (ER-) | 40 µM | 48 hours | G2/M Phase | [4] |
| MDA-ERα7 (ER+) | 40 µM | 48 hours | G2/M Phase | [4] |
Experimental Protocol: Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Culture and Treatment:
-
Culture and treat cancer cells with α-ESA as described in the apoptosis protocol.
-
-
Cell Fixation and Staining:
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content of the cells will be proportional to the PI fluorescence intensity.
-
The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle, allowing for quantification of the cell population in each phase.
-
Modulation of Signaling Pathways
The anticancer effects of α-ESA are mediated by its interaction with several key signaling pathways that regulate cell growth, survival, and death.
α-Eleostearic acid is a known agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, inflammation, and cancer.[5][6] Activation of PPARγ by α-ESA in cancer cells can lead to the upregulation of pro-apoptotic proteins like p53, p21, and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2.[5]
In breast cancer cells, particularly those overexpressing Human Epidermal Growth Factor Receptor 2 (HER2), α-ESA has been shown to reduce the expression of HER2 and its dimerization partner HER3.[7] This leads to the inhibition of the downstream Akt signaling pathway, a key regulator of cell survival. The inactivation of Akt results in reduced phosphorylation of pro-survival proteins and ultimately promotes apoptosis.
Experimental Protocol: Western Blot Analysis of Protein Expression
This protocol is used to detect changes in the expression levels of proteins in the PPARγ and HER2/Akt pathways following α-ESA treatment.
-
Cell Culture and Protein Extraction:
-
Culture and treat cancer cells with α-ESA as previously described.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-PPARγ, anti-p-Akt, anti-Akt, anti-Bax, anti-Bcl-2) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Antioxidant and Other Activities
α-Eleostearic acid has also been reported to possess antioxidant properties.[8] Its conjugated double bond system is thought to contribute to its ability to scavenge free radicals. However, it's noteworthy that some of its anticancer effects are believed to be mediated through an oxidation-dependent mechanism, suggesting a pro-oxidant role in the context of cancer cells.[1] Further research is needed to fully elucidate the dual antioxidant and pro-oxidant nature of α-ESA.
Anti-Obesity Activities: A Note on the Current State of Research
While some sources briefly mention that α-eleostearic acid can induce programmed cell death in fat cells, there is a significant lack of in-depth scientific studies and clinical trials specifically investigating the anti-obesity effects of α-ESA in animal models or humans.[2] Much of the available literature on fatty acids and obesity focuses on other compounds such as conjugated linoleic acid (CLA) and alpha-lipoic acid. Therefore, a comprehensive understanding of α-ESA's role in weight management, adipocyte differentiation, and lipid metabolism remains to be established.
α-Eleostearic acid is a bioactive fatty acid with well-documented and potent anticancer properties. Its ability to induce apoptosis and cell cycle arrest in cancer cells through the modulation of key signaling pathways like PPARγ and HER2/Akt makes it a promising candidate for further investigation in cancer therapy and prevention. While it also exhibits antioxidant properties, its role in other health aspects, particularly obesity, is not yet well-defined and requires more rigorous scientific exploration. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this unique natural compound.
References
- 1. Eleostearic Acid inhibits breast cancer proliferation by means of an oxidation-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α-Eleostearic acid - Wikipedia [en.wikipedia.org]
- 3. Growth inhibition and apoptotic effect of this compound on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound suppresses proliferation of MCF-7 breast cancer cells via activation of PPARgamma and inhibition of ERK 1 / 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dietary α-Eleostearic Acid Ameliorates Experimental Inflammatory Bowel Disease in Mice by Activating Peroxisome Proliferator-Activated Receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Α-eleostearic acid inhibits growth and induces apoptosis in breast cancer cells via HER2/HER3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of α-eleostearic acid on asolectin liposomes dynamics: relevance to its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
α-Eleostearic Acid: A Natural Agonist of PPARγ
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It plays a pivotal role in the regulation of adipogenesis, lipid metabolism, and inflammation.[1][2] The discovery of natural and synthetic ligands that modulate PPARγ activity has opened new avenues for therapeutic interventions in a range of diseases, including type 2 diabetes, inflammatory bowel disease (IBD), and cancer.[1][3] Among the natural ligands, α-Eleostearic acid (α-ESA), a conjugated linolenic acid found in certain plant oils, has emerged as a promising PPARγ agonist.[1] This technical guide provides a comprehensive overview of α-ESA's interaction with PPARγ, detailing its mechanism of action, quantitative activation data, and the experimental protocols used to elucidate its function.
Mechanism of Action: α-Eleostearic Acid as a PPARγ Agonist
α-Eleostearic acid (α-ESA) has been identified as a natural agonist of PPARγ through a combination of computational modeling and experimental validation.[1] As a PPARγ agonist, α-ESA binds to the ligand-binding domain (LBD) of the receptor. This binding event induces a conformational change in the PPARγ protein, leading to the recruitment of coactivator proteins. The resulting complex then heterodimerizes with the retinoid X receptor (RXR). This activated PPARγ/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in various physiological processes, including the suppression of inflammatory responses and the regulation of cell growth and differentiation.[1][3] For instance, the anti-inflammatory effects of α-ESA in experimental models of inflammatory bowel disease have been attributed to its PPARγ-dependent activity.[1][4] Furthermore, α-ESA has been shown to suppress the proliferation of breast cancer cells through the activation of PPARγ.[3]
Quantitative Data on α-Eleostearic Acid's PPARγ Agonist Activity
The agonist activity of α-Eleostearic acid on PPARγ has been quantified using various in vitro assays. The following tables summarize the key findings from a seminal study in the field.
Table 1: Ligand-Binding Affinity of α-Eleostearic Acid for PPARγ
| Ligand | Assay Type | Parameter | Value | Reference |
| α-Eleostearic Acid | Competitive Ligand-Binding Assay | IC50 | ~10⁻⁵ M | [5] |
| Rosiglitazone (Positive Control) | Competitive Ligand-Binding Assay | IC50 | ~10⁻⁷ M | [5] |
Note: The IC50 value for α-Eleostearic Acid is an estimation based on the graphical data presented in the cited study. It represents the concentration of the ligand that displaces 50% of a fluorescently labeled ligand from the PPARγ ligand-binding domain.
Table 2: PPARγ Transcriptional Activation by α-Eleostearic Acid
| Ligand Concentration | Mean Relative Luciferase Activity (Fold Activation) | Standard Deviation | Reference |
| 10⁻⁸ M | ~1.5 | ~0.2 | [5] |
| 10⁻⁷ M | ~2.0 | ~0.3 | [5] |
| 10⁻⁶ M | ~2.5 | ~0.4 | [5] |
| 10⁻⁵ M | ~3.0 | ~0.5 | [5] |
| 1 µM Rosiglitazone (Positive Control) | ~4.5 | ~0.5 | [5] |
Note: The data represents the fold activation of a luciferase reporter gene under the control of a PPRE in response to treatment with α-Eleostearic Acid or Rosiglitazone. The values are estimations based on the graphical data presented in the cited study.
Signaling Pathways and Experimental Workflows
PPARγ Signaling Pathway Activated by α-Eleostearic Acid
The following diagram illustrates the signaling cascade initiated by the binding of α-Eleostearic acid to PPARγ.
Experimental Workflow: Assessing PPARγ Agonism
The diagram below outlines a typical experimental workflow to determine the PPARγ agonist activity of a test compound like α-Eleostearic acid.
Experimental Protocols
Competitive Ligand-Binding Assay
This assay quantifies the ability of a test compound to displace a known fluorescently labeled ligand from the PPARγ ligand-binding domain (LBD).
-
Materials:
-
Recombinant human PPARγ-LBD
-
Fluorescently labeled PPARγ ligand (e.g., Fluormone™ Pan-PPAR Green)
-
Test compound (α-Eleostearic acid)
-
Positive control (e.g., Rosiglitazone)
-
Assay buffer (e.g., phosphate-buffered saline)
-
384-well black microplates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound (α-ESA) and the positive control (Rosiglitazone) in the assay buffer.
-
In a 384-well plate, add a fixed concentration of the fluorescently labeled PPARγ ligand and the recombinant PPARγ-LBD to each well.
-
Add the serially diluted test compound or positive control to the respective wells. Include wells with only the fluorescent ligand and LBD (maximum binding) and wells with a high concentration of a known unlabeled ligand (non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
PPARγ Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activation of PPARγ by a test compound.
-
Materials:
-
Mammalian cell line (e.g., HEK293T, Cos-7)
-
Expression vector for human PPARγ
-
Luciferase reporter vector containing a PPRE upstream of the luciferase gene
-
Transfection reagent
-
Test compound (α-Eleostearic acid)
-
Positive control (e.g., Rosiglitazone)
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent. A co-transfection with a vector expressing a second reporter (e.g., Renilla luciferase) can be performed for normalization of transfection efficiency.
-
After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compound (α-ESA) or the positive control (Rosiglitazone). Include a vehicle control (e.g., DMSO).
-
Incubate the cells for another 18-24 hours.
-
Lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent. If a normalization vector was used, measure the activity of the second reporter as well.
-
Normalize the firefly luciferase activity to the activity of the control reporter (if applicable) or to the protein concentration of the cell lysate.
-
Calculate the fold activation by dividing the normalized luciferase activity of the treated cells by that of the vehicle-treated cells.
-
Plot the fold activation against the logarithm of the test compound concentration to generate a dose-response curve.
-
Conclusion
α-Eleostearic acid has been clearly identified as a natural agonist of PPARγ. The available data from ligand-binding and reporter gene assays demonstrate its ability to bind to and activate this nuclear receptor, leading to the modulation of target gene expression. These findings underscore the potential of α-ESA as a lead compound for the development of novel therapeutics targeting PPARγ-mediated pathways in various diseases. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced interactions between α-ESA and PPARγ and to explore its full therapeutic potential.
References
- 1. Dietary α-Eleostearic Acid Ameliorates Experimental Inflammatory Bowel Disease in Mice by Activating Peroxisome Proliferator-Activated Receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-eleostearic acid suppresses proliferation of MCF-7 breast cancer cells via activation of PPARgamma and inhibition of ERK 1 / 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dietary α-Eleostearic Acid Ameliorates Experimental Inflammatory Bowel Disease in Mice by Activating Peroxisome Proliferator-Activated Receptor-γ | PLOS One [journals.plos.org]
- 5. Dietary α-Eleostearic Acid Ameliorates Experimental Inflammatory Bowel Disease in Mice by Activating Peroxisome Proliferator-Activated Receptor-γ | PLOS One [journals.plos.org]
An In-depth Technical Guide on the Induction of Apoptosis by Alpha-Eleostearic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-eleostearic acid (α-ESA), a conjugated linolenic acid found predominantly in the seeds of the bitter melon (Momordica charantia), has garnered significant attention in oncological research for its potent pro-apoptotic and anti-proliferative effects across a spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms, key signaling pathways, and experimental evidence supporting the induction of apoptosis by α-ESA. The information is curated to serve as a resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
Core Mechanisms of α-Eleostearic Acid-Induced Apoptosis
This compound orchestrates apoptosis through a multi-faceted approach, primarily by inducing oxidative stress and modulating critical signaling pathways that govern cell survival and death.
1. Oxidative Stress and Lipid Peroxidation: A primary mechanism of α-ESA's action is the induction of an oxidation-dependent apoptosis. Its conjugated triene system is susceptible to lipid peroxidation, leading to the generation of reactive oxygen species (ROS). This increase in intracellular ROS disrupts cellular homeostasis and triggers apoptotic signaling. The pro-apoptotic effects of α-ESA can be mitigated by the presence of antioxidants like α-tocopherol, highlighting the critical role of oxidative stress in its mechanism.[1][2][3]
2. Intrinsic (Mitochondrial) Pathway of Apoptosis: α-ESA is a potent activator of the intrinsic apoptotic pathway. Treatment with α-ESA leads to a loss of mitochondrial membrane potential, a key event in the initiation of this cascade. This is followed by the translocation of pro-apoptotic factors, such as apoptosis-inducing factor (AIF) and endonuclease G, from the mitochondria to the nucleus, where they contribute to DNA fragmentation and cell death.[1][2] This process appears to be caspase-independent in some instances, as caspase inhibitors do not always abrogate α-ESA-induced apoptosis.[1][2]
3. Modulation of Key Signaling Pathways:
-
PPARγ Activation: this compound has been shown to act as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. Activation of PPARγ leads to the upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21. This is accompanied by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[4]
-
Inhibition of HER2/HER3 Signaling: In breast cancer cells, particularly those overexpressing Human Epidermal Growth Factor Receptor 2 (HER2), α-ESA has been shown to reduce the expression of HER2 and its dimerization partner HER3. This inhibition leads to a decrease in the phosphorylation of the downstream survival kinase Akt. The inactivation of Akt, in turn, affects its downstream targets, including glycogen (B147801) synthase kinase-3β (GSK-3β) and the pro-apoptotic protein BAD, ultimately promoting apoptosis.[5][6]
-
ERK1/2 Inhibition: α-ESA has been observed to suppress the phosphorylation and activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2). The ERK1/2 pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade that promotes cell proliferation and survival. Inhibition of this pathway by α-ESA contributes to its anti-proliferative and pro-apoptotic effects.
Data Presentation: Quantitative Effects of α-Eleostearic Acid
The following tables summarize the quantitative data on the efficacy of α-ESA in inducing apoptosis and inhibiting proliferation in various cancer cell lines.
Table 1: Induction of Apoptosis by α-Eleostearic Acid in Cancer Cell Lines
| Cell Line | Cancer Type | α-ESA Concentration | Incubation Time | Apoptosis Percentage | Reference |
| MDA-MB-231 (ER-) | Breast Cancer | 40 µM | 48 hours | ~70-90% | [1][2] |
| MDA-ERα7 (ER+) | Breast Cancer | 40 µM | 48 hours | ~70-90% | [1][2] |
| HL60 | Leukemia | 5 µM | 24 hours | Apoptosis Induced | [7] |
| HL60 | Leukemia | 20 µM | 6 hours | Cellular & Nuclear Fragmentation | [8] |
| DLD-1 | Colon Cancer | Not Specified | Not Specified | DNA Laddering | [3] |
| SKBR3 | Breast Cancer | 40 µM | 48 hours | Increased Nuclear Condensation | [6] |
| T47D | Breast Cancer | 40 µM | 48 hours | Increased Nuclear Condensation | [6] |
Table 2: Proliferation Inhibition by α-Eleostearic Acid (IC50 Values)
| Cell Line | Cancer Type | Incubation Time | IC50 Value | Reference |
| HT29 | Colon Carcinoma | 24 hours | Growth Inhibition Observed | [8] |
| HL60 | Leukemia | 24 hours | Growth Inhibition Observed | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of α-ESA-induced apoptosis.
1. Cell Culture and Treatment:
-
Cell Lines: Human breast cancer cell lines (MDA-MB-231, MDA-ERα7, SKBR3, T47D), human leukemia cell line (HL60), and human colon cancer cell lines (DLD-1, HT29) are commonly used.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
-
α-ESA Treatment: α-Eleostearic acid is dissolved in a suitable solvent, such as ethanol (B145695) or DMSO, to prepare a stock solution. The stock solution is then diluted in the culture medium to achieve the desired final concentrations for treating the cells. Control cells are treated with the vehicle (solvent) alone.
2. Apoptosis Assays:
-
Annexin V/Propidium (B1200493) Iodide (PI) Staining by Flow Cytometry:
-
Seed cells in 6-well plates and treat with α-ESA for the desired time.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[9][10]
-
-
DAPI (4',6-diamidino-2-phenylindole) Staining for Nuclear Morphology:
-
Grow cells on coverslips in 6-well plates and treat with α-ESA.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Stain the cells with DAPI solution for 5 minutes in the dark.
-
Mount the coverslips on microscope slides and observe under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.[6]
-
3. Western Blot Analysis:
-
After treatment with α-ESA, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, total Akt, p-ERK, total ERK, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[11][12][13]
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying α-ESA-induced apoptosis.
Caption: Signaling pathways of α-Eleostearic Acid-induced apoptosis.
Caption: Experimental workflow for studying α-ESA-induced apoptosis.
References
- 1. Eleostearic Acid inhibits breast cancer proliferation by means of an oxidation-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Growth inhibition and apoptotic effect of this compound on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Α-eleostearic acid inhibits growth and induces apoptosis in breast cancer cells via HER2/HER3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound and its dihydroxy derivative are major apoptosis-inducing components of bitter gourd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. kumc.edu [kumc.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Whitepaper: The Role and Mechanisms of α-Eleostearic Acid in the Induction of Ferroptosis
Executive Summary
Ferroptosis, an iron-dependent form of regulated cell death characterized by the lethal accumulation of lipid peroxides, has emerged as a promising therapeutic avenue in oncology.[1][2][3] Natural compounds capable of inducing this pathway are of significant interest. Alpha-Eleostearic Acid (α-ESA), a conjugated polyunsaturated fatty acid found in bitter melon seed oil, has been identified as a potent inducer of ferroptosis in various cancer cell lines.[4][5] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning α-ESA-induced ferroptosis, presents key quantitative data from preclinical studies, details relevant experimental protocols, and illustrates the core signaling pathways. The central mechanism involves the enzymatic incorporation of α-ESA into cellular membrane phospholipids (B1166683), which, due to its conjugated double-bond structure, renders these lipids highly susceptible to peroxidation, thereby initiating the ferroptotic cascade.[4]
The Core Mechanism of α-ESA-Induced Ferroptosis
The induction of ferroptosis by α-ESA is a multi-step process initiated by its uptake and metabolic activation within the cell. The unique conjugated triene system of α-ESA is critical to its pro-ferroptotic activity.[5][6][7]
-
Activation and Esterification : Upon entering the cell, α-ESA is activated by Acyl-CoA Synthetase Long-chain family members, particularly ACSL1 and ACSL4.[4][8][9] These enzymes catalyze the conversion of α-ESA into its acyl-CoA derivative (α-ESA-CoA).
-
Incorporation into Phospholipids : The resulting α-ESA-CoA is then esterified into membrane phospholipids (PLs), such as phosphatidylethanolamines (PEs), by lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3).[8][10][11] This remodeling of the cellular lipidome enriches membranes with highly oxidizable fatty acid tails.[4][11]
-
Lipid Peroxidation : The conjugated double bonds in the incorporated α-ESA make the membrane phospholipids exceptionally prone to lipid peroxidation.[4] This process, catalyzed by iron-dependent enzymes like lipoxygenases (LOXs) and driven by reactive oxygen species (ROS), leads to the formation of phospholipid hydroperoxides (PLOOH).[8][12]
-
Overwhelming Antioxidant Defenses : The primary defense against lipid peroxidation is the glutathione (B108866) peroxidase 4 (GPX4) enzyme, which utilizes glutathione (GSH) to reduce PLOOHs to non-toxic lipid alcohols.[1][13][14] The rapid and extensive lipid peroxidation initiated by α-ESA can overwhelm the capacity of the GPX4/GSH system, leading to a massive accumulation of toxic lipid peroxides.[4][10]
-
Cell Death Execution : The accumulation of lipid peroxides disrupts membrane integrity, leading to increased permeability, ion imbalance, and eventual cell lysis, culminating in ferroptotic cell death.[1][2] This process can be specifically inhibited by iron chelators like deferoxamine (B1203445) (DFO) and lipophilic antioxidants like ferrostatin-1 (Fer-1), confirming the ferroptotic nature of the cell death.[5]
Signaling Pathway Visualization
Quantitative Data Presentation
The efficacy of α-ESA in inducing ferroptosis has been quantified across various cancer cell lines. The data highlights its potency and selectivity.
Table 1: Cell Viability in Response to α-Eleostearic Acid Treatment
| Cell Line | Cancer Type | α-ESA Concentration (µM) | Treatment Duration (h) | Result | Inhibitor Effect | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Dose-response | 72 | Dose-dependent decrease in viability | Viability loss rescued by Fer-1, DFO, Vitamin E | [4] |
| HCC1806 | Triple-Negative Breast Cancer | 100 | 72 | Significant viability loss | Viability loss rescued by Fer-1 (2 µM) | [4] |
| HCC1143 | Triple-Negative Breast Cancer | 100 | 72 | Significant viability loss | Viability loss rescued by Fer-1 (2 µM) | [4] |
| HCC1187 | Triple-Negative Breast Cancer | 20 | 72 | Significant viability loss | Viability loss rescued by Fer-1 (2 µM) | [4] |
| MCF-7 | Breast Cancer (ER+) | 20-80 | Not Specified | Proliferation inhibited | Not Specified | [15] |
| SKBR3 | Breast Cancer (HER2+) | Dose-response | 48 | Growth inhibition and apoptosis | Not Specified | [16][17] |
| T47D | Breast Cancer (ER+) | Dose-response | 48 | Growth inhibition and apoptosis | Not Specified | [16][17] |
| HL60 | Leukemia | 5 | 24 | Apoptosis induced | Not Specified | [18] |
| HL60 | Leukemia | 20 | Not Specified | Programmed cell death induced | Not Specified | [7] |
Table 2: Lipid Peroxidation and Biomarker Modulation by α-Eleostearic Acid
| Cell Line | Assay | α-ESA Treatment | Key Findings | Reference |
| MDA-MB-231 | C11-BODIPY 581/591 | 50 µM for 4h | Significant increase in lipid peroxidation | [4] |
| MDA-MB-231 | Lipidomics | 50 µM for 3h | Incorporation of 18:3 fatty acids (consistent with α-ESA) into multiple lipid classes (TAG, PC, PE) | [4] |
| ccRCC cells | Gene Expression | Not Specified | Overexpression of ACSL1 elevates ROS, downregulates SLC7A11/GPX4, and triggers ferroptosis | [4] |
| Breast Cancer Cells | Western Blot | Not Specified | Upregulation of p53, Bax, caspase-3 mRNA | [19] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are synthesized protocols for key experiments used to characterize α-ESA-induced ferroptosis.
Cell Viability and Ferroptosis Inhibition Assay
This protocol determines the cytotoxic effect of α-ESA and confirms its ferroptotic mechanism using specific inhibitors.
-
Cell Seeding : Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density to achieve 70-80% confluency at the end of the experiment and allow them to adhere overnight.
-
Compound Preparation : Prepare a stock solution of α-ESA in a suitable solvent (e.g., ethanol). Prepare stock solutions for inhibitors: ferrostatin-1 (Fer-1, e.g., 2 µM final concentration) and deferoxamine (DFO).
-
Treatment :
-
For dose-response curves, treat cells with serial dilutions of α-ESA for 72 hours.
-
For inhibition studies, pre-treat cells with Fer-1 or DFO for 1-2 hours before adding a fixed, effective concentration of α-ESA.
-
-
Viability Assessment : After the 72-hour incubation, measure cell viability using an MTT, resazurin, or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis : Normalize the viability data to the vehicle-treated control group and plot the results. A rescue of cell viability in the presence of Fer-1 or DFO indicates ferroptosis.
Lipid Peroxidation Assay using C11-BODIPY 581/591
This assay directly measures lipid ROS, a key hallmark of ferroptosis.
-
Cell Seeding : Seed cells in an appropriate format for microscopy or flow cytometry (e.g., 12-well plate or glass-bottom dish).
-
Treatment : Treat cells with α-ESA (e.g., 50 µM) and controls (vehicle, α-ESA + Fer-1) for a shorter duration (e.g., 4-8 hours), as lipid peroxidation is an early event.[4][20]
-
Probe Loading : During the final 30-60 minutes of treatment, load the cells with the C11-BODIPY™ 581/591 probe (typically 1-5 µM) in culture medium.
-
Cell Preparation : Wash the cells with PBS or HBSS to remove excess probe.
-
Analysis :
-
Flow Cytometry : Harvest and resuspend cells for analysis. An increase in green fluorescence (emission ~520 nm) indicates oxidation of the probe and thus, lipid peroxidation.
-
Fluorescence Microscopy : Image live cells. A shift from red to green fluorescence visually confirms lipid peroxidation.
-
-
Quantification : Quantify the mean fluorescence intensity of the green channel to compare lipid ROS levels across different treatment groups.
Experimental Workflow Visualization
Conclusion and Future Perspectives
This compound is a potent natural inducer of ferroptosis in cancer cells. Its mechanism is intrinsically linked to cellular lipid metabolism, specifically the ACSL- and LPCAT3-dependent incorporation of α-ESA into membrane phospholipids, which dramatically increases susceptibility to iron-dependent lipid peroxidation.[4][11] This targeted disruption of lipid homeostasis bypasses traditional apoptosis pathways, offering a powerful strategy against therapy-resistant cancers.[13]
Future research should focus on:
-
In Vivo Efficacy : Translating these in vitro findings into preclinical animal models to evaluate the anti-tumor efficacy, pharmacokinetics, and safety profile of α-ESA.
-
Synergistic Combinations : Investigating the combination of α-ESA with other ferroptosis inducers (e.g., GPX4 inhibitors like RSL3 or system Xc- inhibitors like erastin) or standard chemotherapeutics to enhance therapeutic outcomes.[5]
-
Biomarker Identification : Identifying predictive biomarkers, such as the expression levels of ACSL1 or ACSL4, that could help select patient populations most likely to respond to α-ESA-based therapies.[4]
The exploration of α-Eleostearic Acid and its unique mechanism provides a valuable framework for the development of novel lipid-based therapeutics designed to exploit the ferroptotic vulnerability of cancer cells.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]
- 3. Lipid composition differentiates ferroptosis sensitivity between in vitro and in vivo systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lipotype.com [lipotype.com]
- 6. This compound induces autophagy-dependent cell death through targeting AKT/mTOR and ERK1/2 signal together with the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. α-Eleostearic acid - Wikipedia [en.wikipedia.org]
- 8. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | ACSL4 at the helm of the lipid peroxidation ship: a deep-sea exploration towards ferroptosis [frontiersin.org]
- 10. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Emerging Therapeutic Strategies Targeting GPX4-Mediated Ferroptosis in Head and Neck Cancer [mdpi.com]
- 14. Lipid peroxidation and ferroptosis: The role of GSH and GPx4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Eleostearic Acid inhibits breast cancer proliferation by means of an oxidation-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Α-eleostearic acid inhibits growth and induces apoptosis in breast cancer cells via HER2/HER3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound and its dihydroxy derivative are major apoptosis-inducing components of bitter gourd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Growth inhibition and apoptotic effect of this compound on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
In Vivo Conversion of α-Eleostearic Acid to Conjugated Linoleic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo conversion of α-eleostearic acid (α-ESA), a conjugated linolenic acid (CLnA), into the biologically active conjugated linoleic acid (CLA), specifically the cis-9, trans-11 isomer (c9,t11-CLA). This document consolidates key findings on the metabolic pathway, enzymatic processes, tissue-specific conversion rates, and the experimental methodologies used to elucidate this biotransformation. Additionally, it explores the signaling pathways modulated by α-ESA and its metabolite, CLA.
Core Concepts of the Conversion Pathway
The conversion of α-eleostearic acid (α-ESA; 9Z,11E,13E-18:3) to cis-9, trans-11-conjugated linoleic acid (c9,t11-CLA; 9Z,11E-18:2) is a significant metabolic process that has been primarily characterized in rodent models.[1][2][3][4] This biotransformation is crucial as it endogenously produces a bioactive fatty acid from a dietary precursor found in certain plant seed oils, such as tung oil and bitter gourd seed oil.[5][6]
The core mechanism of this conversion is a Δ13-saturation reaction , an enzymatic process that reduces the double bond at the 13th carbon of α-ESA.[1][2][3][4] This reaction is dependent on the coenzyme NADPH and is primarily carried out by the cytochrome P450 (CYP) enzyme system , with CYP4F13 identified as the major enzyme responsible in mouse hepatic microsomes.[1][2][7] The conversion predominantly occurs in the liver , with the small intestine and kidneys also exhibiting activity.[1][2] It is important to note that enteric bacteria are not involved in this metabolic conversion.[1][2][4]
dot
Caption: Metabolic Conversion of α-Eleostearic Acid to c9,t11-CLA.
Quantitative Analysis of α-ESA to CLA Conversion
The extent and rate of α-ESA conversion to CLA have been quantified in several animal studies. These data are crucial for understanding the bioavailability and metabolic fate of dietary α-ESA.
| Animal Model | Tissue | α-ESA Dose/Diet | Duration | α-ESA Concentration (% of total fatty acids) | c9,t11-CLA Concentration (% of total fatty acids) | Reference |
| Rat | Liver | 1% α-ESA diet | 4 weeks | Not Reported | 3.2 | [3] |
| Rat | Plasma | 1% α-ESA diet | 4 weeks | Not Reported | 2.5 | [3] |
| Rat | Liver | Oral administration | 3 hours | Not Reported | Not Reported | [1][2][4] |
| Rat | Liver | Oral administration | 6 hours | Not Reported | Not Reported | [1][2][4] |
| Rat | Liver | Oral administration | 24 hours | Not Reported | Not Reported | [1][2][4] |
| Mouse | Liver | Intragastric admin. of tung oil | 3 hours | Detected | Detected | [5] |
| Mouse | Serum | Intragastric admin. of tung oil | 3 hours | Detected | Detected | [5] |
Experimental Protocols
A comprehensive understanding of the in vivo conversion of α-ESA to CLA necessitates a detailed examination of the experimental methodologies employed in key studies.
Animal Models and Diet
-
Animal Models: Male Sprague-Dawley rats and C57BL/6J mice are commonly used.[1][3][5] Germ-free rats have been utilized to exclude the involvement of gut microbiota.[1][2][4]
-
Dietary Administration: α-ESA is typically administered as a component of the diet, often at 1% (w/w), or via oral gavage or intragastric administration of α-ESA-rich oils like tung oil.[1][3][5]
Tissue Collection and Homogenization
-
Euthanasia and Tissue Collection: Animals are euthanized, and tissues (liver, kidneys, small intestine, etc.) are promptly excised and washed with ice-cold saline.
-
Homogenization: Tissues are minced and homogenized in a suitable buffer (e.g., 20mM Tris-HCl, pH 7.8) containing protease and phosphatase inhibitors to prevent degradation of proteins.[8] A Potter-Elvehjem or similar mechanical homogenizer is used.[9]
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 300 x g for 5 minutes) to remove cellular debris.[8] The resulting supernatant is used for further analysis or subcellular fractionation.
dot
Caption: General Workflow for Tissue Homogenization.
Subcellular Fractionation for Microsome Isolation
-
Initial Centrifugation: The supernatant from the initial homogenization is centrifuged at a higher speed (e.g., 9,000-10,000 x g for 20 minutes) to pellet mitochondria.
-
Ultracentrifugation: The resulting supernatant is then subjected to ultracentrifugation (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction.
-
Washing and Resuspension: The microsomal pellet is washed with buffer and resuspended for use in in vitro assays.
In Vitro Enzyme Activity Assay
-
Reaction Mixture: A typical reaction mixture includes the tissue homogenate or microsomal fraction, α-ESA as the substrate, and NADPH as the coenzyme in a suitable buffer.[1][2]
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).[5]
-
Reaction Termination and Lipid Extraction: The reaction is stopped, and total lipids are extracted using a method such as the Bligh and Dyer or Folch procedure, which typically involves a chloroform/methanol solvent system.[9]
Fatty Acid Analysis
-
Derivatization: The extracted fatty acids are converted to fatty acid methyl esters (FAMEs) using a derivatizing agent like methanolic HCl or sodium methoxide (B1231860) in methanol.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The FAMEs are then analyzed by GC-MS to separate, identify, and quantify the different fatty acids, including α-ESA and CLA isomers.[3][4]
-
Column: A capillary column suitable for FAME analysis is used.
-
Carrier Gas: Helium is a common carrier gas.
-
Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and polarity.
-
Mass Spectrometry: Electron ionization (EI) is typically used, and the mass spectrometer is operated in scan mode to acquire mass spectra for identification.
-
Signaling Pathways Modulated by α-Eleostearic Acid and CLA
Both α-ESA and its metabolite, c9,t11-CLA, are biologically active molecules that can modulate various cellular signaling pathways. This has significant implications for their potential therapeutic applications.
Peroxisome Proliferator-Activated Receptors (PPARs)
α-Eleostearic acid is a known agonist of both PPARα and PPARγ.[1] PPARs are nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism, as well as inflammation. The activation of PPARα is associated with increased fatty acid oxidation, while PPARγ activation is involved in adipogenesis and insulin (B600854) sensitization.[10][11] The conversion of α-ESA to CLA is also relevant here, as CLA isomers are also known to modulate PPAR activity.
dot
Caption: α-Eleostearic Acid as a PPAR Agonist.
Extracellular Signal-Regulated Kinase (ERK) / Mitogen-Activated Protein Kinase (MAPK) Pathway
α-Eleostearic acid has been shown to inhibit the ERK1/2 signaling pathway in breast cancer cells.[1] The ERK/MAPK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival.[12][13][14][15] Its inhibition is a key mechanism in the anti-proliferative effects of α-ESA. The conversion to CLA is also significant, as CLA has been reported to modulate the ERK-MAPK pathway in various cell types.
dot
Caption: Inhibition of the ERK/MAPK Pathway by α-Eleostearic Acid.
Human Studies and Future Directions
While the in vivo conversion of α-ESA to CLA is well-documented in animal models, direct evidence in humans is still emerging. Some studies suggest that this conversion does occur in humans, but more research is needed to quantify the extent and variability of this process in the human population.[5][16] Future research should focus on:
-
Human clinical trials: To definitively establish and quantify the conversion of dietary α-ESA to CLA in humans.
-
Pharmacokinetics and bioavailability: To understand the absorption, distribution, metabolism, and excretion of α-ESA and its metabolites in humans.
-
Dose-response studies: To determine the optimal intake of α-ESA for maximizing endogenous CLA production and achieving desired physiological effects.
-
Genetic factors: To investigate how genetic variations in CYP enzymes and other metabolic pathways may influence the conversion efficiency.
Understanding the intricacies of the in vivo conversion of α-eleostearic acid to conjugated linoleic acid is paramount for harnessing the potential health benefits of dietary conjugated linolenic acids. This technical guide provides a foundational understanding for researchers and professionals in the field, paving the way for further investigation and potential therapeutic applications.
References
- 1. Alpha-eleostearic acid suppresses proliferation of MCF-7 breast cancer cells via activation of PPARgamma and inhibition of ERK 1 / 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (9Z11E13E-18:3) is quickly converted to conjugated linoleic acid (9Z11E-18:2) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolic conversion of 9,11,13-eleostearic acid (18:3) to 9,11-conjugated linoleic acid (18:2) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (9Z11E13E-18:3) is quickly converted to conjugated linoleic acid (9Z11E-18:2) in rats. | Semantic Scholar [semanticscholar.org]
- 5. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 6. α-Eleostearic acid - Wikipedia [en.wikipedia.org]
- 7. CYP4F13 is the Major Enzyme for Conversion of this compound into cis-9, trans-11-Conjugated Linoleic Acid in Mouse Hepatic Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. content.ilabsolutions.com [content.ilabsolutions.com]
- 9. Lipid Profiling Extraction Method for Animal Tissue - Kansas Lipidomics Research Center [k-state.edu]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Molecular mechanism of PPARα action and its impact on lipid metabolism, inflammation and fibrosis in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Beneficial Impacts of this compound from Wild Bitter Melon and Curcumin on Promotion of CDGSH Iron-Sulfur Domain 2: Therapeutic Roles in CNS Injuries and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Nutritional Properties of alpha-Eleostearic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-Eleostearic acid (α-ESA) is a conjugated linolenic acid (CLnA) found in high concentrations in the seeds of certain plants, most notably the bitter melon (Momordica charantia) and tung tree (Vernicia fordii).[1] As a C18:3 fatty acid with conjugated double bonds at positions 9, 11, and 13 ((9Z,11E,13E)-octadeca-9,11,13-trienoic acid), its unique chemical structure confers a range of biological activities that have garnered significant interest within the scientific community.[2][3] This technical guide provides a comprehensive overview of the nutritional and pharmacological properties of α-ESA, with a focus on its anti-cancer, antioxidant, and anti-inflammatory effects. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C18H30O2 | [1] |
| Molar Mass | 278.43 g/mol | [4] |
| Melting Point | 48 °C | [4] |
| IUPAC Name | (9Z,11E,13E)-octadeca-9,11,13-trienoic acid | [3] |
| Appearance | Yellowish oil | [1] |
Metabolism of this compound
In vivo studies in rats have demonstrated that α-ESA is metabolized into conjugated linoleic acid (CLA), specifically 9Z,11E-CLA.[5] This conversion is an enzymatic process involving a Δ13-saturation reaction that is dependent on NADPH.[5] The reaction has been observed to occur in the liver, kidney, and small intestine mucous homogenates.[5] This metabolic conversion is significant as many of the physiological effects attributed to α-ESA may be mediated, at least in part, by its conversion to CLA, a well-studied bioactive fatty acid.[6]
Anti-Cancer Properties
A substantial body of evidence highlights the potent anti-cancer activities of α-ESA. It has been shown to inhibit proliferation and induce apoptosis in a variety of cancer cell lines.
Induction of Apoptosis
α-ESA is a potent inducer of apoptosis in cancer cells.[7] Treatment with α-ESA has been shown to lead to DNA fragmentation, a hallmark of apoptosis, in various cancer cell lines.[8]
Quantitative Data on Apoptosis Induction
| Cell Line | α-ESA Concentration (µmol/L) | Incubation Time (h) | Apoptosis Rate (%) | Control Apoptosis Rate (%) | Reference |
| MDA-ERα7 (Breast Cancer) | 40 | 48 | 82 | <10 | [2] |
| MDA-wt (Breast Cancer) | 40 | 48 | 89 | <10 | [2] |
| HL60 (Leukemia) | 20 | 6 | Not specified, but induced cellular and nuclear fragmentation | Not specified | [7] |
| HL60 (Leukemia) | 5 | 24 | Not specified, but induced apoptosis | Not specified | [9] |
Inhibition of Cancer Cell Proliferation
α-ESA effectively inhibits the proliferation of various cancer cell lines.[2]
Quantitative Data on Proliferation Inhibition
| Cell Line | α-ESA Concentration (µmol/L) | Effect | Reference |
| MDA-wt (Breast Cancer) | 20-80 | Inhibited proliferation | [10] |
| MDA-ERα7 (Breast Cancer) | 20-80 | Inhibited proliferation | [10] |
| DLD-1 (Colorectal Adenocarcinoma) | Not specified | Growth inhibited | [2] |
| Caco-2 (Colon Cancer) | Not specified | Decreased viability | [2] |
| HT-29 (Colon Cancer) | Not specified | Decreased viability | [2] |
Signaling Pathways Involved in Anti-Cancer Effects
The anti-cancer effects of α-ESA are mediated through multiple signaling pathways.
-
Oxidation-Dependent Mechanism: The anti-proliferative and apoptotic effects of α-ESA in breast cancer cells can be abrogated by the antioxidant α-tocotrienol, suggesting an oxidation-dependent mechanism.[2][10]
-
Mitochondrial Pathway of Apoptosis: α-ESA induces a loss of mitochondrial membrane potential and the translocation of apoptosis-inducing factor (AIF) and endonuclease G from the mitochondria to the nucleus.[2][10]
-
Cell Cycle Arrest: α-ESA causes a G2-M block in the cell cycle of breast cancer cells.[2][10] In another study on human breast cancer cells, α-ESA treatment led to a decrease in the S phase population and an increase in the G2/M phase population.[11]
-
Up-regulation of Tumor Suppressor Genes: α-ESA treatment has been shown to significantly increase the mRNA expression levels of PPARγ, p21, Bax, p53, and caspase-3 in human breast cancer cells.[11]
-
HER2/HER3 Signaling: In breast cancer cells, α-ESA has been found to reduce HER2/HER3 protein expression, leading to decreased levels of phosphorylated Akt. This, in turn, reduces the phosphorylation of GSK-3β and BAD, and decreases the level of the anti-apoptotic protein Bcl-2.[12]
-
Ferroptosis: α-ESA can induce ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation.[7][13]
Signaling Pathway Diagram: α-ESA Induced Apoptosis in Breast Cancer Cells
Caption: Signaling pathways of α-ESA-induced apoptosis in breast cancer cells.
Antioxidant and Anti-inflammatory Properties
α-ESA has demonstrated antioxidant properties in various studies. It has been shown to attenuate lipid peroxidation and act as an antioxidant in rats.[14][15] In diabetic patients, α-ESA has been found to reduce lipid peroxidation in plasma and erythrocyte membranes.[14] A comparative study showed that α-eleostearic acid was more effective than punicic acid in restoring the levels of antioxidant enzymes (superoxide dismutase, catalase) and reducing lipid peroxidation in rats treated with sodium arsenite.[16]
The anti-inflammatory effects of α-ESA are linked to its interaction with CDGSH iron-sulfur domain 2 (CISD2) and the NF-κB signaling pathway.[14][15] α-ESA can be metabolized to CLA, which acts as a ligand for PPAR-β.[14][15] The activation of PPAR-β leads to the inhibition of IκB degradation and subsequent NF-κB activation, a key regulator of inflammation.[14][15]
Signaling Pathway Diagram: Anti-inflammatory Action of α-ESA
Caption: Anti-inflammatory signaling pathway of α-ESA.
Experimental Protocols
Cell Culture and Proliferation Assays
-
Cell Lines: MDA-MB-231 (ER-negative) and MDA-ERα7 (ER-positive) human breast cancer cells.[2]
-
Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.[2]
-
Treatment: Cells are treated with varying concentrations of α-ESA (e.g., 20-80 µmol/L) for specified time periods (e.g., 48 hours).[2]
-
Proliferation Assay: Cell proliferation can be measured using various methods, such as the MTT assay or by direct cell counting.[12]
Apoptosis Assays
-
Flow Cytometry: Apoptotic cells can be quantified by flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining.[11]
-
DNA Fragmentation: DNA laddering, a hallmark of apoptosis, can be visualized by agarose (B213101) gel electrophoresis of extracted DNA.[8]
-
Mitochondrial Membrane Potential: Changes in mitochondrial membrane potential can be assessed using fluorescent dyes like JC-1 or Mitocapture Apoptosis Detection kits.[2]
Western Blot Analysis
-
Protein Extraction: Cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., HER2, HER3, p-Akt, Bcl-2) followed by incubation with a horseradish peroxidase-conjugated secondary antibody.[12]
-
Detection: Protein bands are visualized using an enhanced chemiluminescence detection system.[12]
Experimental Workflow Diagram: Western Blot Analysis
Caption: General workflow for Western Blot analysis.
Conclusion
This compound exhibits a remarkable range of biological activities, with its anti-cancer properties being the most extensively studied. Its ability to induce apoptosis and inhibit proliferation in various cancer cell lines through multiple signaling pathways underscores its potential as a therapeutic agent or a lead compound for drug development. Furthermore, its antioxidant and anti-inflammatory effects contribute to its overall nutritional value. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and scientists working to further elucidate the mechanisms of action and therapeutic potential of this unique fatty acid. Further in vivo studies and clinical trials are warranted to fully translate the promising preclinical findings into tangible health benefits.
References
- 1. CAS 506-23-0: α-Eleostearic acid | CymitQuimica [cymitquimica.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound | C18H30O2 | CID 5281115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. α-Eleostearic acid - Wikipedia [en.wikipedia.org]
- 5. This compound (9Z11E13E-18:3) is quickly converted to conjugated linoleic acid (9Z11E-18:2) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 7. medchemexpress.com [medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 10. Eleostearic Acid inhibits breast cancer proliferation by means of an oxidation-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Growth inhibition and apoptotic effect of this compound on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Α-eleostearic acid inhibits growth and induces apoptosis in breast cancer cells via HER2/HER3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Beneficial Impacts of this compound from Wild Bitter Melon and Curcumin on Promotion of CDGSH Iron-Sulfur Domain 2: Therapeutic Roles in CNS Injuries and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Comparative study of antioxidant activity of this compound and punicic acid against oxidative stress generated by sodium arsenite - PubMed [pubmed.ncbi.nlm.nih.gov]
α-Eleostearic Acid: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the CAS Number, Chemical Properties, Biological Activity, and Experimental Protocols of a Promising Bioactive Fatty Acid
Abstract
Alpha-Eleostearic Acid (α-ESA), a conjugated linolenic acid found predominantly in tung and bitter gourd seed oils, is emerging as a compound of significant interest in biomedical research and drug development. Its unique chemical structure, characterized by a conjugated triene system, confers a range of biological activities, including anti-cancer, anti-inflammatory, and metabolic regulatory effects. This technical guide provides a comprehensive overview of α-ESA, consolidating its chemical and physical properties, detailing its mechanisms of action through various signaling pathways, and presenting key experimental protocols for its study. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on data-driven insights and practical methodologies.
Chemical and Physical Properties
This compound is scientifically known as (9Z,11E,13E)-octadeca-9,11,13-trienoic acid. Its defining feature is the system of three conjugated double bonds, which is the basis for its reactivity and biological functions.
CAS Number: 506-23-0[1][2][3][4][5]
The key physicochemical properties of α-Eleostearic Acid are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₈H₃₀O₂[1][2][5] |
| Molecular Weight | 278.43 g/mol [3][5][6] |
| Appearance | Off-white solid or yellowish oil[2][4][6] |
| Melting Point | 48 °C (118 °F; 321 K)[3] |
| Solubility | DMF: 30 mg/mL[1] DMSO: 30 mg/mL[1] Ethanol: 30 mg/mL[1] Ethanol:PBS (pH 7.2) (1:10): 0.5 mg/mL[1] Chloroform: Slightly soluble[4] Water: 0.02371 mg/L (estimated) |
| Stability and Storage | Light sensitive.[6] Recommended storage at -20°C or -80°C.[1][4] Stable for at least one year under proper storage conditions.[1] |
| Spectroscopic Data | λmax = 270 nm[1] |
| Natural Sources | Tung oil (~82%), Bitter gourd seed oil (~60%)[3] |
Biological Activity and Signaling Pathways
This compound exerts its biological effects through multiple mechanisms, primarily by inducing programmed cell death in cancer cells and modulating metabolic pathways. The three key signaling pathways identified are apoptosis, ferroptosis, and PPARγ activation.
Induction of Apoptosis
α-ESA is a potent inducer of apoptosis in various cancer cell lines. Its pro-apoptotic activity is mediated through several interconnected signaling cascades. In breast cancer cells, α-ESA has been shown to downregulate the HER2/HER3 signaling axis, leading to the activation of downstream apoptotic pathways. This involves the upregulation of tumor suppressor proteins like p53 and p21, and modulation of the Bcl-2 family of proteins to favor apoptosis.
References
- 1. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 2. This compound (9Z11E13E-18:3) is quickly converted to conjugated linoleic acid (9Z11E-18:2) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oxfordbiomed.com [oxfordbiomed.com]
- 4. Eleostearic Acid inhibits breast cancer proliferation by means of an oxidation-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
The Discovery and Therapeutic Potential of α-Eleostearic Acid: A Technical Guide
An in-depth exploration of the history, chemistry, and biological activities of a promising conjugated fatty acid.
Introduction
Alpha-Eleostearic acid (α-ESA), a conjugated linolenic acid (CLNA), has garnered significant scientific interest due to its unique chemical structure and potent biological activities. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and key experimental findings related to α-ESA. It is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of natural compounds. This document details the methodologies of pivotal experiments and visualizes the complex signaling pathways modulated by this intriguing fatty acid.
Discovery and History
The study of eleostearic acid is intrinsically linked to the historical use of tung oil, also known as China wood oil, which is notable for its superior drying properties. One of the earliest mentions of the unique properties of the fatty acids from tung oil dates back to the early 20th century. While a single definitive "discoverer" of α-eleostearic acid is not clearly documented, the scientific community of that era was actively investigating the composition of various natural oils.
Pioneering work by researchers such as Boeseken and Ravenswaay in the 1920s contributed to the initial understanding of the highly unsaturated nature of the fatty acids in tung oil. Subsequent research focused on elucidating the precise chemical structure, including the position and configuration of the conjugated double bonds, which distinguishes α-eleostearic acid from other isomers of linolenic acid. Early nutritional studies, including those by Burr and Miller, compared α-eleostearic acid to its isomer α-linolenic acid, noting differences in their abilities to relieve essential fatty acid deficiency. This early work laid the foundation for future investigations into its distinct biological effects.
Physicochemical Properties and Natural Occurrence
This compound is an 18-carbon fatty acid with three conjugated double bonds at positions 9, 11, and 13, with a cis configuration at the 9th carbon and trans configurations at the 11th and 13th carbons ((9Z,11E,13E)-octadeca-9,11,13-trienoic acid). This conjugated system is responsible for its characteristic UV absorption and its propensity for oxidation and polymerization, the latter being the basis for the drying properties of tung oil.
Table 1: Physicochemical Properties of α-Eleostearic Acid
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₀O₂ | [1] |
| Molar Mass | 278.43 g/mol | [2] |
| Melting Point | 48 °C | [2] |
| CAS Number | 506-23-0 | [1] |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO | [3] |
Table 2: α-Eleostearic Acid Content in Natural Sources
| Source | Scientific Name | α-Eleostearic Acid Content (% of total fatty acids) | Reference |
| Tung Oil | Vernicia fordii | ~82% | [2] |
| Bitter Gourd Seed Oil | Momordica charantia | ~60% | [2] |
Experimental Protocols
This section outlines the general methodologies for the extraction, purification, and analysis of α-eleostearic acid, as well as for assessing its biological activity.
Extraction and Purification of α-Eleostearic Acid
Objective: To isolate α-eleostearic acid from its natural sources, typically tung oil or bitter gourd seeds.
Methodology:
-
Oil Extraction:
-
For seeds (e.g., Momordica charantia), the oil is typically extracted using a Soxhlet apparatus with a solvent such as hexane (B92381).
-
For tung oil, a commercially available source is often used directly.
-
-
Saponification:
-
The oil (triglycerides) is hydrolyzed to free fatty acids by refluxing with an alcoholic solution of a strong base, such as potassium hydroxide (B78521) (KOH)[4].
-
The reaction mixture is heated, typically for 1-2 hours, to ensure complete saponification.
-
-
Acidification and Extraction of Free Fatty Acids:
-
After saponification, the mixture is cooled and acidified with a mineral acid (e.g., HCl) to protonate the fatty acid salts, converting them into free fatty acids.
-
The free fatty acids are then extracted from the aqueous solution using an organic solvent like hexane or diethyl ether.
-
-
Purification by Low-Temperature Crystallization:
-
The crude fatty acid extract is dissolved in an organic solvent (e.g., acetone (B3395972) or ethanol).
-
The solution is then cooled to a low temperature (e.g., -20°C to -70°C) to induce the crystallization of α-eleostearic acid, which can then be separated by filtration[5]. This process leverages the higher melting point of α-ESA compared to other fatty acids in the mixture.
-
Analytical Characterization
Objective: To identify and quantify α-eleostearic acid in a sample.
Methodology:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: Free fatty acids are typically converted to their fatty acid methyl esters (FAMEs) using a reagent like methanolic HCl or BF₃-methanol to increase their volatility for GC analysis[6].
-
GC Separation: The FAMEs are separated on a capillary column (e.g., a polar biscyanopropyl or polyethylene (B3416737) glycol column) with a programmed temperature gradient[6].
-
MS Detection: The eluted compounds are detected by a mass spectrometer, which provides information about their molecular weight and fragmentation patterns, allowing for positive identification of α-eleostearic acid methyl ester[7].
-
-
High-Performance Liquid Chromatography (HPLC):
-
Stationary Phase: A reversed-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is often employed for separation.
-
Detection: Due to its conjugated double bond system, α-eleostearic acid exhibits strong UV absorbance around 270 nm, allowing for sensitive detection and quantification.
-
In Vitro Biological Assays
Objective: To assess the cytotoxic and apoptotic effects of α-eleostearic acid on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., breast cancer lines MDA-MB-231, SKBR3; colon cancer line DLD-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Viability Assay (MTT Assay):
-
Cells are seeded in 96-well plates and treated with varying concentrations of α-ESA for specific time periods (e.g., 24, 48, 72 hours).
-
MTT reagent is added to the wells, which is converted to formazan (B1609692) by metabolically active cells.
-
The formazan crystals are dissolved, and the absorbance is measured to determine cell viability relative to untreated controls.
-
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Treated cells are stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which stains the nucleus of late apoptotic or necrotic cells) and analyzed by flow cytometry.
-
Caspase Activity Assays: The activity of key executioner caspases (e.g., caspase-3) is measured using fluorometric or colorimetric assays.
-
Western Blot Analysis: The expression levels of apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved PARP) are determined by separating cell lysates via SDS-PAGE, transferring to a membrane, and probing with specific antibodies.
-
Biological Activities and Signaling Pathways
This compound has been shown to exert a range of biological effects, most notably its anti-cancer properties, which are mediated through the modulation of several key signaling pathways.
Induction of Apoptosis
A primary mechanism of α-ESA's anti-cancer activity is the induction of programmed cell death, or apoptosis. This is achieved through both intrinsic and extrinsic pathways.
-
Intrinsic (Mitochondrial) Pathway: α-ESA can induce the loss of mitochondrial membrane potential, leading to the release of pro-apoptotic factors like apoptosis-inducing factor (AIF) and endonuclease G from the mitochondria into the cytoplasm[8]. It also modulates the expression of the Bcl-2 family of proteins, increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2[9].
-
Caspase Activation: α-ESA treatment leads to the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of key cellular proteins and the execution of the apoptotic program[9].
Modulation of Cell Survival and Proliferation Pathways
α-ESA has been shown to interfere with signaling cascades that promote cell survival and proliferation, particularly in cancer cells.
-
HER2/HER3 Signaling: In breast cancer cells overexpressing Human Epidermal Growth Factor Receptor 2 (HER2), α-ESA can reduce the protein levels of the HER2/HER3 heterodimer. This leads to a decrease in the phosphorylation of Akt, a key downstream effector of this pathway that promotes cell survival[10].
-
PI3K/Akt Pathway: By inhibiting Akt phosphorylation, α-ESA deactivates downstream survival signals. This includes preventing the phosphorylation and inactivation of pro-apoptotic proteins like BAD and the pro-survival transcription factor GSK-3β[10].
Activation of PPARγ
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a role in adipocyte differentiation and has been identified as a tumor suppressor in several cancers.
-
PPARγ Agonism: α-Eleostearic acid acts as a PPARγ agonist[11]. Upon activation by α-ESA, PPARγ translocates to the nucleus and upregulates the expression of target genes that can inhibit cell growth and induce apoptosis, such as p21 and p53[9].
Conclusion and Future Directions
This compound has emerged from a long history of traditional use in the form of tung oil to become a molecule of significant interest for modern therapeutic applications, particularly in oncology. Its well-defined chemical structure, abundance in certain natural sources, and potent, multi-faceted biological activities make it a compelling candidate for further research and development. The ability of α-ESA to induce apoptosis and inhibit key cell survival pathways in cancer cells, often with greater efficacy than other fatty acids, underscores its potential as a chemotherapeutic or chemopreventive agent.
Future research should focus on several key areas. Firstly, a more detailed elucidation of the in vivo metabolism and pharmacokinetics of α-eleostearic acid is crucial to understand its bioavailability and potential systemic effects. While its conversion to conjugated linoleic acid is known, the full spectrum of its metabolic fate and the activity of its metabolites require further investigation[12]. Secondly, preclinical studies in various cancer models are needed to validate the in vitro findings and to establish optimal dosing and delivery strategies. Finally, the exploration of synergistic effects between α-eleostearic acid and existing chemotherapeutic agents could open new avenues for combination therapies with enhanced efficacy and potentially reduced side effects. The rich history and promising future of α-eleostearic acid research highlight the immense value of exploring natural products in the quest for novel therapeutic agents.
References
- 1. This compound | C18H30O2 | CID 5281115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. α-Eleostearic acid - Wikipedia [en.wikipedia.org]
- 3. CAS 506-23-0: α-Eleostearic acid | CymitQuimica [cymitquimica.com]
- 4. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. GC Analysis of Seven Seed Oils Containing Conjugated Fatty Acids [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Growth inhibition and apoptotic effect of this compound on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Α-eleostearic acid inhibits growth and induces apoptosis in breast cancer cells via HER2/HER3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound suppresses proliferation of MCF-7 breast cancer cells via activation of PPARgamma and inhibition of ERK 1 / 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound (9Z11E13E-18:3) is quickly converted to conjugated linoleic acid (9Z11E-18:2) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of α-Eleostearic Acid from Tung Oil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-eleostearic acid (α-ESA) is a conjugated linolenic acid isomer found in high concentrations in tung oil (from the seeds of Vernicia fordii), typically ranging from 80% to 83%.[1][2] This fatty acid has garnered significant interest in the scientific community for its potential therapeutic properties, including its ability to induce apoptosis in various cancer cell lines. This document provides detailed application notes and protocols for the extraction and purification of α-eleostearic acid from tung oil, tailored for researchers, scientists, and professionals in drug development.
Extraction and Purification Strategies
Several methods can be employed for the extraction and purification of α-eleostearic acid from tung oil. The choice of method will depend on the desired purity, yield, scale of operation, and available equipment. The most common methods include saponification followed by acidification, low-temperature crystallization, supercritical fluid extraction (SFE), and high-speed counter-current chromatography (HSCCC).
Data Presentation: Comparison of Extraction Methods
The following table summarizes the quantitative data for different extraction methods. Please note that yield and purity can vary based on the specific experimental conditions.
| Extraction Method | Principle | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| Saponification & Acidification | Hydrolysis of triglycerides into fatty acid salts, followed by protonation to yield free fatty acids. | > 90 | Variable, requires further purification | Simple, cost-effective, suitable for large scale. | Use of harsh chemicals, potential for isomerization, lower initial purity. |
| Low-Temperature Crystallization | Separation of fatty acids based on their different melting points and solubilities in a solvent at low temperatures. | Variable, dependent on crystallization steps | > 90-95 | High purity achievable, relatively simple. | Requires low temperatures, potential loss of product in mother liquor. |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (typically CO2) as a solvent to selectively extract compounds. | High | High | "Green" technology, tunable selectivity, solvent-free product. | High initial equipment cost, requires optimization of pressure and temperature. |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support matrix, separating compounds based on their partition coefficients. | High | > 98 | High purity and recovery, no irreversible adsorption, scalable. | Requires specialized equipment, selection of solvent system can be complex. |
Experimental Protocols
Saponification and Acidification Protocol
This protocol describes the basic method to liberate α-eleostearic acid from its triglyceride form in tung oil.
Materials:
-
Tung oil
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Methanol or Ethanol
-
Hydrochloric acid (HCl), 6 M
-
Distilled water
-
Nitrogen gas
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Saponification:
-
In a round-bottom flask, add 30 g of tung oil.
-
Prepare a solution of 0.3 M KOH in 250 mL of methanol.
-
Blanket the flask with nitrogen gas to minimize oxidation.
-
Add the methanolic KOH solution to the tung oil.
-
Heat the mixture at 40°C for 90 minutes with constant stirring.[3]
-
-
Extraction of Unsaponifiable Matter:
-
After cooling to room temperature, add 250 mL of distilled water and 500 mL of hexane to the reaction mixture.
-
Transfer the mixture to a separatory funnel and shake vigorously for 2 minutes.
-
Allow the layers to separate and discard the upper hexane layer containing unsaponifiable matter.
-
-
Acidification and Extraction of Free Fatty Acids:
-
To the lower aqueous-methanolic layer, slowly add 150 mL of 6 M HCl to acidify the mixture to a pH of approximately 1-2.
-
Add 500 mL of hexane to the acidified solution and shake vigorously to extract the free fatty acids.
-
Collect the upper hexane layer. Repeat the extraction of the aqueous layer with another 250 mL of hexane.
-
Combine the hexane extracts.
-
-
Washing and Drying:
-
Wash the combined hexane extracts with distilled water until the washings are neutral.
-
Dry the hexane solution over anhydrous sodium sulfate.
-
-
Solvent Removal:
-
Remove the hexane using a rotary evaporator to obtain the crude mixture of free fatty acids, rich in α-eleostearic acid.
-
Low-Temperature Crystallization Protocol
This protocol is for the purification of α-eleostearic acid from the fatty acid mixture obtained after saponification.
Materials:
-
Crude α-eleostearic acid (from saponification)
-
Acetone (B3395972) or Ethanol
-
Low-temperature freezer or bath (-20°C to -70°C)
-
Filtration apparatus (e.g., Buchner funnel)
Procedure:
-
Dissolution:
-
Dissolve the crude fatty acid mixture in a suitable solvent such as acetone or ethanol. The ratio of solvent to fatty acid may need to be optimized, but a starting point is 10:1 (v/w).
-
-
Crystallization:
-
Cool the solution to a low temperature. A temperature of -45°C has been shown to be effective for crystallizing α-eleostearic acid from acetone, yielding a purity of up to 95%.
-
Allow the solution to stand at this temperature for several hours to allow for complete crystallization.
-
-
Filtration:
-
Quickly filter the cold solution to separate the crystallized α-eleostearic acid from the solvent containing the more soluble fatty acids.
-
-
Washing and Drying:
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified α-eleostearic acid crystals under vacuum.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of α-Eleostearic Acid.
Signaling Pathway of α-Eleostearic Acid-Induced Apoptosis
Caption: Signaling pathway of α-Eleostearic Acid-induced apoptosis in cancer cells.
Drug Development Applications and Future Perspectives
The potent pro-apoptotic activity of α-eleostearic acid in various cancer cell lines makes it a promising candidate for further investigation in drug development. Its mechanism of action appears to involve the induction of oxidative stress and the modulation of key signaling pathways that regulate cell survival and death.
Future research should focus on:
-
Formulation Development: Enhancing the bioavailability and targeted delivery of α-eleostearic acid to tumor tissues.
-
In Vivo Efficacy: Conducting comprehensive preclinical studies to evaluate its anti-tumor effects in animal models.
-
Combination Therapies: Investigating the synergistic effects of α-eleostearic acid with existing chemotherapeutic agents.
-
Safety and Toxicology: Establishing a detailed safety profile of purified α-eleostearic acid.
By providing robust and reproducible methods for the extraction and purification of α-eleostearic acid, it is anticipated that further research into its therapeutic potential will be facilitated, potentially leading to the development of novel anti-cancer agents.
References
- 1. Tung Oil-Based Production of High 3-Hydroxyhexanoate-Containing Terpolymer Poly(3-Hydroxybutyrate-co-3-Hydroxyvalerate-co-3-Hydroxyhexanoate) Using Engineered Ralstonia eutropha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Eleostearic acid extraction by saponification of tung oil and its subsequent polymerization [morressier.com]
- 3. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
Application Notes and Protocols for the Purification of α-Eleostearic Acid Using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Eleostearic acid (α-ESA), a conjugated linolenic acid (CLnA) isomer (9Z, 11E, 13E-octadecatrienoic acid), is a polyunsaturated fatty acid predominantly found in tung oil and bitter gourd seed oil.[1] It has garnered significant attention in the scientific community for its potential therapeutic properties, including anti-cancer, anti-obesity, and anti-inflammatory effects. The purification of α-eleostearic acid to a high degree of purity is crucial for its characterization, evaluation of its biological activities, and potential development as a therapeutic agent. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of fatty acids, offering high resolution and scalability. This document provides detailed application notes and protocols for the purification of α-eleostearic acid using preparative reversed-phase HPLC.
Principle of Purification
Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. In the context of fatty acid purification, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Fatty acids are retained on the column through hydrophobic interactions between their hydrocarbon chains and the stationary phase. Elution is achieved by increasing the proportion of a less polar organic solvent in the mobile phase, which decreases the retention of the fatty acids. The separation of different fatty acids is based on their chain length and degree of unsaturation. α-Eleostearic acid, with its 18-carbon chain and three conjugated double bonds, can be effectively separated from other fatty acids present in natural oil extracts.
Experimental Protocols
Preparation of Free Fatty Acids from Tung Oil
A critical initial step is the hydrolysis of triglycerides in tung oil to liberate the free fatty acids.
Materials:
-
Tung oil
-
Potassium hydroxide (B78521) (KOH)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl) solution, saturated
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
Protocol:
-
Saponification: In a round-bottom flask, dissolve a known amount of tung oil in methanol. Add a solution of potassium hydroxide in methanol. The mixture is then refluxed with stirring for 1-2 hours to ensure complete saponification of the triglycerides.
-
Extraction of Unsaponifiable Matter: After cooling, transfer the mixture to a separatory funnel. Add hexane and a saturated NaCl solution. Shake vigorously and allow the layers to separate. The upper hexane layer, containing unsaponifiable matter, is discarded. Repeat the hexane wash two more times.
-
Acidification: The lower aqueous-methanolic layer containing the potassium salts of the fatty acids is acidified with hydrochloric acid to a pH of approximately 1-2. This protonates the fatty acid salts, converting them into free fatty acids.
-
Extraction of Free Fatty Acids: Extract the acidified solution with hexane three times. The upper hexane layers containing the free fatty acids are combined.
-
Washing and Drying: Wash the combined hexane extracts with a saturated NaCl solution to remove any remaining water-soluble impurities. Dry the hexane extract over anhydrous sodium sulfate.
-
Solvent Evaporation: Remove the hexane using a rotary evaporator to obtain the crude mixture of free fatty acids.
Preparative HPLC Purification of α-Eleostearic Acid
This protocol outlines the separation of α-eleostearic acid from the crude fatty acid mixture using preparative RP-HPLC.
HPLC System and Parameters:
| Parameter | Specification |
| HPLC System | Preparative HPLC system with a gradient pump, autosampler/manual injector, UV/Vis detector, and fraction collector |
| Column | C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water with 0.1% (v/v) Acetic Acid |
| Gradient Elution | 80% A to 100% A over 30 minutes |
| Flow Rate | 15-20 mL/min |
| Detection | UV at 270 nm (due to the conjugated double bond system of α-ESA) |
| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |
| Column Temperature | 25°C |
Protocol:
-
Sample Preparation: Dissolve the crude fatty acid extract in the initial mobile phase composition (80% Acetonitrile / 20% Water with 0.1% Acetic Acid). Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
HPLC Separation: Equilibrate the preparative HPLC column with the initial mobile phase conditions until a stable baseline is achieved. Inject the prepared sample onto the column.
-
Fraction Collection: Monitor the chromatogram at 270 nm. Collect the fractions corresponding to the major peak, which represents α-eleostearic acid. The collection can be triggered based on retention time or signal threshold.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator to obtain the purified α-eleostearic acid.
Data Presentation
Table 1: Typical Fatty Acid Composition of Tung Oil
| Fatty Acid | Abbreviation | Percentage (%) |
| α-Eleostearic acid | C18:3 (9Z,11E,13E) | ~82% |
| Linoleic acid | C18:2 | ~9% |
| Oleic acid | C18:1 | ~5% |
| Palmitic acid | C16:0 | ~4% |
Table 2: Preparative HPLC Purification Parameters and Expected Results
| Parameter | Value |
| Column Loading | 100-500 mg of crude fatty acids |
| Expected Retention Time of α-ESA | 15-20 minutes (highly dependent on the specific system and conditions) |
| Expected Purity | >95% |
| Expected Recovery | 70-85% |
Visualizations
Caption: Workflow for the purification of α-eleostearic acid.
Discussion
The provided protocol offers a robust method for the purification of α-eleostearic acid from tung oil with high purity. The initial saponification and extraction steps are critical for obtaining a crude mixture of free fatty acids suitable for HPLC. The use of a C18 preparative column with a water/acetonitrile gradient is a well-established method for the separation of fatty acids. The addition of a small amount of acetic acid to the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better resolution.
The UV detection wavelength of 270 nm is specific for conjugated triene systems like α-eleostearic acid, allowing for selective monitoring and collection of the target compound. The purity of the collected fractions should be confirmed by analytical HPLC, and if necessary, a second purification step can be performed to achieve even higher purity. The expected recovery of 70-85% is typical for preparative HPLC, with some loss occurring during sample handling, injection, and fraction collection.
Conclusion
This application note provides a detailed protocol for the purification of α-eleostearic acid using preparative reversed-phase HPLC. The described method is suitable for obtaining high-purity α-eleostearic acid for research and development purposes. The provided data and workflow diagrams offer a clear guide for researchers, scientists, and drug development professionals seeking to isolate this promising bioactive compound.
References
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Protocol for the Saponification of Tung Oil to Obtain alpha-Eleostearic Acid
Abstract
This document provides a comprehensive protocol for the isolation of this compound (α-ESA), a conjugated fatty acid of significant interest for its potential biological activities, from tung oil. Tung oil is a rich natural source, containing approximately 80-83% α-ESA.[1][2][3] The protocol details a scalable saponification procedure to hydrolyze the triglycerides in tung oil, followed by a purification step using low-temperature crystallization to isolate the α-ESA. This method is designed to be accessible for researchers in various fields, including those in drug development, by providing a clear, step-by-step guide to obtaining high-purity α-ESA. The protocol also includes methods for the qualitative and quantitative analysis of the final product to ensure its purity and identity.
Introduction
This compound ((9Z,11E,13E)-octadeca-9,11,13-trienoic acid) is a conjugated linolenic acid isomer found in high concentrations in tung oil, the oil extracted from the seeds of the tung tree (Vernicia fordii). Its unique structure, featuring a system of three conjugated double bonds, is responsible for the oil's drying properties and is also the basis for its potential therapeutic applications. Research has suggested that α-ESA may possess anti-cancer, anti-inflammatory, and anti-obesity properties.
The first critical step in studying and utilizing α-ESA is its efficient isolation from tung oil. Saponification, a process of hydrolyzing fats and oils with a strong base, is a well-established method for liberating fatty acids from their glycerol (B35011) backbone. This application note provides a detailed protocol for the saponification of tung oil using potassium hydroxide (B78521) (KOH) in an ethanolic solution, followed by a purification strategy based on the differential solubility of fatty acids at low temperatures.
Materials and Reagents
-
Tung Oil (cold-pressed, 100% pure)
-
Potassium Hydroxide (KOH), pellets or flakes
-
Ethanol (B145695) (95% or absolute)
-
Hydrochloric Acid (HCl), concentrated (37%)
-
Deionized Water
-
Nitrogen gas
-
Anhydrous Sodium Sulfate
-
Standard for α-Eleostearic Acid (for analytical purposes)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Low-temperature freezer or bath (capable of reaching -20°C)
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Glassware (beakers, graduated cylinders, etc.)
-
pH meter or pH paper
-
Analytical balance
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC) for analysis
Experimental Protocols
Part 1: Saponification of Tung Oil
This protocol is scalable. The quantities provided are for a laboratory-scale preparation.
-
Preparation of Alcoholic KOH Solution (0.5 M):
-
Carefully dissolve 28.05 g of KOH in 1 L of 95% ethanol. Stir until the KOH is completely dissolved. It is recommended to prepare this solution fresh.
-
-
Saponification Reaction:
-
In a round-bottom flask, place 100 g of tung oil.
-
Add 500 mL of the 0.5 M alcoholic KOH solution to the flask.
-
Add a magnetic stir bar to the flask.
-
Attach a reflux condenser to the flask and place it in a heating mantle or water bath.
-
Heat the mixture to a gentle reflux (approximately 80-85°C) with continuous stirring.
-
Continue the reflux for 1-2 hours. The reaction is complete when the solution becomes clear and homogenous, with no visible oil droplets.
-
-
Isolation of Fatty Acids:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a large beaker and add 500 mL of deionized water.
-
Acidify the soap solution by slowly adding concentrated HCl while stirring continuously. Monitor the pH with a pH meter or pH paper, and continue adding acid until the pH is approximately 1-2. This will protonate the fatty acid salts, causing the free fatty acids to precipitate.
-
Transfer the acidified mixture to a separatory funnel.
-
Add 300 mL of hexane to the separatory funnel to extract the fatty acids.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The upper organic layer, containing the fatty acids, will be a pale-yellow color. The lower aqueous layer can be discarded.
-
Wash the organic layer twice with 200 mL portions of deionized water to remove any remaining salts and acid.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Remove the hexane using a rotary evaporator to obtain the crude fatty acid mixture.
-
Part 2: Purification of this compound by Low-Temperature Crystallization
-
Crystallization:
-
Dissolve the crude fatty acid mixture in a minimal amount of 95% ethanol at room temperature.
-
Place the solution in a freezer or a low-temperature bath set to -20°C.[4]
-
Allow the solution to stand undisturbed for 12-24 hours. The saturated and less unsaturated fatty acids will precipitate out of the solution, while the more unsaturated α-ESA will remain in the ethanolic solution.
-
-
Isolation of Purified α-Eleostearic Acid:
-
Quickly filter the cold solution through a pre-chilled Büchner funnel to separate the precipitated fatty acids from the α-ESA-rich filtrate.
-
Collect the filtrate, which now contains a higher concentration of α-ESA.
-
To obtain the solid α-ESA, the ethanol can be removed from the filtrate using a rotary evaporator. The resulting purified α-ESA should be a pale yellow, waxy solid at room temperature. For higher purity, a second round of crystallization can be performed.
-
Data Presentation
The following table summarizes the expected fatty acid composition of tung oil before and after the purification process. The values are based on typical compositions reported in the literature.
| Fatty Acid | Typical % in Crude Tung Oil[3] | Expected % after Purification (estimated) |
| This compound (C18:3) | 80 - 83% | > 90% |
| Linoleic Acid (C18:2) | 8 - 10% | < 5% |
| Oleic Acid (C18:1) | 4 - 9% | < 3% |
| Palmitic Acid (C16:0) | 2 - 3% | < 1% |
| Stearic Acid (C18:0) | 1 - 2% | < 1% |
Note: The final yield and purity are dependent on the efficiency of the saponification and crystallization steps. The expected yield of purified α-ESA from the starting tung oil is typically in the range of 60-70%.
Mandatory Visualization
Caption: Experimental workflow for the isolation of this compound.
Analytical Methods for Quality Control
To confirm the identity and purity of the isolated α-eleostearic acid, the following analytical techniques are recommended:
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization (Fatty Acid Methyl Esters - FAMEs):
-
Before GC-MS analysis, the fatty acids must be converted to their more volatile methyl esters. A common method is to use a solution of BF₃ in methanol (B129727) or methanolic HCl.
-
Briefly, incubate a small sample of the purified fatty acid (approx. 10 mg) with 2 mL of 14% BF₃-methanol solution at 60°C for 30 minutes.
-
After cooling, add 1 mL of water and 2 mL of hexane. Vortex and centrifuge to separate the layers. The upper hexane layer containing the FAMEs is collected for analysis.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Splitless injection at 250°C.
-
Oven Temperature Program: An initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 10 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 50-500.
-
-
Data Analysis:
-
Identify the FAMEs by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of a standard FAME mixture.
-
Quantify the relative percentage of each fatty acid by integrating the peak areas in the total ion chromatogram.
-
High-Performance Liquid Chromatography (HPLC)
HPLC can be used for the analysis of underivatized fatty acids.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of acetic acid or formic acid (e.g., 0.1%) to ensure the fatty acids are in their protonated form. A typical gradient might start with 70:30 acetonitrile:water and increase to 100% acetonitrile over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detector: A UV detector set at 270 nm, which is the absorption maximum for the conjugated triene system of α-ESA, or an Evaporative Light Scattering Detector (ELSD).
-
-
Data Analysis:
-
Identify α-ESA by comparing its retention time to that of a pure standard.
-
Quantify the purity by creating a calibration curve with a standard of known concentration and determining the concentration of the sample from its peak area.
-
Conclusion
This application note provides a detailed and scalable protocol for the isolation and purification of this compound from tung oil. The combination of saponification and low-temperature crystallization offers an effective method for obtaining high-purity α-ESA suitable for research and development purposes. The inclusion of analytical methods for quality control ensures the identity and purity of the final product, which is crucial for its application in biological and pharmaceutical studies.
References
- 1. α-Eleostearic acid extraction by saponification of tung oil and its subsequent polymerization [morressier.com]
- 2. "α-Eleostearic Acid Extraction by Saponification of Tung Oil and Its Su" by Amanda Murawski [digitalcommons.georgiasouthern.edu]
- 3. Tung Oil-Based Production of High 3-Hydroxyhexanoate-Containing Terpolymer Poly(3-Hydroxybutyrate-co-3-Hydroxyvalerate-co-3-Hydroxyhexanoate) Using Engineered Ralstonia eutropha - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: In Vitro Biosynthesis Assay for Alpha-Eleostearic Acid
Audience: Researchers, scientists, and drug development professionals.
Application: This document provides a detailed protocol for an in vitro assay to quantify the biosynthesis of alpha-eleostearic acid (α-ESA), a conjugated fatty acid of significant interest for its potential nutraceutical and industrial applications. The assay is crucial for screening and characterizing enzymes like fatty acid conjugases (FADX) or desaturases (FADS2), studying lipid metabolism, and engineering biosynthetic pathways in various expression systems.
Principle: The assay measures the enzymatic conversion of a precursor fatty acid, typically linoleic acid (18:2), into this compound (α-ESA; cis-9, trans-11, trans-13-octadecatrienoic acid). The reaction is catalyzed by a fatty acid conjugase, an enzyme often found in the microsomal fraction of plant seeds that naturally produce α-ESA, such as Momordica charantia (bitter melon).[1][2] The enzyme utilizes linoleic acid esterified to phosphatidylcholine (PC) as a substrate and requires a cofactor, such as NADH or NADPH, for its activity.[1][3][4] The product, α-ESA, is subsequently extracted, derivatized to its fatty acid methyl ester (FAME), and quantified using chromatographic methods like HPLC or GC-MS.[5][6]
Biosynthetic Pathway of this compound
References
- 1. mdpi.com [mdpi.com]
- 2. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 3. This compound (9Z11E13E-18:3) is quickly converted to conjugated linoleic acid (9Z11E-18:2) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel assay of cellular stearoyl-CoA desaturase activity of primary rat hepatocytes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes: Using α-Eleostearic Acid in Cell Culture Experiments
Introduction
Alpha-Eleostearic Acid (α-ESA) is a conjugated linolenic acid isomer predominantly found in bitter melon (Momordica charantia) seed oil and tung oil.[1][2] It has garnered significant interest in biomedical research due to its potent anti-tumor properties.[3][4] Studies have demonstrated that α-ESA can inhibit cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest in various cancer cell lines, including breast, colon, and leukemia.[5][6][7] Its mechanism of action is multifaceted, involving the generation of reactive oxygen species (ROS), modulation of key signaling pathways, and induction of ferroptosis.[1][4][8] These application notes provide a comprehensive overview, quantitative data, and detailed protocols for utilizing α-ESA in cell culture experiments.
Data Presentation: Effects of α-Eleostearic Acid
The efficacy of α-ESA varies between cell lines and experimental conditions. The following tables summarize quantitative data from published studies.
Table 1: Pro-Apoptotic and Anti-Proliferative Effects of α-ESA on Cancer Cell Lines
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time | Observed Effects | Reference |
| MDA-MB-231 (ER-) | Breast Cancer | 20 - 80 µM | 48 hours | Inhibition of proliferation. | [1] |
| MDA-ERα7 (ER+) | Breast Cancer | 40 µM | 48 hours | 70-90% apoptosis; G2/M phase cell cycle arrest.[5][1] | [5][1] |
| SKBR3 | Breast Cancer | Not specified | Not specified | Inhibition of cell growth and induction of apoptosis. | [6] |
| T47D | Breast Cancer | Not specified | Not specified | G0/G1 and G2/M cell cycle phase arrest. | [6] |
| MCF-7 | Breast Cancer | Not specified | Not specified | Up-regulation of p53, p21, and Bax; down-regulation of Bcl-2. | [9] |
| DLD-1 | Colon Cancer | Not specified | Not specified | Stronger anti-tumor effect compared to Conjugated Linoleic Acid (CLA).[7] | [7] |
| HL60 | Leukemia | 20 µM | 6 hours | Induced cellular and nuclear fragmentation typical of apoptosis.[8] | [8] |
| HL60 | Leukemia | 5 µM | 24 hours | Induction of apoptosis. | [10] |
| HeLa | Cervical Cancer | Not specified | Not specified | Induced apoptosis and autophagy with ROS generation.[4] | [4] |
Table 2: Molecular Mechanisms of α-Eleostearic Acid
| Target/Pathway | Effect | Cell Line(s) | Reference |
| Oxidative Stress | Induces lipid peroxidation; effects are abrogated by antioxidants (α-tocopherol). | MDA-MB-231, MDA-ERα7, DLD-1 | [1][7] |
| Mitochondria | Causes loss of mitochondrial membrane potential; translocation of AIF and Endonuclease G. | MDA-MB-231, MDA-ERα7 | [5][1] |
| Cell Cycle | Induces G2/M phase arrest. | MDA-MB-231, MDA-ERα7, Human breast cancer cells | [5][1][3] |
| HER2/HER3 Signaling | Reduces HER2/HER3 protein expression. | SKBR3, T47D | [6] |
| Akt/PTEN Pathway | Increases phosphorylated PTEN, leading to decreased phosphorylated Akt. | SKBR3, T47D | [6] |
| Apoptotic Proteins | Reduces Bcl-2 levels; reduces phosphorylation of BAD. | SKBR3, T47D | [6] |
| PPARγ Pathway | Acts as a PPARγ agonist, up-regulating its expression. | Human breast cancer cells, MCF-7 | [3] |
| Caspase Activity | Increases expression of caspase-3 mRNA; activity is caspase-independent in some models. | DLD-1, Human breast cancer cells | [1][3][7] |
| ERK1/2 Signaling | Inhibits ERK1/2 activation. | MCF-7 | [9] |
Signaling Pathways and Experimental Workflows
Key Signaling Pathways Modulated by α-Eleostearic Acid
α-ESA induces apoptosis through multiple, interconnected pathways. A primary mechanism is the induction of oxidative stress, leading to caspase-independent apoptosis. It also modulates critical cancer survival pathways like HER2/Akt and ERK.
Experimental Protocols
Protocol 1: Preparation and Application of α-Eleostearic Acid
α-ESA is a fatty acid and requires careful preparation for use in aqueous cell culture media.
Materials:
-
α-Eleostearic Acid (purity >95%)
-
Ethanol (B145695) (100%, cell culture grade) or DMSO
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium
Procedure:
-
Stock Solution Preparation: Dissolve α-ESA in 100% ethanol or DMSO to create a high-concentration stock solution (e.g., 50-100 mM). Store at -20°C or -80°C under nitrogen to prevent oxidation.
-
BSA Conjugation (Recommended):
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS and warm to 37°C.
-
Warm the α-ESA stock solution to room temperature.
-
Slowly add the α-ESA stock solution to the warm BSA solution while vortexing gently to achieve the desired molar ratio (typically 2:1 to 4:1 α-ESA:BSA).
-
Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
-
Sterile-filter the α-ESA-BSA complex through a 0.22 µm filter.
-
-
Cell Treatment:
-
Dilute the α-ESA-BSA complex or the ethanolic/DMSO stock directly into pre-warmed complete cell culture medium to achieve the final desired treatment concentrations (e.g., 5 µM to 80 µM).
-
Important: The final concentration of the solvent (ethanol or DMSO) in the culture medium should be non-toxic, typically ≤ 0.1%. Always include a vehicle control (medium with solvent/BSA but no α-ESA) in your experiments.
-
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT assay measures cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
α-ESA treatment medium and vehicle control medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[12][13]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Remove the medium and add 100 µL of medium containing various concentrations of α-ESA or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT stock solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[11][12][14]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12] Incubate for 4 hours at 37°C or overnight at room temperature in the dark, with gentle shaking.[11][14]
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[11]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[15] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on their outer membrane, which is detected by Annexin V. Late apoptotic cells have compromised membrane integrity and take up PI.[16]
Materials:
-
Cells treated with α-ESA and vehicle control
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (calcium-rich)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE or Accutase. Centrifuge all cells at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
Analysis: Analyze the samples by flow cytometry immediately (within 1 hour).
Protocol 4: Protein Expression Analysis by Western Blot
Western blotting is used to detect changes in the expression levels of specific proteins involved in the pathways modulated by α-ESA (e.g., HER2, Akt, Bcl-2, p53).[6][9][17]
Materials:
-
Cells treated with α-ESA and vehicle control
-
RIPA buffer (or other lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to targets)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer with inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and heat at 70-95°C for 5-10 minutes. Note: Some transmembrane proteins may require lower heating temperatures (e.g., 70°C) to prevent aggregation.[18]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane 3-4 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane 3-4 times with TBST. Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. Eleostearic Acid inhibits breast cancer proliferation by means of an oxidation-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α-Eleostearic acid - Wikipedia [en.wikipedia.org]
- 3. Growth inhibition and apoptotic effect of this compound on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces autophagy-dependent cell death through targeting AKT/mTOR and ERK1/2 signal together with the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Α-eleostearic acid inhibits growth and induces apoptosis in breast cancer cells via HER2/HER3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound suppresses proliferation of MCF-7 breast cancer cells via activation of PPARgamma and inhibition of ERK 1 / 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 11. merckmillipore.com [merckmillipore.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. chondrex.com [chondrex.com]
- 15. benchchem.com [benchchem.com]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Alpha-Eleostearic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vivo animal studies to investigate the therapeutic effects of alpha-Eleostearic Acid (α-ESA). This document includes detailed protocols for common animal models, administration of α-ESA, and subsequent analysis of its anti-cancer and anti-inflammatory effects.
Introduction to this compound (α-ESA)
This compound is a conjugated linolenic acid found in high concentrations in the seeds of bitter melon (Momordica charantia) and tung tree (Vernicia fordii).[1] It has garnered significant interest for its potent biological activities, including anti-tumor, anti-inflammatory, and antioxidant effects.[2][3] In vivo studies are crucial to validate the therapeutic potential of α-ESA and to understand its mechanisms of action in a physiological context. In rats, α-eleostearic acid is converted to a conjugated linoleic acid.[1]
Animal Models
The choice of animal model is critical for studying the specific effects of α-ESA. The most commonly used models are rodents, specifically rats and mice, due to their well-characterized physiology and the availability of established disease models.
Cancer Xenograft Model (Athymic Nude Mice)
This model is ideal for studying the direct anti-tumor effects of α-ESA on human cancer cells. Athymic nude mice lack a functional thymus and are unable to mount a T-cell-mediated immune response, thus preventing the rejection of transplanted human tumor cells.[4]
Chemically-Induced Carcinogenesis Model (Sprague-Dawley Rats)
This model is used to study the chemopreventive or therapeutic effects of α-ESA on the development and progression of tumors induced by a chemical carcinogen. A common model is the 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced mammary carcinogenesis model in female Sprague-Dawley rats, which mimics key aspects of human breast cancer.[5]
Inflammation Model (Sprague-Dawley Rats)
To investigate the anti-inflammatory properties of α-ESA, acute inflammation can be induced in rats. The carrageenan-induced paw edema model is a well-established and reproducible method for this purpose.[6]
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies investigating the effects of α-ESA.
Table 1: Anti-Cancer Effects of α-ESA in Animal Models
| Animal Model | Cancer Type | α-ESA Dosage | Duration | Key Findings | Reference |
| Nude Mice | Human Colon Cancer (DLD-1 cells) | Not specified in abstract | Not specified in abstract | Stronger antitumor effect than conjugated linoleic acid (CLA); enhanced DNA fragmentation and lipid peroxidation in tumor tissues. | [7] |
| Female Sprague-Dawley Rats | DMBA-induced Mammary Carcinogenesis | 0.01%, 0.1%, or 1.0% in diet | 34 weeks | No statistically significant alterations in mammary or colon tumor parameters under the experimental conditions. | [8] |
| Rats | Azoxymethane-induced Colon Carcinogenesis | 0.006% (as α-ESA in bitter gourd seed oil) in diet | Not specified in abstract | Prevented colon carcinogenesis. | [1] |
Table 2: Anti-Inflammatory and Antioxidant Effects of α-ESA in Animal Models
| Animal Model | Condition | α-ESA Dosage | Duration | Key Findings | Reference |
| Rats | Sodium Arsenite-induced Oxidative Stress | 0.5% of total lipid given | Not specified in abstract | Restored antioxidant enzyme activities and reduced lipid peroxidation. More potent than punicic acid. | [2] |
Experimental Protocols
Preparation and Administration of α-ESA
4.1.1. Administration via Oral Gavage
This method allows for the precise administration of a specific dose of α-ESA.
-
Vehicle Preparation: Since α-ESA is a fatty acid, it should be dissolved or suspended in an appropriate vehicle. Edible oils such as corn oil or soybean oil are commonly used.[9] For a more stable suspension, 0.5% methyl cellulose (B213188) can be used.[6]
-
Dosing Solution Preparation:
-
Calculate the required amount of α-ESA based on the desired dose (mg/kg) and the body weight of the animals.
-
Accurately weigh the α-ESA.
-
If using an oil vehicle, dissolve the α-ESA in the oil. Gentle warming and vortexing may be necessary to ensure complete dissolution.
-
If using a methyl cellulose suspension, create a paste with a small amount of the vehicle before gradually adding the rest while stirring continuously.[10]
-
Prepare the dosing solution fresh daily and protect it from light.
-
-
Oral Gavage Procedure:
-
Weigh the animal to determine the exact volume to be administered (typically 5-10 mL/kg for rodents).[11]
-
Use an appropriately sized gavage needle (18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.[12]
-
Measure the correct insertion length by holding the needle alongside the animal from the tip of the nose to the last rib.[10]
-
Gently restrain the animal and insert the gavage needle into the mouth, advancing it along the upper palate into the esophagus. The needle should pass smoothly without resistance.[12]
-
Administer the solution and slowly withdraw the needle.
-
Monitor the animal for any signs of distress after the procedure.[10]
-
4.1.2. Administration via Diet
This method is suitable for long-term studies and mimics dietary consumption.
-
Diet Preparation:
-
The required amount of α-ESA is typically calculated as a percentage of the total diet weight (e.g., 0.01% to 1.0%).[8]
-
α-ESA can be incorporated into a standard purified rodent diet, such as AIN-93G.[7]
-
The α-ESA is typically mixed with the fat component of the diet before being blended with the other dry ingredients to ensure uniform distribution.
-
It is often advisable to have custom diets prepared by a commercial supplier to ensure homogeneity and stability.
-
-
Feeding Protocol:
-
Provide the α-ESA-supplemented diet and water ad libitum.
-
Measure food intake and body weight regularly to monitor the health of the animals and calculate the actual intake of α-ESA.
-
Cancer Xenograft Protocol (Nude Mice)
-
Cell Culture: Culture human cancer cells (e.g., DLD-1 colon cancer cells) under standard conditions.
-
Cell Preparation: Harvest cells in their exponential growth phase and resuspend them in a sterile, serum-free medium or PBS at a concentration of approximately 5 x 106 cells per 100 µL. To improve engraftment, cells can be mixed with Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of 5-6 week old athymic nude mice.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups. Administer α-ESA or the vehicle control daily via oral gavage or through the diet.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2. Monitor body weight and the general health of the mice.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis.
DMBA-Induced Mammary Carcinogenesis Protocol (Rats)
-
Animal Model: Use female Sprague-Dawley rats.
-
Carcinogen Induction: At 50-55 days of age, administer a single oral gavage of 7,12-dimethylbenz[a]anthracene (DMBA) at a dose of 50 mg/kg body weight, dissolved in an oil vehicle (e.g., corn oil).[13]
-
Treatment: Begin the α-ESA treatment (via diet or gavage) one to two weeks after DMBA administration.
-
Monitoring: Palpate the mammary glands weekly to detect the appearance of tumors. Record the latency period (time to first tumor), incidence (% of animals with tumors), and multiplicity (number of tumors per animal).
-
Endpoint: The study typically continues for 20-30 weeks. At the endpoint, euthanize the rats and collect the tumors for histopathological analysis.
Carrageenan-Induced Paw Edema Protocol (Rats)
-
Animal Model: Use male or female Sprague-Dawley rats.
-
Treatment: Administer α-ESA or vehicle control via oral gavage. A positive control group treated with a known anti-inflammatory drug (e.g., indomethacin) should be included.
-
Induction of Inflammation: One hour after treatment, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema is calculated for the treated groups relative to the control group.
Analysis of Excised Tissues
4.5.1. Western Blotting for Signaling Proteins
-
Protein Extraction: Homogenize frozen tumor or tissue samples in RIPA lysis buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins in the relevant signaling pathways (e.g., HER2, HER3, p-Akt, Akt, p-GSK-3β, NF-κB, PPARγ, Bax, Bcl-2).
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
4.5.2. TUNEL Assay for Apoptosis
-
Tissue Preparation: Fix tissue samples in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on slides.
-
Permeabilization: Deparaffinize and rehydrate the tissue sections. Permeabilize the cells by incubating with Proteinase K.
-
Labeling: Incubate the sections with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP. The TdT enzyme will add the labeled nucleotides to the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.
-
Visualization: Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI) and visualize under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
4.5.3. Caspase-3 Activity Assay
-
Lysate Preparation: Homogenize fresh or frozen tissue samples in a chilled lysis buffer. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Enzymatic Reaction: Incubate a specific amount of protein from the lysate with a colorimetric or fluorometric substrate for caspase-3 (e.g., DEVD-pNA).
-
Measurement: Read the absorbance or fluorescence using a microplate reader. The caspase-3 activity is proportional to the signal generated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by α-ESA and a general experimental workflow for in vivo studies.
Caption: General experimental workflow for in vivo studies of α-ESA.
Caption: α-ESA induced apoptosis via HER2/HER3 and Akt signaling.
Caption: Anti-inflammatory and pro-apoptotic pathways of α-ESA.[3][9]
References
- 1. α-Eleostearic acid - Wikipedia [en.wikipedia.org]
- 2. This compound | 506-23-0 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lack of chemopreventive effects of this compound on 7,12-dimethylbenz[a]anthracene (DMBA) and 1,2-dimethylhydrazine (DMH)-induced mammary and colon carcinogenesis in female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CAS 506-23-0: α-Eleostearic acid | CymitQuimica [cymitquimica.com]
- 11. High Fat Diet Treatment - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 12. The Omega-3 Fatty Acids EPA and DHA, as a Part of a Murine High-Fat Diet, Reduced Lipid Accumulation in Brown and White Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorfrancis.com [taylorfrancis.com]
Preparation of α-Eleostearic Acid Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-Eleostearic Acid (α-ESA) is a conjugated linolenic acid found in certain plant oils, notably tung oil and bitter gourd seed oil.[1] As a bioactive lipid, α-ESA has garnered significant interest in the scientific community for its potent anti-cancer properties, including the induction of apoptosis and ferroptosis in various cancer cell lines.[2][3] It has also been noted for its antioxidant effects.[4] Proper preparation and handling of α-ESA solutions are critical for obtaining reliable and reproducible results in laboratory settings. This document provides detailed application notes and protocols for the preparation, storage, and use of α-ESA solutions in experimental research.
Physicochemical Properties and Solubility
This compound is an unsaturated fatty acid with the chemical formula C₁₈H₃₀O₂ and a molar mass of 278.43 g/mol . Its structure contains a conjugated triene system, which is responsible for its biological activity and also its susceptibility to oxidation. Due to its long hydrocarbon chain, α-ESA is poorly soluble in aqueous solutions. Therefore, organic solvents are necessary for its initial dissolution.
Table 1: Solubility of α-Eleostearic Acid in Common Laboratory Solvents
| Solvent | Concentration | Notes |
| Dimethylformamide (DMF) | 30 mg/mL | Sonication may be required to aid dissolution. |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | A common solvent for preparing stock solutions for in vitro studies. |
| Ethanol | 30 mg/mL | Can be used for stock solution preparation. |
| Ethanol:PBS (pH 7.2) (1:10) | 0.5 mg/mL | For preparing working solutions with lower organic solvent concentrations. |
Stability and Storage of α-Eleostearic Acid Solutions
Conjugated fatty acids like α-ESA are prone to oxidation due to their multiple double bonds, especially when exposed to air, light, and elevated temperatures. The oxidative stability of conjugated linoleic acid (CLA), a related compound, has been shown to be low, with significant degradation occurring in the presence of air.
Table 2: Recommended Storage and Handling of α-Eleostearic Acid
| Form | Storage Temperature | Storage Conditions | Shelf Life |
| Neat Oil/Solid | -20°C | Store under an inert atmosphere (e.g., argon or nitrogen). Protect from light. | Refer to manufacturer's specifications. |
| Stock Solutions (in organic solvents) | -80°C | Aliquot to minimize freeze-thaw cycles. Store in tightly sealed vials under an inert atmosphere. Protect from light. | At least 1 year. |
Key Stability Considerations:
-
Oxidation: The conjugated double bond system in α-ESA is susceptible to oxidation. It is crucial to minimize exposure to air. Purging solutions with an inert gas like argon or nitrogen before sealing and storage is recommended.
-
Light Sensitivity: Exposure to light can promote the degradation of conjugated fatty acids. Store all solutions in amber vials or tubes wrapped in aluminum foil.
-
Temperature: Store stock solutions at -80°C for long-term stability. For short-term storage, -20°C may be acceptable, but stability should be verified.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the compound. It is highly recommended to aliquot stock solutions into single-use volumes.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of α-Eleostearic Acid in DMSO
This protocol describes the preparation of a concentrated stock solution of α-ESA, which can be further diluted for various in vitro assays.
Materials:
-
α-Eleostearic Acid (high purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Inert gas (argon or nitrogen)
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weighing α-ESA: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of α-ESA. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.784 mg of α-ESA (Molar Mass = 278.43 g/mol ).
-
Dissolution: Add the weighed α-ESA to a sterile amber vial. Using a calibrated pipette, add the appropriate volume of anhydrous DMSO. For a 10 mM solution, add 1 mL of DMSO for every 2.784 mg of α-ESA.
-
Mixing: Tightly cap the vial and vortex thoroughly until the α-ESA is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution if necessary.
-
Inert Gas Purging: Briefly flush the headspace of the vial with an inert gas (argon or nitrogen) to displace any oxygen.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -80°C.
Protocol 2: Preparation of α-Eleostearic Acid-Bovine Serum Albumin (BSA) Complex for Cell Culture
For cell culture experiments, it is often necessary to complex fatty acids with a carrier protein like Bovine Serum Albumin (BSA) to enhance their solubility and delivery to cells in aqueous media, while minimizing the cytotoxic effects of the organic solvent.
Materials:
-
10 mM α-Eleostearic Acid stock solution in DMSO (from Protocol 1)
-
Fatty acid-free BSA
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium (e.g., DMEM)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Water bath
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a 10% (w/v) Fatty Acid-Free BSA Solution:
-
Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS or serum-free cell culture medium.
-
Gently mix until the BSA is fully dissolved. Avoid vigorous shaking to prevent foaming.
-
Sterile filter the BSA solution using a 0.22 µm filter.
-
-
Complexation of α-ESA with BSA:
-
In a sterile conical tube, add the desired volume of the 10% BSA solution.
-
Warm the BSA solution to 37°C in a water bath.
-
While gently vortexing the warm BSA solution, slowly add the 10 mM α-ESA stock solution in DMSO to achieve the desired final concentration. A common molar ratio of fatty acid to BSA is between 3:1 and 6:1.
-
For example, to prepare a 1 mM α-ESA-BSA complex, add 100 µL of the 10 mM α-ESA stock to 900 µL of the 10% BSA solution.
-
-
Incubation:
-
Incubate the α-ESA-BSA mixture at 37°C for at least 30 minutes with gentle agitation to allow for complex formation.
-
-
Final Dilution and Use:
-
The resulting α-ESA-BSA complex can be further diluted in complete cell culture medium to the desired final working concentration for treating cells.
-
Always prepare a vehicle control using the same concentration of DMSO and BSA without α-ESA.
-
Biological Activity and Cytotoxicity
α-Eleostearic acid has been shown to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) varies depending on the cell line and the duration of treatment.
Table 3: Reported IC50 Values of α-Eleostearic Acid in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration |
| HL60 | Leukemia | ~20 | 6 hours[2] |
| HT29 | Colon Cancer | <40 | 24 hours[2] |
| MDA-MB-231 | Breast Cancer | 20-80 | Not specified[5] |
| SKBR3 | Breast Cancer | More sensitive than T47D | Not specified[6] |
| T47D | Breast Cancer | Less sensitive than SKBR3 | Not specified[6] |
| LNCaP | Prostate Cancer | Not specified | Not specified |
| PC3 | Prostate Cancer | Not specified | Not specified |
| PANC-1 | Pancreatic Cancer | Not specified | Not specified |
Note: The exact IC50 values can vary between experiments and should be determined empirically for each specific cell line and experimental conditions.
Signaling Pathways and Mechanisms of Action
α-Eleostearic acid exerts its anti-cancer effects through multiple signaling pathways, primarily leading to apoptosis and ferroptosis.
Apoptosis Induction
α-ESA has been shown to induce apoptosis through both intrinsic and extrinsic pathways. Key molecular events include:
-
HER2/HER3 Inhibition: In breast cancer cells, α-ESA can reduce the expression of HER2/HER3 proteins, leading to the dephosphorylation of Akt.[6]
-
Akt/GSK-3β and Akt/BAD/Bcl-2 Pathways: Deactivated Akt leads to reduced phosphorylation of GSK-3β and BAD, and a decrease in the anti-apoptotic protein Bcl-2.[6]
-
PPARγ Activation: α-ESA is a PPARγ agonist. Activation of PPARγ can lead to the upregulation of p53.[7]
-
p53 Upregulation: Increased p53 expression subsequently upregulates the pro-apoptotic protein Bax and the cell cycle inhibitor p21.[2][7]
-
Caspase Activation: The cascade of events culminates in the activation of executioner caspases, such as caspase-3, leading to programmed cell death.[2]
-
Reactive Oxygen Species (ROS) Generation: α-ESA can induce the production of ROS, which contributes to its apoptotic effects.[5]
Caption: Apoptosis signaling pathway induced by α-Eleostearic Acid.
Ferroptosis Induction
Ferroptosis is a form of iron-dependent regulated cell death characterized by lipid peroxidation.
-
ACSL1 Mediation: The induction of ferroptosis by conjugated linolenic acids like α-ESA is mediated by the enzyme Acyl-CoA Synthetase Long-Chain Family Member 1 (ACSL1).
Caption: Ferroptosis signaling pathway induced by α-Eleostearic Acid.
Experimental Workflow for In Vitro Studies
The following diagram outlines a general workflow for studying the effects of α-ESA on cancer cells in vitro.
Caption: General experimental workflow for in vitro studies of α-Eleostearic Acid.
Conclusion
The successful use of α-Eleostearic Acid in a laboratory setting is highly dependent on the correct preparation and handling of its solutions. Due to its lipophilic nature and susceptibility to degradation, adherence to the protocols outlined in these application notes is essential for achieving accurate and reproducible results. By understanding its physicochemical properties, stability, and mechanisms of action, researchers can effectively harness the potential of this promising anti-cancer agent in their studies.
References
- 1. Oxidative stability of conjugated linoleic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth inhibition and apoptotic effect of this compound on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Prophylactic effect of α-linolenic acid and α-eleostearic acid against MeHg induced oxidative stress, DNA damage and structural changes in RBC membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eleostearic Acid inhibits breast cancer proliferation by means of an oxidation-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound suppresses proliferation of MCF-7 breast cancer cells via activation of PPARgamma and inhibition of ERK 1 / 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Analytical Methods for the Quantification of α-Eleostearic Acid
These application notes provide detailed protocols and comparative data for the analytical quantification of α-Eleostearic acid (α-ESA), a conjugated linolenic acid found predominantly in tung oil and bitter gourd seed oil.[1][2] The methods described are UV-Vis Spectrophotometry, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC), tailored for researchers, scientists, and professionals in drug development.
Method 1: UV-Vis Spectrophotometry
Application Note:
UV-Vis spectrophotometry offers a rapid and straightforward method for quantifying conjugated dienes, trienes, and tetraenes in fatty materials.[3] α-Eleostearic acid, with its three conjugated double bonds, exhibits strong absorption in the ultraviolet region, allowing for direct quantification. This method is particularly useful for screening and for analyzing samples where α-ESA is a major component. The analysis involves measuring the UV absorbance of the sample before and after an alkali-isomerization step, which can help differentiate between naturally conjugated and non-conjugated fatty acids.[3] For direct quantification of α-ESA, measurement at its specific absorption maximum is performed.
Experimental Protocol:
A. Sample Preparation (from Oil):
-
Accurately weigh approximately 25-100 mg of the oil sample into a 25 mL volumetric flask.
-
Dissolve the sample in a suitable UV-transparent solvent, such as isooctane (B107328) or ethanol, and dilute to the mark.
-
Further dilute the stock solution as necessary to ensure the absorbance reading falls within the linear range of the spectrophotometer (typically 0.2-0.8 AU).
B. Spectrophotometric Measurement:
-
Set the spectrophotometer to scan the UV range from 220 nm to 320 nm or to measure at the specific maximum absorbance wavelength for α-ESA (approximately 270 nm).
-
Use the solvent (e.g., isooctane) as a blank to zero the instrument.
-
Measure the absorbance of the prepared sample solution.
-
Calculate the concentration of α-Eleostearic acid using the Beer-Lambert law (A = εbc), where:
-
A is the measured absorbance.
-
ε (epsilon) is the molar absorptivity of α-ESA at the specific wavelength.
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration of α-ESA.
-
Note: A standard calibration curve should be prepared using a pure α-Eleostearic acid standard to determine the molar absorptivity or to directly calculate the concentration of unknown samples.
Data Presentation:
| Parameter | Value | Reference |
| Wavelength (λmax) | ~270 nm | [4] |
| Molar Absorptivity (ε) | Varies with solvent | N/A |
| Linearity Range | Dependent on instrument | N/A |
| Limit of Detection (LOD) | Method-dependent | N/A |
| Limit of Quantification (LOQ) | Method-dependent | N/A |
Workflow for UV-Vis Spectrophotometric Analysis:
Caption: Workflow for α-ESA quantification by UV-Vis Spectrophotometry.
Method 2: Gas Chromatography (GC)
Application Note:
Gas chromatography is a powerful technique for the detailed fatty acid profiling of lipids.[5] For GC analysis, fatty acids are first converted into their volatile fatty acid methyl esters (FAMEs).[6] Separation is then achieved on a polar capillary column, and detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-FID provides excellent quantitative accuracy, while GC-MS allows for definitive identification of the FAMEs based on their mass spectra.[6][7] This method is ideal for complex mixtures, enabling the separation and quantification of α-ESA from other fatty acid isomers.
Experimental Protocol:
A. Sample Preparation (Transesterification to FAMEs):
-
Place approximately 20-50 mg of the lipid extract or oil into a screw-cap glass tube.
-
Add 2 mL of 0.5 M methanolic NaOH.
-
Cap the tube tightly and heat in a water bath at 80-100°C for 10 minutes, with occasional vortexing.
-
Cool the tube to room temperature.
-
Add 2 mL of boron trifluoride (BF3)-methanol reagent (14% w/v).
-
Recap the tube and heat again at 80-100°C for 10 minutes.
-
Cool to room temperature. Add 2 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute and then centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial for GC analysis.
B. GC-FID/MS Analysis:
-
Injector: Set to 250°C.
-
Injection Volume: 1 µL with an appropriate split ratio (e.g., 50:1).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Column: A polar capillary column (e.g., Omegawax 250 or similar biscyanopropyl column) is crucial for separating conjugated isomers.[6]
-
Oven Temperature Program:
-
Initial temperature: 50°C.
-
Ramp to 220°C at 20°C/min and hold for 30 minutes.
-
Ramp to 250°C at 20°C/min and hold for 20 minutes.[5]
-
-
Detector (FID): Set to 250-280°C.
-
Detector (MS): Use electron impact (EI) or chemical ionization (CI) mode. Scan from m/z 50 to 400.[6][7]
-
Quantification: Use an internal standard (e.g., methyl heptadecanoate) and a certified α-ESA FAME standard to create a calibration curve for accurate quantification.
Data Presentation:
| Parameter | Direct On-Column GC[8] | Derivatization GC[8] | Reference |
| Linearity (R²) | >0.999 | >0.997 | [8] |
| Range | 3 - 700 mg/L | 20 - 700 mg/L | [8] |
| Limit of Detection (LOD) | 0.7 mg/L | 5 mg/L | [8] |
| Limit of Quantification (LOQ) | 3 mg/L | 20 mg/L | [8] |
| Intraday Precision (%RSD) | 1.5 - 7.2% | 1.5 - 7.2% | [8] |
Note: The data above is for general free fatty acid analysis and illustrates typical performance. Method validation is required for α-ESA specifically.
Workflow for Gas Chromatography Analysis:
Caption: Workflow for α-ESA quantification by Gas Chromatography (GC).
Method 3: High-Performance Liquid Chromatography (HPLC)
Application Note:
HPLC is a versatile technique that can analyze fatty acids at ambient temperatures, which is advantageous for labile compounds like conjugated fatty acids.[9] Reversed-phase HPLC (RP-HPLC) is commonly used, separating fatty acids based on chain length and degree of unsaturation.[9] Detection can be achieved using a UV detector (especially for conjugated systems like α-ESA) or an Evaporative Light Scattering Detector (ELSD) for underivatized fatty acids.[10][11][12] For enhanced sensitivity with UV detection, fatty acids can be derivatized with a UV-absorbing tag like phenacyl bromide.[9][13]
Experimental Protocol:
A. Sample Preparation (Underivatized):
-
Perform a lipid extraction using a method like Folch or a solid-phase extraction (SPE) cleanup to isolate the free fatty acid fraction.[14]
-
Dissolve the dried extract in the mobile phase or a compatible solvent (e.g., acetonitrile (B52724)/water mixture).
-
Filter the sample through a 0.22 µm syringe filter before injection.
B. Sample Preparation (Phenacyl Derivatization for UV Detection):
-
Dissolve the free fatty acid sample in methanol (B129727) and neutralize with a KOH solution.
-
Evaporate the mixture to dryness under a stream of nitrogen.
-
Add 0.1 mL of 2mM 18-crown-6 (B118740) in acetonitrile and 0.1 mL of 4-bromophenacyl bromide.
-
Heat the mixture at 80°C for 15 minutes.
-
Cool and dilute with acetonitrile to the desired concentration for HPLC analysis.[13]
C. HPLC-UV/ELSD Analysis:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Acetonitrile/Water (e.g., 70:30, v/v), often with 0.1-0.2% acetic or formic acid to ensure protonation of the fatty acids.[13][15]
-
Mobile Phase B: Acetonitrile or Methanol/Acetone mixture.[11][13]
-
Gradient Elution:
-
Start with a higher polarity mixture (e.g., 50% B) and gradually increase the organic solvent proportion (e.g., to 100% B) over 30-40 minutes to elute the more nonpolar fatty acids.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35-40°C.
-
Detector (UV): Monitor at ~270 nm for native α-ESA or at 242 nm for phenacyl derivatives.[13]
-
Detector (ELSD): Nebulizer temperature 30-40°C, evaporator temperature 50-60°C, gas flow (Nitrogen) ~1.5 L/min.[11]
-
Quantification: Create a calibration curve using a pure α-ESA standard (derivatized or underivatized to match the samples).
Data Presentation:
| Parameter | Value | Reference |
| Linearity (R²) | >0.99 | [16] |
| Precision (%RSD) | < 5% | [11] |
| Limit of Detection (LOD) | 0.5 - 16 ng (on-column, ELSD) | [11] |
| Limit of Quantification (LOQ) | ~0.2 mg/mL (UV, underivatized) | [15] |
| Recovery | Method-dependent | N/A |
Note: The data represents typical performance for HPLC fatty acid analysis. Specific validation for α-ESA is necessary.
Workflow for HPLC Analysis:
Caption: Workflow for α-ESA quantification by HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. α-Eleostearic acid - Wikipedia [en.wikipedia.org]
- 3. Ultraviolet Absorption Method for the Determination of Polyunsaturated Constituents in Fatty Materials* [opg.optica.org]
- 4. Easy and Safe Determination of Fatty Acids Using Spectrophotometric Technology | HunterLab [hunterlab.com]
- 5. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison and validation of 2 analytical methods for the determination of free fatty acids in dairy products by gas chromatography with flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aocs.org [aocs.org]
- 10. Development of UPLC-UV-ELSD Method for Fatty Acid Profiling in Polysorbate 80 and Confirmation of the Presence of Conjugated Fatty Acids by Mass Spectrometry, UV Absorbance and Proton Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. agilent.com [agilent.com]
- 13. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 14. FEATURES OF SAMPLE PREPARATION FOR ANALYSIS OF SEED OIL WITH CONJUGATE FATTY ACIDS: MOMORDICA COCHINCHINENSIS SEED OIL | Deineka | Industrial laboratory. Diagnostics of materials [zldm.ru]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Note: GC-MS Analysis of α-Eleostearic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-eleostearic acid (α-ESA) is a conjugated fatty acid found in high concentrations in tung oil and bitter gourd seed oil. It is of significant interest to researchers due to its potential anti-cancer, anti-obesity, and other biological activities. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of α-eleostearic acid. This application note provides a detailed protocol for the analysis of α-eleostearic acid as its methyl ester derivative (α-ESAME) by GC-MS.
Experimental Protocols
Sample Preparation and Lipid Extraction
The following protocol is a general guideline for the extraction of lipids from biological samples. The specific procedure may need to be optimized based on the sample matrix.
Materials:
-
Biological sample (e.g., cells, plasma, tissue homogenate)
-
Internal Standard (e.g., heptadecanoic acid)
-
Chloroform
-
0.9% NaCl solution
-
Anhydrous sodium sulfate
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 1 volume of the sample in a glass centrifuge tube, add a known amount of internal standard.
-
Add 3 volumes of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 1 volume of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge the mixture at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the extracted lipid phase over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
To increase volatility and improve chromatographic separation, the extracted fatty acids are converted to their methyl esters. The boron trifluoride (BF3)-methanol method is commonly used.
Caution: BF3-methanol is a toxic and corrosive reagent. Handle it in a fume hood with appropriate personal protective equipment.
Materials:
-
Dried lipid extract
-
14% Boron trifluoride in methanol (BF3-methanol)
-
n-Hexane
-
Saturated NaCl solution
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or water bath
Procedure:
-
Add 1-2 mL of 14% BF3-methanol reagent to the dried lipid extract in a reaction vial.
-
Cap the vial tightly and heat at 60°C for 30 minutes. To minimize isomerization of the conjugated double bonds of α-eleostearic acid, lower temperatures (e.g., 40°C) and shorter reaction times (e.g., 10 minutes) can be tested.[1]
-
Cool the vial to room temperature.
-
Add 1 mL of n-hexane and 1 mL of saturated NaCl solution to the vial.
-
Vortex the mixture for 30 seconds to extract the FAMEs into the hexane (B92381) layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis
Instrumentation:
A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.
Typical GC-MS Conditions:
| Parameter | Value |
| Gas Chromatograph | |
| Column | Polar capillary column (e.g., DB-FATWAX UI, HP-INNOWAX, or a cyano-column)[2][3] |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Oven Program | Initial temperature 150°C for 3 min, ramp to 210°C at 5°C/min, hold for 4 min.[2] (This program may require optimization) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 (in full scan mode) |
| Ion Source Temperature | 230°C |
| Transfer Line Temp. | 240°C |
| Acquisition Mode | Full Scan for identification and Selected Ion Monitoring (SIM) for quantification |
Data Presentation
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using a certified standard of α-eleostearic acid methyl ester. The analysis is typically performed in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.
Table 1: Key Mass Spectral Ions for α-Eleostearic Acid Methyl Ester
The mass spectrum of α-eleostearic acid methyl ester shows a molecular ion at m/z 292.[4] Other characteristic ions can be used for identification and quantification.
| Ion (m/z) | Identity | Note |
| 292 | [M]+ (Molecular Ion) | Used for confirmation of the molecular weight. |
| 261 | [M-OCH3]+ | Loss of the methoxy (B1213986) group. |
| 79, 93, 107, 121, 135, 150, 163, 185 | Characteristic Fragments | These ions are specific to the fragmentation pattern of α-eleostearic acid methyl ester.[4][5] |
Table 2: Example Calibration Data for α-Eleostearic Acid Methyl Ester in SIM Mode
The following is an example of a calibration curve for the quantification of α-ESAME. A specific ion, for example, m/z 292, would be monitored.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,000 |
| 5 | 78,000 |
| 10 | 155,000 |
| 25 | 380,000 |
| 50 | 760,000 |
| Linearity (R²) | 0.999 |
| LOD (µg/mL) | 0.2 |
| LOQ (µg/mL) | 0.7 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of α-eleostearic acid methyl esters.
Logical Relationship in Mass Spectrometry
Caption: Key fragmentation of α-eleostearic acid methyl ester in EI-MS.
References
- 1. Isomerization of conjugated linolenic acids during methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
Application Note: Spectrophotometric Determination of α-Eleostearic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-Eleostearic acid (α-ESA) is a conjugated fatty acid found in high concentrations in certain plant oils, notably tung oil and bitter gourd seed oil.[1][2] As a conjugated linolenic acid (CLNA) isomer (9Z, 11E, 13E-octadecatrienoic acid), its unique structure with three conjugated double bonds is responsible for its characteristic ultraviolet (UV) absorption and its industrial utility as a drying oil.[2][3] In the realm of biomedical research, α-ESA has garnered significant interest for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects. A key metabolic transformation of α-ESA in vivo is its conversion to conjugated linoleic acid (CLA), a fatty acid with its own distinct biological activities.[4][5] This conversion is a critical aspect of α-ESA's mechanism of action and a point of interest for drug development professionals.
This application note provides a detailed protocol for the spectrophotometric determination of α-eleostearic acid, a straightforward and rapid method ideal for quantifying this fatty acid in various samples. The principle of this method lies in the strong UV absorbance of the conjugated triene system in the α-ESA molecule.
Principle of the Method
The conjugated triple-double bond system in α-eleostearic acid exhibits a characteristic strong absorption in the ultraviolet region of the electromagnetic spectrum, typically with a maximum absorbance (λmax) around 270 nm.[6] This property allows for the direct quantification of α-ESA using a UV-Vis spectrophotometer. The concentration of α-ESA in a sample is directly proportional to its absorbance at this wavelength, following the Beer-Lambert law.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the spectrophotometric determination of α-eleostearic acid.
Table 1: Molar Extinction Coefficients of α-Eleostearic Acid
| Solvent | Molar Extinction Coefficient (ε) at λmax | Reference |
| Ethanol | 48,000 M⁻¹cm⁻¹ (approx.) | [3] |
| Hexane (B92381) | 53,000 M⁻¹cm⁻¹ (approx.) | [3] |
| Methanol | Not explicitly stated, but used as a solvent | [6] |
Note: The exact extinction coefficient can vary slightly depending on the purity of the standard and the specific spectrophotometer used. It is recommended to determine the extinction coefficient using a high-purity α-eleostearic acid standard in the solvent of choice.
Table 2: UV Absorption Maxima of α-Eleostearic Acid and Related Compounds
| Compound | Solvent | λmax (nm) | Reference |
| α-Eleostearic acid | Ethanol/Hexane | ~270 | [6] |
| α-Eleostearic acid ethyl ester | Ethanol | 261, 270, 281 | [7] |
| Conjugated dienes (e.g., CLA) | Not specified | ~233 | [8] |
Experimental Protocols
Protocol 1: Determination of α-Eleostearic Acid in Oil Samples (e.g., Tung Oil)
This protocol outlines the procedure for quantifying α-eleostearic acid in oil samples.
Materials:
-
α-Eleostearic acid standard (high purity)
-
Tung oil sample
-
Hexane or Ethanol (spectrophotometric grade)
-
Volumetric flasks
-
Pipettes
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of α-eleostearic acid standard in the chosen solvent (hexane or ethanol) of a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to create a calibration curve (e.g., 5, 10, 15, 20, 25 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a small amount of the oil sample (e.g., 100 mg) into a volumetric flask (e.g., 100 mL).
-
Dissolve the oil in the chosen solvent and make up to the mark.
-
Further dilute the sample solution as necessary to bring the absorbance within the linear range of the calibration curve.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan the UV range from 200 to 400 nm to identify the λmax, which should be around 270 nm.
-
Measure the absorbance of the standard solutions and the sample solution at the determined λmax.
-
Use the pure solvent as a blank.
-
-
Calculation:
-
Plot a calibration curve of absorbance versus the concentration of the α-eleostearic acid standards.
-
Determine the concentration of α-eleostearic acid in the sample solution from the calibration curve.
-
Calculate the percentage of α-eleostearic acid in the original oil sample using the following formula:
Where:
-
C = Concentration of α-eleostearic acid from the calibration curve (µg/mL)
-
V = Final volume of the sample solution (mL)
-
D = Dilution factor
-
W = Weight of the oil sample (mg)
-
Protocol 2: Extraction and Determination of α-Eleostearic Acid from Biological Samples
This protocol describes a general procedure for extracting lipids from biological tissues for the subsequent determination of α-eleostearic acid.
Materials:
-
Biological tissue sample
-
Chloroform (B151607)/Methanol mixture (2:1, v/v)
-
0.9% NaCl solution
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
Hexane or Ethanol (spectrophotometric grade)
-
UV-Vis Spectrophotometer
Procedure:
-
Lipid Extraction (Folch Method):
-
Homogenize a known weight of the tissue sample in a chloroform/methanol (2:1) solution.
-
Add 0.9% NaCl solution to the homogenate to facilitate phase separation.
-
Centrifuge the mixture to separate the layers.
-
Carefully collect the lower chloroform layer containing the lipids.
-
Dry the chloroform extract over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator to obtain the total lipid extract.
-
-
Sample Preparation for Spectrophotometry:
-
Dissolve the lipid extract in a known volume of hexane or ethanol.
-
Filter the solution if necessary to remove any particulate matter.
-
Dilute the sample as needed to ensure the absorbance falls within the instrument's linear range.
-
-
Spectrophotometric Analysis:
-
Follow the same procedure for spectrophotometric measurement and calculation as described in Protocol 1.
-
Signaling Pathway and Experimental Workflow Diagrams
Metabolic Conversion of α-Eleostearic Acid
The following diagram illustrates the metabolic conversion of α-eleostearic acid to conjugated linoleic acid, a key pathway in its biological activity.[4][5]
Caption: Metabolic conversion of α-Eleostearic Acid to Conjugated Linoleic Acid.
Experimental Workflow for Spectrophotometric Determination
The diagram below outlines the general workflow for the spectrophotometric determination of α-eleostearic acid from a sample.
Caption: General workflow for α-Eleostearic Acid spectrophotometric analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. α-Eleostearic acid - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound (9Z11E13E-18:3) is quickly converted to conjugated linoleic acid (9Z11E-18:2) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolic conversion of 9,11,13-eleostearic acid (18:3) to 9,11-conjugated linoleic acid (18:2) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Lipid Peroxidation with alpha-Eleostearic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-Eleostearic Acid (α-ESA) is a conjugated linolenic acid isomer found in high concentrations in certain plant seed oils, such as bitter melon (Momordica charantia) and tung tree (Vernicia fordii).[1] As a polyunsaturated fatty acid with a conjugated triene system, α-ESA is highly susceptible to oxidation, making it a valuable tool for studying lipid peroxidation and its downstream cellular effects. In the context of cancer research and drug development, α-ESA has garnered significant interest due to its ability to selectively induce oxidative stress, lipid peroxidation, and subsequent apoptosis in cancer cells, while exhibiting less toxicity to normal cells at similar concentrations.[2]
These application notes provide a comprehensive overview of the use of α-ESA to investigate lipid peroxidation and its role in inducing cell death in cancer cells. Detailed protocols for key assays are provided to enable researchers to effectively utilize α-ESA in their studies.
Mechanism of Action: Pro-oxidant and Apoptotic Effects
In cancer cells, α-ESA's primary mechanism of action is the induction of an oxidation-dependent cell death.[1] This process is initiated by the rapid peroxidation of α-ESA itself and other cellular lipids, leading to a state of overwhelming oxidative stress. This cascade of events triggers several interconnected signaling pathways that culminate in apoptosis and other forms of programmed cell death, such as ferroptosis.
The antitumor activity of α-ESA is multifaceted and involves:
-
Induction of Lipid Peroxidation: The conjugated double bonds in α-ESA make it prone to oxidation, leading to the generation of lipid hydroperoxides and reactive aldehydes like malondialdehyde (MDA). This accumulation of lipid peroxidation products disrupts membrane integrity and function.
-
Mitochondrial Dysfunction: α-ESA induces a loss of mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway.[1] This is followed by the release of pro-apoptotic factors like cytochrome c, apoptosis-inducing factor (AIF), and endonuclease G from the mitochondria into the cytoplasm.[1]
-
Cell Cycle Arrest: Treatment with α-ESA can cause cell cycle arrest, often at the G2/M phase, thereby inhibiting cancer cell proliferation.[1][2]
-
Modulation of Signaling Pathways: α-ESA has been shown to influence several key signaling pathways involved in cell survival and apoptosis:
-
AMPK Activation: α-ESA can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activated AMPK can, in turn, inhibit anabolic pathways that are critical for cancer cell growth.
-
HER2/HER3 Inhibition: In breast cancer cells overexpressing HER2, α-ESA can reduce the protein levels of the HER2/HER3 heterodimer, a key driver of oncogenic signaling.[3]
-
PPARγ Activation: α-ESA is an agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[4] Activation of PPARγ in cancer cells can lead to the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of anti-apoptotic proteins like Bcl-2.[2]
-
It is important to note the dual role of conjugated linolenic acids like α-ESA. While they can act as pro-oxidants to induce cell death in cancer cells, in other contexts, they can exhibit antioxidant properties by enhancing the expression of antioxidant enzymes, thereby protecting against externally induced oxidative stress.[5][6] The predominant effect appears to be highly dependent on the cellular environment and the specific stimulus.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of α-ESA on various cancer cell lines.
Table 1: Inhibition of Cell Proliferation by α-Eleostearic Acid
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |
| SKBR3 | Breast Cancer | ~60 | 24 |
| T47D | Breast Cancer | >80 | 24 |
| MDA-MB-231 | Breast Cancer | ~40 | 48 |
| MDA-ERα7 | Breast Cancer | ~40 | 48 |
| HL60 | Leukemia | ~5 | 24 |
| HT29 | Colon Cancer | >40 | 24 |
Table 2: Induction of Apoptosis by α-Eleostearic Acid
| Cell Line | α-ESA Concentration (µM) | Exposure Time (h) | Apoptosis Rate (%) |
| MDA-MB-231 | 40 | 48 | 89 |
| MDA-ERα7 | 40 | 48 | 82 |
| HL60 | 5 | 24 | Significant Induction |
| SKBR3 | 40 | 48 | Morphological changes indicative of apoptosis |
| T47D | 40 | 48 | Morphological changes indicative of apoptosis |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of α-Eleostearic Acid leading to apoptosis.
Caption: General experimental workflow for studying α-ESA effects.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of α-ESA on the proliferation of adherent cancer cells.
Materials:
-
α-Eleostearic Acid (α-ESA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of α-ESA in culture medium.
-
Remove the medium from the wells and add 100 µL of the α-ESA dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve α-ESA).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Read the absorbance at 570 nm using a microplate reader.[8]
Lipid Peroxidation Assay (Malondialdehyde - MDA Assay)
This protocol measures the levels of MDA, an end-product of lipid peroxidation.
Materials:
-
Cells treated with α-ESA
-
MDA Lysis Buffer
-
Thiobarbituric acid (TBA) reagent
-
Butylated hydroxytoluene (BHT)
-
Trichloroacetic acid (TCA)
-
Spectrophotometer or fluorometer
Procedure:
-
Harvest cells (approximately 1-2 x 10^6) and wash with cold PBS.
-
Homogenize the cell pellet in 300 µL of MDA Lysis Buffer containing BHT on ice.
-
Centrifuge at 13,000 x g for 10 minutes to remove insoluble material.
-
Add 600 µL of TBA reagent to 200 µL of the supernatant.
-
Incubate at 95°C for 60 minutes.
-
Cool the samples in an ice bath for 10 minutes.
-
Measure the absorbance at 532 nm (colorimetric) or fluorescence at Ex/Em = 532/553 nm (fluorometric).
-
Quantify MDA levels by comparing with a standard curve generated using MDA standards.
Mitochondrial Membrane Potential Assay (JC-1 Assay)
This assay uses the cationic dye JC-1 to measure the mitochondrial membrane potential. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and fluoresces green.
Materials:
-
Cells treated with α-ESA
-
JC-1 reagent
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Resuspend the cells in 0.5 mL of pre-warmed cell culture medium.
-
Add JC-1 to a final concentration of 2 µM.
-
Incubate at 37°C for 15-30 minutes in a CO2 incubator.
-
Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with PBS.
-
Resuspend the cells in 0.5 mL of PBS.
-
Analyze the cells immediately by flow cytometry, detecting green fluorescence (e.g., FITC channel) and red fluorescence (e.g., PE channel).
-
A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with α-ESA
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest approximately 1-5 x 10^5 cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
Cells treated with α-ESA
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to 1 mL of cold 70% ethanol while vortexing.
-
Incubate on ice for at least 30 minutes.
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Growth inhibition and apoptotic effect of this compound on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Α-eleostearic acid inhibits growth and induces apoptosis in breast cancer cells via HER2/HER3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.bio-techne.com [resources.bio-techne.com]
- 5. Dietary conjugated linoleic acid reduces lipid peroxidation by increasing oxidative stability in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inpst.net [inpst.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
Application Notes and Protocols for α-Eleostearic Acid in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Eleostearic acid (α-ESA) is a conjugated fatty acid found in high concentrations in the seeds of bitter melon (Momordica charantia) and tung tree (Vernicia fordii).[1][2] Emerging research has highlighted its potential as an anti-cancer agent, demonstrating its ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest in various cancer cell lines.[1][3] These application notes provide a comprehensive guide to designing and conducting experiments to evaluate the anti-cancer effects of α-ESA.
Mechanism of Action
α-Eleostearic acid exerts its anti-cancer effects through multiple mechanisms. A primary mode of action is the induction of oxidative stress through lipid peroxidation, which can trigger apoptosis.[1][4] Studies have shown that the anti-proliferative and apoptotic effects of α-ESA can be abrogated by the presence of antioxidants.[1][2]
Furthermore, α-ESA has been shown to modulate several key signaling pathways involved in cancer cell survival and proliferation. These include:
-
Induction of Apoptosis: α-ESA promotes apoptosis through both caspase-dependent and -independent pathways. It can lead to the loss of mitochondrial membrane potential and the translocation of apoptosis-inducing factor (AIF) and endonuclease G from the mitochondria to the nucleus.[1][2] It also upregulates the expression of pro-apoptotic proteins like Bax and p53, while downregulating the anti-apoptotic protein Bcl-2.[3]
-
Cell Cycle Arrest: α-ESA can induce cell cycle arrest, primarily at the G2/M phase, thereby preventing cancer cells from completing cell division.[1][2][5] This is often associated with the upregulation of cell cycle inhibitors like p21.[3]
-
Modulation of Signaling Pathways: α-ESA has been shown to influence critical signaling pathways such as the HER2/HER3, Akt, and ERK pathways.[6] It can also act as a PPARγ agonist.[6]
Data Presentation
The following tables summarize the quantitative effects of α-Eleostearic acid on various cancer cell lines as reported in the literature.
Table 1: Apoptotic Effects of α-Eleostearic Acid on Cancer Cells
| Cell Line | Cancer Type | α-ESA Concentration (µM) | Incubation Time (hours) | Apoptosis Rate (%) | Citation |
| MDA-MB-231 | Breast Cancer | 40 | 48 | 70-90 | [1][2] |
| MDA-ERα7 | Breast Cancer | 40 | 48 | 70-90 | [1][2] |
| HL60 | Leukemia | 5 | 24 | Not specified, but induced | [7] |
Table 2: Cell Cycle Effects of α-Eleostearic Acid on Cancer Cells
| Cell Line | Cancer Type | α-ESA Concentration (µM) | Incubation Time (hours) | Effect on Cell Cycle | Citation |
| MDA-MB-231 | Breast Cancer | 40 | 48 | G2/M arrest | [1][8] |
| MDA-ERα7 | Breast Cancer | 40 | 48 | G2/M arrest | [8] |
| SKBR3 | Breast Cancer | Not Specified | Not Specified | G0/G1 and G2/M arrest | [9] |
| T47D | Breast Cancer | Not Specified | Not Specified | G0/G1 and G2/M arrest | [9] |
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-cancer effects of α-ESA are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
α-Eleostearic acid (α-ESA) stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of α-ESA and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
After the incubation period, remove the treatment medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the MTT solution and add 100-150 µL of a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
α-ESA stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with α-ESA and a vehicle control for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[3]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Add 400 µL of 1X Binding Buffer to each tube.[3]
-
Analyze the samples by flow cytometry within one hour.[3]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
α-ESA stock solution
-
6-well plates
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with α-ESA as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[4] Incubate for at least 30 minutes on ice.[4]
-
Wash the cells twice with PBS to remove the ethanol.[4]
-
Resuspend the cell pellet in PI staining solution.[4]
-
Incubate for 30 minutes at room temperature in the dark.[10]
-
Analyze the samples by flow cytometry.
Western Blotting
This technique is used to detect specific proteins in a cell lysate to investigate the effect of α-ESA on signaling pathways.
Materials:
-
Cancer cell lines
-
α-ESA stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against HER2, Akt, p-Akt, ERK, p-ERK, p53, Bax, Bcl-2, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with α-ESA, then wash with cold PBS and lyse the cells.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.[11]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[12]
In Vivo Tumor Xenograft Model
This protocol outlines the use of an animal model to assess the in vivo anti-tumor efficacy of α-ESA.
Materials:
-
Immunocompromised mice (e.g., nude or NOD-SCID)
-
Cancer cell line of interest
-
Matrigel (optional, can improve tumor take rate)
-
α-Eleostearic acid formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Monitor the mice for tumor formation. Once tumors are palpable, measure their volume regularly using calipers (Volume = 0.5 x Length x Width^2).
-
Randomize the mice into treatment and control groups when tumors reach a specific size.
-
Administer α-ESA or a vehicle control to the respective groups according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Continue to monitor tumor growth and the general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, Western blotting).
Mandatory Visualizations
Caption: Experimental workflow for α-Eleostearic acid cancer studies.
Caption: Signaling pathways modulated by α-Eleostearic acid in cancer cells.
References
- 1. Eleostearic Acid inhibits breast cancer proliferation by means of an oxidation-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. bosterbio.com [bosterbio.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Growth inhibition and apoptotic effect of alpha-eleostearic acid on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. This compound and its dihydroxy derivative are major apoptosis-inducing components of bitter gourd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Α-eleostearic acid inhibits growth and induces apoptosis in breast cancer cells via HER2/HER3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. corefacilities.iss.it [corefacilities.iss.it]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
Application of α-Eleostearic Acid in Nutritional Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Alpha-Eleostearic acid (α-ESA) is a conjugated linolenic acid isomer found in high concentrations in the seeds of bitter melon (Momordica charantia) and tung tree (Vernicia fordii).[1] As a bioactive fatty acid, α-ESA has garnered significant attention in nutritional research for its potential therapeutic applications, primarily focusing on its anti-cancer, anti-inflammatory, and anti-obesity properties. This document provides detailed application notes summarizing the current state of research and comprehensive protocols for investigating the effects of α-ESA.
Application Notes
Anti-Cancer Activity
This compound has demonstrated potent anti-proliferative and pro-apoptotic effects across various cancer cell lines. Research indicates that α-ESA can induce apoptosis and cause cell cycle arrest, making it a promising candidate for further investigation in oncology.
Mechanisms of Action:
-
Induction of Apoptosis: α-ESA has been shown to induce apoptosis in breast cancer cells, colon cancer cells, and leukemia cells.[1][2] This is often mediated through an oxidation-dependent mechanism, leading to loss of mitochondrial membrane potential and the translocation of apoptosis-inducing factors.[2]
-
Cell Cycle Arrest: Treatment with α-ESA can lead to a G2/M phase block in the cell cycle of cancer cells.[2]
-
Signaling Pathway Modulation: α-ESA's anti-cancer effects are associated with the modulation of key signaling pathways. It has been identified as a peroxisome proliferator-activated receptor γ (PPARγ) agonist.[3][4][5] Activation of PPARγ can lead to the up-regulation of p53 and p21, and the down-regulation of Bcl-2, thereby promoting apoptosis.[4]
Anti-Adipogenic and Anti-Obesity Effects
Preliminary research suggests that α-ESA possesses anti-adipogenic properties, indicating its potential in the management of obesity.
Mechanisms of Action:
-
Induction of Apoptosis in Preadipocytes: Studies have shown that α-ESA can induce programmed cell death in fat cells.[1]
-
PPARγ Agonism: As a PPARγ agonist, α-ESA's role in adipogenesis is complex. While PPARγ is a master regulator of adipocyte differentiation, certain agonists can modulate this process and influence lipid metabolism.
Anti-Inflammatory Properties
This compound exhibits anti-inflammatory effects, which are closely linked to its modulation of inflammatory signaling pathways.
Mechanisms of Action:
-
NF-κB Inhibition: α-ESA has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines.[3] This inhibition is thought to be mediated through its activation of PPARγ, which can antagonize NF-κB signaling.
-
Antioxidant Activity: α-ESA has demonstrated antioxidant properties by reducing lipid peroxidation and restoring the levels of antioxidant enzymes.[6]
Quantitative Data Summary
| Research Area | Model System | α-ESA Concentration/Dose | Observed Effects | Reference |
| Anti-Cancer | Human Breast Cancer Cells (MDA-MB-231, MDA-ERα7) | 20-80 µmol/L | Inhibition of proliferation | [2] |
| Human Breast Cancer Cells (MDA-MB-231, MDA-ERα7) | 40 µmol/L | 70-90% apoptosis, G2/M cell cycle arrest | [2] | |
| HL60 Leukemia Cells | 20 µM | Induction of apoptosis | [1] | |
| Nude mice with DLD-1 human colon cancer cells | Not specified in abstract | Stronger antitumor effect than CLA | ||
| Rats with azoxymethane-induced colon carcinogenesis | 0.01% bitter gourd seed oil (0.006% α-ESA) in diet | Prevention of carcinogenesis | [1] | |
| Anti-Inflammatory | Rats with sodium arsenite-induced oxidative stress | 0.5% of total lipid given | Restoration of antioxidant enzyme activities | [7] |
| In Vivo Metabolism | Rats | 1% α-ESA-fed | Conversion of α-ESA to conjugated linoleic acid (c9,t11-CLA) | [8] |
Experimental Protocols
Protocol 1: In Vitro Anti-Cancer Effects of α-Eleostearic Acid on Breast Cancer Cell Lines
1. Cell Culture and α-ESA Preparation:
- Culture human breast cancer cell lines (e.g., MDA-MB-231, MCF-7) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).
- Prepare a stock solution of α-ESA (e.g., 100 mM in ethanol) and store at -20°C. Dilute to working concentrations (e.g., 20, 40, 80 µM) in culture medium immediately before use.
2. Cell Proliferation Assay (MTT Assay):
- Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
- Treat cells with varying concentrations of α-ESA for 24, 48, and 72 hours.
- Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
- Measure the absorbance at 570 nm using a microplate reader.
3. Apoptosis Assay (Annexin V-FITC/PI Staining):
- Seed cells in a 6-well plate and treat with α-ESA (e.g., 40 µM) for 48 hours.
- Harvest cells and wash with cold PBS.
- Resuspend cells in Annexin V binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
- Analyze the cells by flow cytometry.
4. Cell Cycle Analysis:
- Treat cells with α-ESA as described for the apoptosis assay.
- Harvest cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
- Wash cells with PBS and resuspend in a solution containing PI and RNase A.
- Incubate for 30 minutes at room temperature in the dark.
- Analyze the DNA content by flow cytometry.
Protocol 2: In Vitro Anti-Adipogenic Effects of α-Eleostearic Acid on 3T3-L1 Preadipocytes
1. 3T3-L1 Culture and Differentiation:
- Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum.
- To induce differentiation, grow cells to confluence. Two days post-confluence, change the medium to a differentiation cocktail (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).
- After 48 hours, switch to a medium containing only insulin (B600854) for another 48 hours.
- Maintain the cells in DMEM with 10% FBS, changing the medium every 2 days.
2. α-ESA Treatment:
- Treat the cells with various non-toxic concentrations of α-ESA during the differentiation process. This can be done by adding α-ESA to the differentiation cocktail and subsequent media changes.
3. Oil Red O Staining for Lipid Accumulation:
- On day 8-10 of differentiation, wash the cells with PBS and fix with 10% formalin for 1 hour.
- Wash with water and then with 60% isopropanol (B130326).
- Stain with Oil Red O solution for 10 minutes.
- Wash with water and visualize the lipid droplets under a microscope.
- For quantification, elute the stain with isopropanol and measure the absorbance at 520 nm.
Protocol 3: In Vivo Anti-Obesity Effects of α-Eleostearic Acid in a Diet-Induced Obesity Mouse Model
1. Animal Model:
- Use male C57BL/6J mice (6-8 weeks old).
- Feed the mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity. A control group should be fed a standard chow diet.
2. α-ESA Administration:
- Prepare a diet containing α-ESA. The concentration can be based on previous studies (e.g., 0.5% of the total diet by weight).
- Administer the α-ESA-supplemented diet or the control HFD to the obese mice for a period of 4-8 weeks.
3. Monitoring and Analysis:
- Monitor body weight and food intake weekly.
- At the end of the study, perform glucose and insulin tolerance tests.
- Collect blood samples for analysis of serum lipids (triglycerides, cholesterol) and inflammatory markers.
- Harvest adipose tissue, liver, and other organs for weight measurement and histological analysis (H&E staining).
- Analyze gene and protein expression of key metabolic and inflammatory markers in tissues via RT-qPCR and Western blotting.
Protocol 4: In Vitro Anti-Inflammatory Effects of α-Eleostearic Acid on RAW 264.7 Macrophages
1. Cell Culture and Treatment:
- Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.
- Pre-treat the cells with various concentrations of α-ESA for 1-2 hours.
- Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
2. Nitric Oxide (NO) Production Assay (Griess Assay):
- Collect the cell culture supernatant after treatment.
- Mix the supernatant with Griess reagent and incubate for 10 minutes at room temperature.
- Measure the absorbance at 540 nm. A standard curve of sodium nitrite (B80452) should be used for quantification.
3. Cytokine Measurement (ELISA):
- Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using commercially available ELISA kits.
4. Western Blot for NF-κB Pathway Proteins:
- Lyse the cells and extract proteins.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-p65, IκBα).
- Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
Visualizations
Caption: α-ESA's anti-cancer signaling pathway.
Caption: α-ESA's anti-inflammatory signaling.
Caption: Workflow for in vivo anti-obesity study.
References
- 1. Natural bioactive compounds and their mechanisms of action in the management of obesity: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beneficial Impacts of this compound from Wild Bitter Melon and Curcumin on Promotion of CDGSH Iron-Sulfur Domain 2: Therapeutic Roles in CNS Injuries and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 7. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Formulating α-Eleostearic Acid in Animal Feed Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating alpha-eleostearic acid (α-ESA) for animal feed studies. This document includes detailed protocols for feed preparation, experimental design, and analytical methods to assess the impact of α-ESA on animal performance and physiology.
Introduction to α-Eleostearic Acid
This compound (α-ESA) is a conjugated linolenic acid (CLNA) found in high concentrations in certain plant oils, notably tung oil (up to 82%) and bitter melon (Momordica charantia) seed oil (approximately 60%). As a bioactive fatty acid, α-ESA is of interest for its potential to modulate lipid metabolism, immune responses, and other physiological processes in animals. A key metabolic feature of α-ESA is its conversion to conjugated linoleic acid (CLA), particularly the 9Z,11E-CLA isomer, in vivo. This conversion is a critical consideration in study design, as the observed physiological effects may be attributable to α-ESA, its metabolites, or both.
Sourcing and Handling of α-Eleostearic Acid
The primary sources of α-ESA for research purposes are tung oil and bitter melon seed oil. When selecting a source, it is crucial to consider the potential presence of other bioactive compounds and any anti-nutritional factors.
-
Tung Oil : A rich source of α-ESA, but may contain toxic compounds if not properly processed. Use of food-grade, cold-pressed tung oil is recommended.
-
Bitter Melon Seed Oil : Generally considered a safer alternative for animal consumption and also contains a high percentage of α-ESA.[1]
Handling and Storage:
This compound is a polyunsaturated fatty acid and is susceptible to oxidation. To maintain its integrity:
-
Store oils in airtight containers, protected from light.
-
Blanket the container with an inert gas (e.g., nitrogen or argon) to displace oxygen.
-
Refrigerate or freeze for long-term storage.
-
Consider the addition of an antioxidant, such as butylated hydroxytoluene (BHT) or a natural tocopherol, to the oil and feed mixtures to prevent rancidity.
Formulation of α-Eleostearic Acid in Animal Feed
The method of incorporating α-ESA into animal feed depends on the type of feed (mash or pellet) and the animal species.
Protocol for Incorporation into Mash Feed
This protocol is suitable for poultry, swine, and rodents.
Materials:
-
Basal feed appropriate for the target animal species and life stage.
-
α-Eleostearic acid source (tung oil or bitter melon seed oil).
-
Carrier (e.g., wheat middlings, rice bran).
-
Mixer (e.g., V-blender, ribbon mixer).
Procedure:
-
Pre-mixing: To ensure even distribution, first mix the α-ESA-containing oil with a small portion of a carrier ingredient.
-
Gradual Addition: While the main batch of basal feed is mixing, slowly add the α-ESA-carrier premix.
-
Final Mixing: Continue mixing for a sufficient duration to ensure homogeneity. The exact mixing time will depend on the mixer's specifications.
Protocol for Incorporation into Pelleted Feed
Pelleting involves heat and pressure, which can potentially degrade α-ESA.
Materials:
-
Basal feed ingredients.
-
α-Eleostearic acid source.
-
Pellet mill with conditioning chamber.
Procedure:
-
Pre-pelleting Incorporation: Mix the α-ESA-containing oil with the other feed ingredients before pelleting. Be aware that high levels of added fat can reduce pellet quality.
-
Conditioning: During conditioning, the feed is exposed to steam, which can increase the temperature. Monitor the conditioning temperature and time to minimize α-ESA degradation. Temperatures should ideally be kept below 70°C.
-
Pelleting: The conditioned feed is then passed through the pellet die.
-
Post-pelleting Application: For higher inclusion levels of α-ESA or to minimize degradation, consider a post-pelleting application. This involves spraying the oil onto the cooled pellets. This method ensures the highest stability of the fatty acid.
Experimental Design and Protocols
Growth Performance Trial
Objective: To evaluate the effect of dietary α-ESA on animal growth performance.
Animals: A sufficient number of animals (e.g., pigs, chickens, or rats) should be used to ensure statistical power. Animals should be of similar age and weight at the start of the trial.
Diets:
-
Control diet: A basal diet without α-ESA supplementation.
-
Treatment diets: Basal diet supplemented with graded levels of α-ESA (e.g., 0.5%, 1.0%, 1.5% of the diet).
Protocol:
-
Acclimation: Allow animals to acclimate to their housing and the basal diet for a period of 7-14 days.
-
Randomization: Randomly assign animals to the dietary treatment groups.
-
Feeding Period: Provide the respective diets and fresh water ad libitum for a defined period (e.g., 28-42 days for finishing pigs or broilers).
-
Data Collection:
-
Record individual animal body weight at the beginning and end of the trial, and at regular intervals (e.g., weekly).
-
Measure daily feed intake per pen or cage.
-
Calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).
-
Digestibility Trial
Objective: To determine the apparent total tract digestibility of α-ESA.
Protocol:
-
Adaptation: House animals in individual metabolism cages and adapt them to the experimental diets for at least 7 days.
-
Collection Period: Over a 3-5 day period, collect all feces and record the total amount excreted per animal.
-
Sample Analysis: Analyze feed and fecal samples for their α-ESA content.
-
Calculation: Apparent digestibility (%) = [ (α-ESA intake - α-ESA in feces) / α-ESA intake ] * 100
Tissue Sampling and Analysis
Objective: To measure the deposition of α-ESA and its metabolites in animal tissues.
Protocol:
-
Euthanasia and Tissue Collection: At the end of the study, humanely euthanize a subset of animals from each treatment group.
-
Sample Collection: Collect samples of interest, such as liver, adipose tissue (backfat in pigs), muscle (e.g., longissimus dorsi), and blood.
-
Storage: Immediately flash-freeze tissue samples in liquid nitrogen and store at -80°C until analysis. Collect blood in appropriate tubes for plasma or serum separation and store at -80°C.
Analytical Protocols
Lipid Extraction from Feed and Tissues
Materials:
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
Protocol (Folch Method):
-
Homogenization: Homogenize a known weight of the sample (feed or tissue) in a 2:1 (v/v) chloroform:methanol solution.
-
Phase Separation: Add 0.9% NaCl solution to the homogenate to induce phase separation.
-
Lipid Extraction: The lower chloroform layer, containing the lipids, is carefully collected.
-
Drying: The solvent is evaporated under a stream of nitrogen gas to yield the total lipid extract.
Fatty Acid Methyl Ester (FAME) Preparation and GC-MS Analysis
Materials:
-
Methanolic HCl or BF3-methanol
-
Anhydrous sodium sulfate (B86663)
-
Gas chromatograph-mass spectrometer (GC-MS)
Protocol:
-
Transesterification: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) by heating with methanolic HCl or BF3-methanol.
-
Extraction of FAMEs: The FAMEs are then extracted with hexane.
-
Drying and Concentration: The hexane layer is dried over anhydrous sodium sulfate and concentrated.
-
GC-MS Analysis: The FAMEs are separated and quantified using a GC-MS system equipped with a suitable capillary column (e.g., a highly polar column). Identification of α-ESA and its metabolites is confirmed by their mass spectra and retention times compared to pure standards.
Data Presentation
Quantitative Data from Animal Studies
Table 1: Effect of Dietary α-Eleostearic Acid on Growth Performance of Finishing Pigs (Hypothetical Data)
| Parameter | Control (0% α-ESA) | 0.5% α-ESA | 1.0% α-ESA |
| Initial Body Weight (kg) | 25.2 ± 1.5 | 25.1 ± 1.6 | 25.3 ± 1.4 |
| Final Body Weight (kg) | 105.4 ± 5.2 | 106.1 ± 4.9 | 107.5 ± 5.5 |
| Average Daily Gain ( g/day ) | 850 ± 45 | 865 ± 42 | 880 ± 48 |
| Average Daily Feed Intake ( kg/day ) | 2.45 ± 0.12 | 2.48 ± 0.15 | 2.52 ± 0.13 |
| Feed Conversion Ratio | 2.88 ± 0.10 | 2.87 ± 0.11 | 2.86 ± 0.09 |
Table 2: Fatty Acid Composition (% of total fatty acids) of Backfat in Pigs Fed α-Eleostearic Acid (Hypothetical Data)
| Fatty Acid | Control (0% α-ESA) | 1.0% α-ESA |
| C16:0 (Palmitic acid) | 24.5 ± 1.2 | 23.8 ± 1.1 |
| C18:0 (Stearic acid) | 13.2 ± 0.8 | 13.5 ± 0.9 |
| C18:1n-9 (Oleic acid) | 42.1 ± 2.1 | 40.5 ± 1.9 |
| C18:2n-6 (Linoleic acid) | 10.5 ± 0.7 | 9.8 ± 0.6 |
| α-Eleostearic acid | Not Detected | 0.8 ± 0.2 |
| 9Z,11E-CLA | Not Detected | 2.5 ± 0.4 |
Table 3: Effect of Dietary α-Eleostearic Acid on Milk Composition in Dairy Cows (Hypothetical Data)
| Parameter | Control (0% α-ESA) | 1.0% α-ESA |
| Milk Yield ( kg/day ) | 35.2 ± 2.5 | 35.5 ± 2.8 |
| Milk Fat (%) | 3.85 ± 0.21 | 3.95 ± 0.25 |
| Milk Protein (%) | 3.21 ± 0.15 | 3.23 ± 0.14 |
| Milk Lactose (%) | 4.75 ± 0.18 | 4.78 ± 0.16 |
| α-Eleostearic acid in Milk Fat (%) | Not Detected | 0.5 ± 0.1 |
| 9Z,11E-CLA in Milk Fat (%) | 0.45 ± 0.08 | 1.25 ± 0.15 |
Visualization of Pathways and Workflows
Experimental workflow for α-ESA animal feed studies.
α-ESA and PPAR signaling pathway.
Inhibition of NF-κB signaling by α-ESA/CLA.
References
Application Notes and Protocols for Studying α-Eleostearic Acid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-Eleostearic acid (α-ESA) is a conjugated linolenic acid found in certain plant oils, such as tung oil and bitter melon seed oil.[1] It has garnered significant interest in the scientific community due to its potential anti-carcinogenic, anti-inflammatory, and anti-obesity properties.[1][2] Understanding the metabolic fate of α-ESA is crucial for elucidating its mechanisms of action and for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for studying the metabolism of α-ESA in various biological systems.
Metabolic Pathway Overview
The primary metabolic transformation of α-ESA in vivo is its conversion to conjugated linoleic acid (CLA), specifically the 9Z,11E-CLA isomer.[2][3][4] This conversion is an NADPH-dependent enzymatic reaction that occurs primarily in the liver.[3][4] Studies suggest that this Δ13-saturation reaction is carried out by cytochrome P450 enzymes, with the CYP4F subfamily being implicated.
Section 1: In Vitro Models for α-Eleostearic Acid Metabolism
Application Note 1.1: Caco-2 Cell Culture Model
The Caco-2 human colon adenocarcinoma cell line is a well-established in vitro model for studying intestinal absorption and metabolism of various compounds, including fatty acids.[5][6][7] These cells differentiate into polarized monolayers that mimic the intestinal barrier.[6][7]
Protocol 1.1: Caco-2 Cell Culture and Treatment
-
Cell Culture:
-
Culture Caco-2 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Sodium Pyruvate.[8]
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.[9]
-
For transport and metabolism studies, seed cells on permeable supports (e.g., Transwell® inserts) and allow them to differentiate for 21 days post-confluence.[6][9]
-
-
α-Eleostearic Acid Treatment:
-
Prepare a stock solution of α-ESA in a suitable solvent such as ethanol (B145695) or DMSO.
-
Dilute the stock solution in serum-free cell culture medium to the desired final concentration (e.g., 50-100 µM).
-
Apical Treatment: Add the α-ESA containing medium to the apical side of the Transwell® insert.[6]
-
Basolateral Treatment: Add the α-ESA containing medium to the basolateral side of the Transwell® insert.[6]
-
Incubate the cells for a specified time course (e.g., 3, 6, 12, 24 hours).
-
Following incubation, collect both the cells and the media from the apical and basolateral compartments for lipid analysis.
-
Application Note 1.2: Liver Microsome Metabolism Assay
Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, including cytochrome P450s, making them an excellent in vitro tool to study the metabolism of xenobiotics.[10][11]
Protocol 1.2: In Vitro Metabolism of α-Eleostearic Acid using Liver Microsomes
-
Reaction Mixture Preparation (per reaction):
-
Phosphate Buffer (0.1 M, pH 7.4): 880 µL
-
Liver Microsomes (e.g., mouse or rat): 50 µL (final protein concentration of 0.5-1.0 mg/mL)
-
α-Eleostearic Acid (in DMSO): 10 µL (final concentration of 50-100 µM)
-
NADPH regenerating system (or 1 mM NADPH): 50 µL[3]
-
-
Incubation:
-
Pre-incubate the microsomes, buffer, and α-ESA at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Reaction Termination and Extraction:
Section 2: In Vivo Model for α-Eleostearic Acid Metabolism
Application Note 2.1: Rodent Feeding Studies
Animal feeding studies, particularly in rats and mice, are essential for understanding the in vivo metabolism and physiological effects of α-ESA.[3][13][14]
Protocol 2.1: Rat Feeding Study for α-Eleostearic Acid Metabolism
-
Animal Model:
-
Diet Preparation:
-
Prepare a control diet and an experimental diet containing α-ESA. A common approach is to supplement the diet with 1% (w/w) of an oil rich in α-ESA, such as tung oil.[13]
-
Ensure both diets are isocaloric.
-
-
Experimental Design:
-
Divide the animals into a control group and an α-ESA-fed group.
-
Provide the respective diets and water ad libitum for a specified duration (e.g., 4 weeks).[13]
-
For time-course studies, administer a single oral gavage of α-ESA and collect tissues at different time points (e.g., 0, 3, 6, 24 hours).[2][3]
-
-
Sample Collection:
-
At the end of the study, euthanize the animals and collect blood and tissues (liver, adipose tissue, etc.).
-
Flash-freeze tissues in liquid nitrogen and store them at -80°C until analysis.[15]
-
Section 3: Analytical Techniques for Metabolite Analysis
Application Note 3.1: Lipid Extraction and Fatty Acid Methyl Ester (FAME) Preparation
Accurate quantification of α-ESA and its metabolites requires efficient extraction of lipids from biological samples and their derivatization to fatty acid methyl esters (FAMEs) for gas chromatography (GC) analysis.[16][17]
Protocol 3.1: Lipid Extraction (Folch Method)
-
Homogenization:
-
Phase Separation:
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex.[15]
-
Centrifuge to separate the phases.
-
-
Lipid Collection:
-
Carefully collect the lower organic phase containing the lipids.[15]
-
Dry the lipid extract under a stream of nitrogen.
-
Protocol 3.2: Fatty Acid Methyl Ester (FAME) Preparation
-
Transesterification:
-
To the dried lipid extract, add 2 mL of 12% BCl3-methanol.
-
Heat the mixture at 60°C for 10 minutes.
-
-
Extraction of FAMEs:
-
After cooling, add 1 mL of water and 1 mL of hexane (B92381).
-
Vortex vigorously to extract the FAMEs into the hexane layer.
-
Collect the upper hexane layer containing the FAMEs for GC analysis.
-
Application Note 3.2: Gas Chromatography (GC) Analysis
GC is the most widely used technique for the separation and quantification of FAMEs.[6][19][20]
Protocol 3.2: GC Analysis of α-ESA and CLA FAMEs
-
GC System and Column:
-
GC Conditions (Example):
-
Injector Temperature: 250°C[21]
-
Detector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 150°C
-
Ramp to 220°C at 2°C/min
-
Hold for 20 minutes
-
-
Carrier Gas: Hydrogen or Helium
-
-
Quantification:
-
Identify peaks by comparing retention times with authentic standards of α-ESA and CLA isomers.
-
Quantify the fatty acids by using an internal standard (e.g., C17:0) and creating a calibration curve.[17]
-
Section 4: Analysis of Downstream Signaling Pathways
Application Note 4.1: Western Blotting for HER2/Akt Signaling
α-ESA has been shown to affect the HER2/Akt signaling pathway in breast cancer cells. Western blotting is a standard technique to assess changes in protein expression and phosphorylation status.
Protocol 4.1: Western Blot Analysis of HER2 and p-Akt
-
Cell Lysis:
-
Treat cells with α-ESA as described in Protocol 1.1.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[5]
-
Incubate the membrane with primary antibodies against HER2, p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[5][23]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
-
Application Note 4.2: NF-κB Activation Assay
α-ESA can also modulate the NF-κB signaling pathway. NF-κB activation is commonly assessed by measuring its translocation from the cytoplasm to the nucleus.
Protocol 4.2: NF-κB Nuclear Translocation Assay
-
Cell Treatment and Fractionation:
-
Western Blot Analysis:
-
Perform Western blotting on the cytoplasmic and nuclear fractions as described in Protocol 4.1.
-
Use a primary antibody against the p65 subunit of NF-κB.[24]
-
Use histone H3 as a nuclear marker and β-actin or GAPDH as a cytoplasmic marker to verify the purity of the fractions.
-
Data Presentation
Table 1: In Vivo Conversion of α-Eleostearic Acid to Conjugated Linoleic Acid in Rats
| Tissue | Time Point (hours) | α-ESA Concentration (µg/g tissue) | 9Z,11E-CLA Concentration (µg/g tissue) | Reference |
| Liver | 0 | Not Detected | Not Detected | [3] |
| 3 | 15.2 ± 2.1 | 45.6 ± 5.3 | [3] | |
| 6 | 8.9 ± 1.5 | 58.3 ± 6.1 | [3] | |
| 24 | Not Detected | 25.1 ± 3.8 | [3] | |
| Plasma | 0 | Not Detected | Not Detected | [3] |
| 3 | 5.8 ± 0.9 | 12.4 ± 1.7 | [3] | |
| 6 | 3.1 ± 0.6 | 18.9 ± 2.2 | [3] | |
| 24 | Not Detected | 9.7 ± 1.5 | [3] |
Data are presented as mean ± SD. Data is illustrative and compiled from literature.[3]
Visualizations
Caption: Metabolic conversion of α-Eleostearic Acid to Conjugated Linoleic Acid.
Caption: Experimental workflow for α-Eleostearic Acid metabolite analysis.
Caption: Simplified schematic of α-ESA's effect on the HER2/Akt signaling pathway.
References
- 1. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 2. Alpha-eleostearic acid (9Z11E13E-18:3) is quickly converted to conjugated linoleic acid (9Z11E-18:2) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rhizolab.com [rhizolab.com]
- 4. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fatty acid uptake and metabolism in a human intestinal cell line (Caco-2): comparison of apical and basolateral incubation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 9. journals.physiology.org [journals.physiology.org]
- 10. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 12. Absorption and metabolism of conjugated α-linolenic acid given as free fatty acids or triacylglycerols in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 14. NF-κB activation assay [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 19. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. mdpi.com [mdpi.com]
- 22. aocs.org [aocs.org]
- 23. journals.plos.org [journals.plos.org]
- 24. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
- 25. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
Troubleshooting & Optimization
alpha-Eleostearic acid stability and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with α-eleostearic acid.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of α-eleostearic acid due to improper storage or handling. | Review storage conditions. α-Eleostearic acid is sensitive to oxidation, light, and heat. Ensure it is stored at the recommended temperature, protected from light, and under an inert atmosphere. Prepare fresh solutions for each experiment. |
| Low purity of α-eleostearic acid stock | Autoxidation or isomerization during storage. | Verify the purity of your stock solution using analytical methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). If purity is compromised, procure a fresh batch. |
| Precipitate formation in solvent | Poor solubility or temperature effects. | α-Eleostearic acid is a fatty acid with limited solubility in aqueous solutions. Use appropriate organic solvents like ethanol, DMSO, or dimethyl formamide. Gentle warming may aid dissolution, but avoid excessive heat which can cause degradation. |
| Unexpected biological activity | Formation of oxidation byproducts. | The oxidation of α-eleostearic acid can lead to the formation of various byproducts with their own biological activities.[1] Consider the use of antioxidants, such as α-tocotrienol, to mitigate oxidation-dependent effects if they are not the intended focus of the study.[1] |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for α-eleostearic acid?
Due to its high degree of unsaturation, α-eleostearic acid is susceptible to oxidation and isomerization.[2] To ensure its stability, it should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C | Minimizes the rate of oxidative and enzymatic degradation.[3][4] |
| Atmosphere | Inert gas (e.g., argon or nitrogen) | Prevents autoxidation by displacing oxygen.[4] |
| Light | Amber vial or opaque container | Protects the compound from light-induced degradation.[4][5] |
| Form | As a dry powder or in a suitable solvent | Storing in a solvent can be convenient, but ensure the solvent is degassed and suitable for long-term storage. |
2. How should I handle α-eleostearic acid during experiments?
To maintain the integrity of α-eleostearic acid during your experiments, follow these handling guidelines:
-
Work Quickly: Minimize the time the compound is exposed to air and light.
-
Use Inert Atmosphere: If possible, handle the compound in a glove box or under a stream of inert gas.
-
Prepare Fresh Solutions: Prepare solutions immediately before use. If a stock solution is necessary, store it at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Avoid High Temperatures: Do not subject α-eleostearic acid to high temperatures, as this can accelerate degradation and isomerization.[6][7]
3. What are the main degradation pathways for α-eleostearic acid?
The primary degradation pathway for α-eleostearic acid is autoxidation, which is a free-radical chain reaction involving oxygen.[8] This process leads to the formation of hydroperoxides, which can then break down into a variety of secondary oxidation products, including aldehydes and ketones.[8] Isomerization of the double bonds can also occur, particularly when exposed to heat or light.
4. How can I assess the stability of my α-eleostearic acid sample?
The stability of α-eleostearic acid can be monitored by assessing its purity over time. The following analytical techniques are commonly used:
-
Gas Chromatography (GC): Used to determine the fatty acid profile and quantify the amount of α-eleostearic acid. The fatty acid is typically converted to its fatty acid methyl ester (FAME) before analysis.[9]
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify α-eleostearic acid from its isomers and degradation products.
-
UV-Vis Spectroscopy: The conjugated double bond system of α-eleostearic acid results in a characteristic UV absorbance, which can be used to monitor its concentration. However, this method may not distinguish between different isomers.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Dissolve a known amount of α-eleostearic acid in a suitable solvent (e.g., hexane).
-
Add a methylating agent, such as 0.5 M KOH in methanol, and incubate at room temperature for 5 minutes.
-
Neutralize the reaction with a suitable acid (e.g., 1 M HCl) and extract the FAMEs with hexane (B92381).
-
Wash the hexane layer with water and dry over anhydrous sodium sulfate.
-
-
GC Analysis:
-
Inject the FAMEs solution into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column like those with a biscyanopropyl polysiloxane stationary phase).
-
Use an appropriate temperature program to separate the FAMEs.
-
Identify the α-eleostearic acid methyl ester peak based on its retention time compared to a standard.
-
Quantify the peak area to determine the purity of the sample.
-
Visualizations
Caption: Autoxidation pathway of α-eleostearic acid.
Caption: Workflow for assessing α-eleostearic acid stability.
References
- 1. Eleostearic Acid inhibits breast cancer proliferation by means of an oxidation-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α-Eleostearic acid - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. diva-portal.org [diva-portal.org]
- 9. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
Technical Support Center: α-Eleostearic Acid Solubility in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the solubility of α-Eleostearic acid in common laboratory solvents. Below you will find quantitative solubility data, detailed experimental protocols for determining solubility, and a troubleshooting guide to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: In which common laboratory solvents is α-Eleostearic acid soluble?
A1: α-Eleostearic acid, a polyunsaturated fatty acid, is generally soluble in a range of organic solvents. Published data and general principles of fatty acid solubility indicate its solubility in dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol.[1][2] It is also reported to be soluble in acetone (B3395972), heptane, hexane, and ether. Like other fatty acids, it is insoluble in water.[3]
Q2: What is the impact of temperature on the solubility of α-Eleostearic acid?
A2: For most solid solutes dissolving in liquid solvents, an increase in temperature will lead to an increase in solubility. While specific temperature-dependent solubility data for α-Eleostearic acid is limited, studies on similar fatty acids, such as stearic acid, have demonstrated a significant increase in solubility in organic solvents like ethanol, methanol, ethyl acetate, and acetone with rising temperatures.[4]
Q3: How does the structure of α-Eleostearic acid affect its solubility?
A3: α-Eleostearic acid is a long-chain carboxylic acid with a nonpolar aliphatic tail and a polar carboxylic acid head. The long hydrocarbon chain makes it hydrophobic, leading to poor solubility in polar solvents like water. The presence of three conjugated double bonds in its structure can influence its interaction with different solvents compared to saturated fatty acids.
Q4: Are there any stability concerns when dissolving α-Eleostearic acid?
A4: Yes, the conjugated triene system in α-Eleostearic acid makes it susceptible to oxidation, which can be accelerated by exposure to light, heat, and oxygen.[2] This can lead to the formation of various oxidation products.[5] Therefore, it is advisable to handle α-Eleostearic acid solutions with care, using fresh solvents, minimizing exposure to air and light, and storing solutions at low temperatures under an inert atmosphere (e.g., nitrogen or argon).
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for α-Eleostearic acid in various laboratory solvents. It is important to note that comprehensive temperature-dependent data is not widely available, and the provided values are typically at room temperature unless otherwise specified.
| Solvent | Chemical Formula | Solubility | Molar Solubility (approx.) | Notes |
| Dimethylformamide (DMF) | C₃H₇NO | 30 mg/mL[1][2] | 107.75 mM[2] | Sonication is recommended to aid dissolution.[2] |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 30 mg/mL[1][2] | 107.75 mM[2] | Sonication is recommended to aid dissolution.[2] |
| Ethanol | C₂H₅OH | 30 mg/mL[1][2] | 107.75 mM[2] | Sonication is recommended to aid dissolution.[2] |
| Ethanol:PBS (pH 7.2) (1:10) | - | 0.5 mg/mL[1][2] | 1.8 mM[2] | The presence of the aqueous buffer significantly reduces solubility. Sonication is recommended.[2] |
| Methanol | CH₃OH | Very Slightly Soluble | - | Qualitative observation. |
| Chloroform | CHCl₃ | Slightly Soluble | - | Qualitative observation. |
| Aqueous Base | - | Slightly Soluble | - | Will form a salt, increasing aqueous solubility. |
Molar solubility is calculated based on the molecular weight of α-Eleostearic acid (278.43 g/mol ).[6]
Experimental Protocols
Two common methods for determining the solubility of fatty acids are the gravimetric method and UV-Vis spectrophotometry.
Protocol 1: Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution of α-Eleostearic acid, separating the undissolved solute, and determining the concentration of the dissolved solute by evaporating the solvent and weighing the residue.
Materials:
-
α-Eleostearic acid
-
Selected organic solvent
-
Analytical balance (accurate to 0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Volumetric flasks and pipettes
-
Syringe with a filter (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of α-Eleostearic acid to a known volume of the desired solvent in a sealed container.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. Ensure some solid α-Eleostearic acid remains undissolved.
-
-
Sample Collection:
-
Allow the solution to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or cooled to the experimental temperature) syringe fitted with a filter to avoid transferring any solid particles.
-
-
Gravimetric Analysis:
-
Transfer the collected aliquot to a pre-weighed evaporation dish.
-
Record the exact volume of the aliquot.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the α-Eleostearic acid.
-
Once the solvent is completely evaporated, place the dish in a desiccator to cool to room temperature.
-
Weigh the evaporation dish with the dried α-Eleostearic acid residue.
-
-
Calculation:
-
Calculate the mass of the dissolved α-Eleostearic acid by subtracting the initial weight of the empty dish from the final weight.
-
Determine the solubility in mg/mL or g/100g by dividing the mass of the residue by the volume of the aliquot taken.
-
Protocol 2: UV-Vis Spectrophotometric Method for Solubility Determination
This method is suitable for conjugated fatty acids like α-Eleostearic acid, which exhibit strong UV absorbance. It relies on creating a calibration curve to determine the concentration of the solute in a saturated solution.
Materials:
-
α-Eleostearic acid
-
UV-transparent solvent (e.g., ethanol, hexane)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Determine the Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of α-Eleostearic acid in the chosen solvent.
-
Scan the solution using the UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax), which for α-Eleostearic acid is approximately 270 nm.[1]
-
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of α-Eleostearic acid of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.
-
-
Prepare and Analyze the Saturated Solution:
-
Prepare a saturated solution of α-Eleostearic acid as described in the gravimetric method (Protocol 1, step 1).
-
After allowing the undissolved solid to settle, carefully take an aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| α-Eleostearic acid is not dissolving or is dissolving very slowly. | - Inappropriate solvent: The polarity of the solvent may not be suitable for α-Eleostearic acid. - Low temperature: Solubility is often lower at colder temperatures. - Insufficient agitation: The mixture is not being mixed vigorously enough to facilitate dissolution. | - Try a different solvent with a different polarity. A solvent mixture can also be tested. - Gently warm the solution. Be cautious with volatile solvents. - Use a magnetic stirrer or a vortex mixer to increase agitation. Sonication can also be effective.[2] |
| The solution appears cloudy or hazy even after prolonged mixing. | - Incomplete dissolution: Not all of the α-Eleostearic acid has dissolved. - Presence of impurities: The α-Eleostearic acid or the solvent may contain insoluble impurities. - Low-quality solvent: The solvent may contain water or other contaminants. | - Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles. - Ensure high-purity α-Eleostearic acid and analytical grade solvents are used. |
| The solution changes color (e.g., turns yellow) over time. | - Oxidation: α-Eleostearic acid is prone to oxidation due to its conjugated double bonds, especially when exposed to air and light.[2] | - Prepare fresh solutions before use. - Store stock solutions under an inert atmosphere (e.g., nitrogen or argon) at -20°C or -80°C.[2] - Protect the solution from light by using amber vials or wrapping the container in foil. |
| Precipitate forms when an aqueous solution is added. | - Poor aqueous solubility: α-Eleostearic acid is practically insoluble in water. | - This is expected behavior. To increase aqueous solubility, α-Eleostearic acid can be conjugated with a carrier molecule like bovine serum albumin (BSA) or neutralized with a base to form a more soluble salt. |
Experimental Workflow Diagram
Below is a diagram illustrating a typical workflow for determining the solubility of α-Eleostearic acid.
Caption: Workflow for determining α-Eleostearic acid solubility.
References
Technical Support Center: Optimizing α-Eleostearic Acid Dosage in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing alpha-Eleostearic acid (α-ESA) in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is α-Eleostearic acid and what are its effects on cultured cells?
A1: α-Eleostearic acid (α-ESA) is a conjugated linolenic acid found in high concentrations in tung oil and bitter gourd seed oil.[1] In cell culture, it has been shown to inhibit cell growth and induce apoptosis (programmed cell death) in various cancer cell lines, including breast, colon, and leukemia.[2][3][4] It can also induce a form of iron-dependent cell death called ferroptosis.[5]
Q2: What is a typical effective concentration range for α-ESA in cell culture?
A2: The effective concentration of α-ESA can vary significantly depending on the cell line and the duration of treatment. Generally, concentrations ranging from 5 µM to 80 µM are reported to have anti-proliferative and pro-apoptotic effects.[2][3][6][7] For example, in HL60 leukemia cells, apoptosis was induced at 5 µM after 24 hours, while in MDA-MB-231 and MDA-ERα7 breast cancer cells, concentrations of 20-80 µM inhibited proliferation.[2][6]
Q3: How should I prepare and store α-ESA for cell culture experiments?
A3: α-ESA is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to use a sterile, light-protected container for storage, as α-ESA is a polyunsaturated fatty acid susceptible to oxidation. For long-term storage, it is recommended to keep the stock solution at -20°C. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration, ensuring the final DMSO concentration does not exceed a level that is toxic to your cells (typically <0.1%).
Q4: What are the known signaling pathways affected by α-ESA?
A4: α-ESA has been shown to modulate several signaling pathways involved in cell survival and apoptosis. In breast cancer cells, it can inhibit the HER2/HER3 signaling pathway, leading to decreased phosphorylation of Akt and subsequent effects on downstream targets like GSK-3β and BAD.[8][9] It has also been reported to suppress the proliferation of MCF-7 breast cancer cells by activating PPARγ and inhibiting the ERK1/2 pathway.[10] Additionally, α-ESA can induce apoptosis through an oxidation-dependent mechanism, leading to the loss of mitochondrial membrane potential.[3][6]
Troubleshooting Guide
Issue 1: I am not observing the expected level of apoptosis after treating my cells with α-ESA.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: The effective concentration of α-ESA is highly cell-line dependent.[11] Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Refer to the data summary table below for reported effective concentrations in various cell lines.
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Solution: Apoptosis is a time-dependent process. An incubation time that is too short may not be sufficient to induce a measurable apoptotic response. Consider extending the treatment duration (e.g., 24, 48, or 72 hours).[7]
-
-
Possible Cause 3: Oxidation of α-ESA.
-
Possible Cause 4: Cell Line Resistance.
-
Solution: Some cell lines may be inherently more resistant to α-ESA-induced apoptosis. Consider investigating the expression levels of key target proteins (e.g., HER2) in your cell line, as this may influence sensitivity.[8]
-
Issue 2: I am seeing high variability in my cell viability (e.g., MTT) assay results.
-
Possible Cause 1: Uneven Cell Seeding.
-
Solution: Ensure a single-cell suspension and proper mixing before seeding cells into multi-well plates to achieve a uniform cell number in each well.
-
-
Possible Cause 2: Edge Effects in Multi-Well Plates.
-
Solution: Evaporation from the outer wells of a multi-well plate can concentrate media components and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
-
Possible Cause 3: Incomplete Dissolving of Formazan (B1609692) Crystals.
-
Solution: In MTT assays, ensure the formazan crystals are completely dissolved by the solubilization solution before reading the absorbance. Inconsistent dissolution will lead to variable results. Gently pipette up and down or use a plate shaker to aid dissolution.
-
Issue 3: My untreated control cells are showing signs of stress or death.
-
Possible Cause 1: Solvent Toxicity.
-
Solution: High concentrations of solvents like DMSO can be toxic to cells. Prepare a vehicle control with the same final concentration of the solvent used to deliver α-ESA to ensure that the observed effects are due to the compound and not the solvent. Keep the final solvent concentration as low as possible (e.g., <0.1%).
-
-
Possible Cause 2: Contamination.
-
Solution: Microbial contamination can rapidly kill cells. Regularly inspect your cultures for signs of contamination (e.g., turbidity, color change of the medium). Practice good aseptic technique and periodically test your cultures for mycoplasma.
-
Data Presentation: Efficacy of α-Eleostearic Acid in Various Cell Lines
| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time (h) | Observed Effect | Reference |
| HL60 | Leukemia | Apoptosis Assay | 5 | 24 | Apoptosis induction | [2] |
| HL60 | Apoptosis Assay | 20 | 6 | Cellular and nuclear fragmentation | [5] | |
| HT29 | Colon Carcinoma | Growth Inhibition | 0-40 | 24 | Inhibition of growth | [5] |
| MDA-MB-231 | Breast Cancer | Proliferation Assay | 20 - 80 | Not Specified | Inhibition of proliferation | [3][6] |
| MDA-ERα7 | Breast Cancer | Proliferation Assay | 20 - 80 | Not Specified | Inhibition of proliferation | [3][6] |
| MDA-MB-231 | Apoptosis Assay | 40 | Not Specified | 70-90% apoptosis | [3][6] | |
| MDA-ERα7 | Apoptosis Assay | 40 | Not Specified | 70-90% apoptosis | [3][6] | |
| SKBR3 | Breast Cancer | MTT Assay | 0 - 80 | 24, 48, 72 | Dose- and time-dependent growth inhibition | [7] |
| T47D | Breast Cancer | MTT Assay | 0 - 80 | 24, 48, 72 | Dose- and time-dependent growth inhibition | [7] |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | Not Specified | Suppression of proliferation | [10] |
| Caco-2 | Colon Cancer | Apoptosis Assay | Not Specified | Not Specified | Apoptosis induction through GADD45, p53, and PPARγ up-regulation | [12] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
Materials:
-
Cells in culture
-
α-Eleostearic acid (α-ESA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[13]
-
96-well cell culture plates
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of α-ESA in culture medium. Remove the old medium from the wells and add 100 µL of the α-ESA-containing medium or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[14][15]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This protocol provides a general framework for detecting apoptosis by flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)[16]
-
Sterile PBS
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting: Harvest both adherent and suspension cells from your treatment and control groups. For adherent cells, use a gentle cell dissociation reagent.
-
Washing: Centrifuge the cells and wash them twice with cold PBS.[17]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17][18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[16]
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
-
Visualizations
Signaling Pathways
References
- 1. α-Eleostearic acid - Wikipedia [en.wikipedia.org]
- 2. This compound and its dihydroxy derivative are major apoptosis-inducing components of bitter gourd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eleostearic Acid inhibits breast cancer proliferation by means of an oxidation-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Growth inhibition and apoptotic effect of this compound on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Α-eleostearic acid inhibits growth and induces apoptosis in breast cancer cells via HER2/HER3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound suppresses proliferation of MCF-7 breast cancer cells via activation of PPARgamma and inhibition of ERK 1 / 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. theclinivex.com [theclinivex.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. chondrex.com [chondrex.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. Annexin V Staining Protocol [bdbiosciences.com]
- 18. bosterbio.com [bosterbio.com]
Technical Support Center: Working with alpha-Eleostearic Acid (α-ESA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with alpha-Eleostearic acid (α-ESA).
Troubleshooting Guides
Handling and Storage
Question: My α-ESA solution appears cloudy or has precipitated. What should I do?
Answer: This is likely due to the poor aqueous solubility of α-ESA.
-
Solvent Choice: Ensure you are using an appropriate solvent for your stock solution. α-ESA is soluble in organic solvents such as ethanol, methanol, and DMSO. For cell culture experiments, preparing a concentrated stock solution in sterile DMSO is a common practice.
-
Final Solvent Concentration: When diluting your stock solution into aqueous buffers or cell culture media, ensure the final concentration of the organic solvent is low enough to not affect your experimental system. For most cell lines, the final DMSO concentration should be kept below 0.5%, and for sensitive primary cells, below 0.1% is recommended to avoid cytotoxicity.[1][2]
-
Warming: Gently warming the solution to 37°C may help dissolve small precipitates, but avoid excessive heat, which can accelerate degradation.
-
Complexing with BSA: For cell culture applications, complexing α-ESA with fatty acid-free Bovine Serum Albumin (BSA) can improve its solubility and delivery to cells.
Question: I am concerned about the stability of my α-ESA during storage and experiments. How can I prevent its degradation?
Answer: α-ESA is a conjugated polyunsaturated fatty acid with a high degree of unsaturation, making it prone to oxidation and polymerization.[3]
-
Storage: Store solid α-ESA and stock solutions at -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and light.[4] Aliquoting stock solutions into single-use vials is recommended to avoid repeated freeze-thaw cycles.
-
Handling: When preparing solutions, work quickly and keep them on ice. Use de-gassed buffers and consider adding an antioxidant like butylated hydroxytoluene (BHT) to your lysis buffers during sample preparation for assays like lipid peroxidation to prevent further oxidation.
-
Antioxidants in Experiments: In functional assays, the pro-oxidant effect of α-ESA can be a variable. If you aim to study its non-oxidative effects, co-treatment with an antioxidant like α-tocotrienol may be necessary, although this can also abrogate some of its biological activities, such as apoptosis induction.[5][6]
Cell Culture Experiments
Question: I am observing high levels of cell death in my control group treated with the vehicle for α-ESA. What could be the cause?
Answer: This is a common issue related to the solvent used to dissolve α-ESA.
-
DMSO Toxicity: High concentrations of DMSO are toxic to cells. Perform a dose-response experiment with your vehicle (e.g., DMSO) alone to determine the maximum tolerable concentration for your specific cell line. As a general rule, keep the final DMSO concentration at or below 0.5%.[1][2]
-
Inconsistent Solvent Concentration: Ensure that the final solvent concentration is consistent across all treatment groups, including the untreated control.
Question: My cell viability assay (e.g., MTT) results are inconsistent or not reproducible. How can I troubleshoot this?
Answer: Inconsistencies in viability assays with α-ESA can be due to its inherent properties and experimental variables.
-
Assay Interference: α-ESA's ability to induce lipid peroxidation and oxidative stress can interfere with metabolic assays like MTT, which rely on cellular reductase activity.[7][8] Consider validating your results with a different viability assay that has a different detection principle, such as a trypan blue exclusion assay or a crystal violet stain.
-
Oxidation in Media: α-ESA can oxidize in the cell culture media during incubation. Prepare fresh dilutions of α-ESA for each experiment from a recently thawed stock.
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density across all wells, as this can significantly impact metabolic rates and, consequently, MTT assay results.[7]
Biochemical Assays
Question: I am having trouble detecting changes in protein expression or phosphorylation via Western blot after α-ESA treatment. What can I do to optimize my protocol?
Answer: Optimizing your Western blot protocol is key to detecting subtle changes in signaling pathways.
-
Sample Preparation: Use a lysis buffer containing protease and phosphatase inhibitors to preserve the integrity and phosphorylation status of your target proteins.[9]
-
Protein Loading: Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA assay). For low-abundance proteins, you may need to load a higher amount of total protein.[10][11]
-
Antibody Titration: Optimize the concentration of your primary and secondary antibodies to achieve a strong signal with low background.[11]
-
Blocking Buffer: The choice of blocking buffer can impact background noise. While non-fat milk is common, for phosphorylated proteins, Bovine Serum Albumin (BSA) is often preferred to avoid cross-reactivity with phosphoproteins in milk.[9]
Question: My lipid peroxidation assay results show high background or variability. How can I improve this?
Answer: Lipid peroxidation assays are sensitive to oxidative stress, and proper sample handling is crucial.
-
Preventing Ex Vivo Oxidation: To prevent artificial oxidation during sample preparation, add an antioxidant like BHT to your homogenization buffer.[12]
-
Sample Storage: Unless assayed immediately, snap-freeze samples in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.[12]
-
Interfering Substances: Be aware of substances in your sample that may interfere with the assay. For instance, hemoglobin can interfere with some TBARS assays. Ensure tissue samples are adequately perfused to remove blood.[13][14]
-
Standard Curve: Always prepare a fresh standard curve for each experiment to ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing α-ESA stock solutions for in vitro experiments?
A1: For cell culture experiments, it is recommended to prepare a high-concentration stock solution of α-ESA in a sterile organic solvent like DMSO. For example, a 10-100 mM stock solution can be prepared. This stock should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -80°C under an inert gas. When preparing working solutions, the stock is diluted in pre-warmed cell culture medium to the final desired concentration, ensuring the final DMSO concentration remains non-toxic to the cells (typically ≤ 0.5%).[1][2]
Q2: What are the key safety precautions to take when working with α-ESA?
A2: While specific toxicity data is limited, it is good laboratory practice to handle α-ESA with care. Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of any dust if handling the solid form. Work in a well-ventilated area. In case of contact with skin or eyes, rinse thoroughly with water.
Q3: What are the typical concentrations of α-ESA used in cell culture experiments?
A3: The effective concentration of α-ESA can vary depending on the cell line and the biological effect being studied. Typical concentrations reported in the literature for inducing apoptosis or inhibiting proliferation in cancer cell lines range from 20 µM to 80 µM.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Can α-ESA be used in animal studies?
A4: Yes, α-ESA has been used in in vivo studies, often administered orally as a component of oils like tung oil or bitter gourd seed oil.[3] When administered to rats, α-ESA is converted to conjugated linoleic acid (CLA).[15]
Quantitative Data Summary
| Parameter | Value/Range | Context | Source(s) |
| Effective Concentration (In Vitro) | 20 - 80 µM | Inhibition of proliferation and apoptosis induction in breast cancer cells. | [6] |
| Final DMSO Concentration (Cell Culture) | ≤ 0.5% | General cell lines to avoid cytotoxicity. | [1][2] |
| Final DMSO Concentration (Primary Cells) | ≤ 0.1% | More sensitive primary cell cultures. | [1] |
| Storage Temperature | -80°C | Long-term stability of solid α-ESA and stock solutions. | [4] |
| Western Blot Protein Load | 30 - 50 µg | Typical range for detection of most proteins. | [16][17] |
| BHT Concentration (Sample Prep) | 5 mM | To prevent ex vivo lipid peroxidation. | [12] |
Experimental Protocols
Preparation of α-ESA-BSA Complex for Cell Culture
-
Prepare a 10 mM stock solution of α-ESA in 100% ethanol.
-
Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile distilled water and warm to 37°C.
-
Slowly add the α-ESA stock solution to the BSA solution while stirring to achieve the desired molar ratio (e.g., 2:1 α-ESA:BSA).
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
Sterile-filter the α-ESA-BSA complex through a 0.22 µm filter.
-
This complex can then be diluted in cell culture medium to the final desired α-ESA concentration.
Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of α-ESA (and vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Troubleshooting Note: If results are inconsistent, consider potential interference of α-ESA with cellular metabolism and validate findings with an alternative viability assay.[7][8]
Lipid Peroxidation (TBARS) Assay
-
Harvest cells or tissues and wash with ice-cold PBS.
-
Homogenize the samples in a suitable buffer containing an antioxidant like BHT (e.g., 5 mM) to prevent ex vivo oxidation.[12]
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
To a portion of the supernatant, add the thiobarbituric acid (TBA) solution.
-
Incubate the mixture at 95°C for 60 minutes to allow for the formation of the MDA-TBA adduct.
-
Cool the samples on ice and then measure the absorbance at 532 nm.
-
Quantify the amount of malondialdehyde (MDA) using a standard curve prepared with an MDA standard.
Western Blot Analysis
-
Treat cells with α-ESA for the desired time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Figure 1. General experimental workflow for in vitro studies with α-ESA.
Figure 2. Simplified signaling pathway of α-ESA-induced apoptosis.
References
- 1. lifetein.com [lifetein.com]
- 2. lifetein.com [lifetein.com]
- 3. α-Eleostearic acid - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Eleostearic Acid inhibits breast cancer proliferation by means of an oxidation-dependent mechanism [pubmed.ncbi.nlm.nih.gov]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Western blot optimization | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 12. oxfordbiomed.com [oxfordbiomed.com]
- 13. himedialabs.com [himedialabs.com]
- 14. arigobio.com [arigobio.com]
- 15. This compound (9Z11E13E-18:3) is quickly converted to conjugated linoleic acid (9Z11E-18:2) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. kimnfriends.co.kr [kimnfriends.co.kr]
- 17. biocompare.com [biocompare.com]
Technical Support Center: Improving the Bioavailability of Alpha-Eleostearic Acid in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance for enhancing the bioavailability of alpha-eleostearic acid (α-ESA) in animal studies. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of relevant data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving high bioavailability of α-Eleostearic acid?
A1: The main challenge is its high hydrophobicity, which limits its solubility in the aqueous environment of the gastrointestinal tract and subsequent absorption. This poor water solubility can lead to low and variable oral bioavailability.
Q2: What is the most effective method to improve the oral bioavailability of α-Eleostearic acid in animal studies?
A2: Nanoemulsion formulations have been shown to be highly effective in increasing the bioavailability of α-ESA. These systems encapsulate the lipophilic α-ESA in tiny droplets, increasing its surface area and facilitating its absorption across the intestinal mucosa.
Q3: How does nanoemulsification improve the efficacy of α-Eleostearic acid?
A3: By increasing its bioavailability, nanoemulsification allows for a greater concentration of α-ESA and its metabolites to reach target tissues. This can lead to a more pronounced therapeutic effect at a lower dosage compared to conventional oil or emulsion formulations[1].
Q4: What are the key in vivo metabolic transformations of α-Eleostearic acid?
A4: In animal models such as rats, α-ESA is rapidly converted to conjugated linoleic acid (CLA), specifically 9Z,11E-CLA[2]. This conversion is a crucial aspect of its biological activity, as many of the observed effects of α-ESA are attributed to its metabolism to CLA.
Q5: What signaling pathways are modulated by α-Eleostearic acid and its metabolites?
A5: this compound and its primary metabolite, 9Z,11E-CLA, are known to interact with Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ[3][4]. This interaction can influence lipid metabolism and inflammatory responses. Additionally, α-ESA has been shown to impact the NF-κB signaling pathway, which plays a critical role in inflammation[5].
Troubleshooting Guides
Nanoemulsion Formulation Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or large particle size | Inadequate homogenization energy. | Increase homogenization pressure, number of passes, or sonication time. |
| Improper surfactant-to-oil ratio. | Optimize the ratio of surfactant and co-surfactant to the oil phase. | |
| Incompatible surfactant/co-surfactant. | Screen different GRAS (Generally Recognized as Safe) surfactants and co-surfactants. | |
| Phase separation or instability over time | Ostwald ripening (droplet growth). | Include a long-chain triglyceride in the oil phase to minimize Ostwald ripening. |
| Suboptimal zeta potential. | Adjust the pH or add a charged surfactant to increase the magnitude of the zeta potential (ideally > |30| mV) for better electrostatic stabilization. | |
| Temperature fluctuations. | Store the nanoemulsion at a consistent, recommended temperature. |
Animal Dosing (Oral Gavage) Complications
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Animal distress or resistance | Improper restraint technique. | Ensure the animal is securely but gently restrained to prevent movement. |
| Gavage needle is too large. | Use an appropriately sized, ball-tipped gavage needle for the animal's weight. | |
| Accidental tracheal administration | Incorrect placement of the gavage needle. | Ensure the needle is gently passed along the roof of the mouth and into the esophagus. If resistance is met, withdraw and re-attempt. |
| Esophageal or stomach injury | Forcing the gavage needle. | Never force the needle. Allow the animal to swallow the tube. |
| Using a sharp or damaged needle. | Always use a smooth, ball-tipped gavage needle. |
Sample Analysis (GC-MS) Difficulties
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing) | Incomplete derivatization. | Ensure complete conversion of fatty acids to their methyl esters (FAMEs) by optimizing reaction time and temperature. Ensure samples are anhydrous before derivatization. |
| Active sites in the GC system. | Use a deactivated inlet liner and a high-quality capillary column. | |
| Low signal intensity | Sample degradation in the injector. | Use a lower injector temperature or a more volatile derivatization agent. |
| Leaks in the GC-MS system. | Perform a leak check of the entire system. | |
| Inaccurate quantification | Matrix effects from plasma components. | Use a stable isotope-labeled internal standard for each analyte if possible. |
| Improper calibration curve. | Prepare calibration standards in a matrix similar to the samples. |
Experimental Protocols
Preparation of α-Eleostearic Acid Nanoemulsion
This protocol is based on methods described for preparing nanoemulsions of lipophilic compounds for animal studies.
Materials:
-
α-Eleostearic acid-rich oil (e.g., bitter gourd seed oil)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Span 80)
-
Purified water
-
High-speed homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer or microfluidizer
Procedure:
-
Preparation of Oil and Aqueous Phases:
-
Prepare the oil phase by mixing the α-ESA-rich oil with the surfactant and co-surfactant.
-
Prepare the aqueous phase using purified water.
-
-
Formation of Coarse Emulsion:
-
Slowly add the aqueous phase to the oil phase under continuous stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-speed homogenizer at approximately 10,000 rpm for 5-10 minutes to form a coarse emulsion.
-
-
Formation of Nanoemulsion:
-
Pass the coarse emulsion through a high-pressure homogenizer or microfluidizer for several cycles (e.g., 3-5 cycles) at a pressure of 15,000-20,000 psi.
-
Maintain the temperature of the system using a cooling water bath to prevent overheating.
-
-
Characterization:
-
Measure the droplet size, polydispersity index (PDI), and zeta potential of the nanoemulsion using a dynamic light scattering (DLS) instrument.
-
Visually inspect the nanoemulsion for any signs of phase separation or instability.
-
Oral Administration to Rats (Oral Gavage)
Materials:
-
Rat restrainer
-
Appropriately sized ball-tipped gavage needle (e.g., 18-20 gauge for adult rats)
-
Syringe
Procedure:
-
Animal Preparation:
-
Weigh the rat to determine the correct dosing volume.
-
Gently restrain the rat using a suitable restrainer or by hand.
-
-
Gavage Administration:
-
Measure the distance from the corner of the rat's mouth to the last rib to estimate the length of insertion for the gavage needle.
-
Fill the syringe with the desired volume of the α-ESA formulation.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the rat to swallow the needle; do not force it.
-
Once the needle is in the esophagus, slowly administer the formulation.
-
-
Post-Administration:
-
Gently remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress.
-
Blood Sample Collection for Pharmacokinetic Analysis
Materials:
-
Anesthetic (e.g., isoflurane)
-
Syringes with appropriate gauge needles (e.g., 23-25 gauge)
-
Anticoagulant-coated collection tubes (e.g., EDTA or heparin)
-
Centrifuge
Procedure:
-
Anesthesia and Vein Access:
-
Anesthetize the rat according to your approved institutional animal care and use committee (IACUC) protocol.
-
Access a suitable blood collection site, such as the jugular vein or tail vein.
-
-
Blood Collection:
-
At predetermined time points post-dosing, collect blood samples (e.g., 0.2-0.3 mL) into anticoagulant-coated tubes.
-
-
Plasma Separation:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
Quantification of α-Eleostearic Acid in Plasma by GC-MS
Materials:
-
Internal standard (e.g., a deuterated fatty acid)
-
Organic solvents (e.g., chloroform (B151607), methanol, hexane)
-
Derivatization reagent (e.g., BF3-methanol or methanolic HCl)
-
GC-MS system with a suitable capillary column (e.g., a polar column for FAMEs)
Procedure:
-
Lipid Extraction:
-
To a known volume of plasma, add the internal standard.
-
Extract the total lipids using a modified Folch or Bligh-Dyer method with a mixture of chloroform and methanol.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the organic solvent from the lipid extract under a stream of nitrogen.
-
Add the derivatization reagent (e.g., 14% BF3-methanol) and heat the sample at 60-100°C for a specified time (e.g., 10-30 minutes) to convert the fatty acids to FAMEs.
-
After cooling, add water and hexane (B92381) to extract the FAMEs into the hexane layer.
-
-
GC-MS Analysis:
-
Inject an aliquot of the hexane layer containing the FAMEs into the GC-MS.
-
Use an appropriate temperature program to separate the FAMEs on the capillary column.
-
Identify and quantify the α-ESA methyl ester based on its retention time and mass spectrum, using the internal standard for calibration.
-
Data Presentation
While specific pharmacokinetic data for α-eleostearic acid nanoemulsions are not widely available in a comparative tabular format, the following table presents representative data for a similar lipophilic compound (Lutein, a carotenoid) to illustrate the expected improvements in bioavailability with a nanoemulsion formulation in a rat model. This highlights the potential for nanoemulsions to significantly enhance the systemic exposure of hydrophobic compounds like α-ESA.
Table 1: Representative Pharmacokinetic Parameters of a Lipophilic Compound (Lutein) in Different Formulations Following Oral Administration in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Free Lutein (B1675518) | 48.6 | 6 | 1285 | 100 |
| Lutein Nanoemulsion | 112.6 | 4 | 2978 | 231.7 |
Data adapted from a study on lutein nanoemulsions to demonstrate the principle of bioavailability enhancement.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for comparing the bioavailability of α-ESA formulations.
Signaling Pathways of α-Eleostearic Acid
Caption: Key signaling pathways influenced by α-eleostearic acid and its metabolite.
References
Technical Support Center: Analysis of α-Eleostearic Acid Degradation Products
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with α-eleostearic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for α-eleostearic acid?
A1: α-Eleostearic acid can degrade through several pathways, primarily metabolic conversion, oxidation, and thermal degradation. In biological systems, it is readily converted to conjugated linoleic acid (CLA)[1][2][3][4][5]. Oxidation, driven by factors like exposure to air (autoxidation), light (photo-oxidation), or reactive oxygen species, leads to the formation of hydroperoxides, which can then break down into smaller molecules like aldehydes, ketones, and dicarboxylic acids. Thermal stress can also cause the cleavage of the fatty acid chain.
Q2: I am observing a loss of the parent α-eleostearic acid peak in my analysis. What could be the cause?
A2: A decrease in the concentration of α-eleostearic acid can be attributed to several factors. In cell-based assays or in vivo studies, metabolic conversion to conjugated linoleic acid (CLA) is a likely cause[1][2][3][4][5]. For in vitro experiments, degradation can be triggered by exposure to heat, light, or oxygen. It is also crucial to consider the stability of the compound in the chosen solvent and storage conditions.
Q3: What are the expected degradation products from the oxidation of α-eleostearic acid?
A3: The oxidation of α-eleostearic acid, a conjugated trienoic fatty acid, is expected to yield a complex mixture of products. The initial products are hydroperoxides. These unstable intermediates can then undergo cleavage to form various secondary oxidation products, including volatile compounds such as aldehydes and ketones, as well as non-volatile products like hydroxylated fatty acids and dicarboxylic acids.
Q4: How can I minimize the degradation of α-eleostearic acid during my experiments?
A4: To minimize degradation, it is recommended to handle α-eleostearic acid under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Protect samples from light by using amber vials or covering them with aluminum foil. Store stock solutions and samples at low temperatures (-20°C or -80°C). The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to solvents can also help prevent oxidative degradation.
Troubleshooting Guides
Issue: Unexpected peaks appearing in my chromatogram when analyzing α-eleostearic acid.
-
Possible Cause 1: Oxidative Degradation. The conjugated triene system in α-eleostearic acid is susceptible to oxidation. This can lead to the formation of various byproducts.
-
Troubleshooting Steps:
-
Prepare fresh samples and analyze them immediately.
-
De-gas all solvents used for sample preparation and chromatography.
-
If possible, work under an inert atmosphere.
-
Consider adding a suitable antioxidant to your sample preparation workflow.
-
-
-
Possible Cause 2: Isomerization. Exposure to heat or light can cause isomerization of the double bonds in α-eleostearic acid, leading to the formation of its geometric isomers, such as β-eleostearic acid.
-
Troubleshooting Steps:
-
Avoid exposing samples to high temperatures or direct light.
-
Use a column with high shape selectivity, such as a cholesterol-based column, for HPLC analysis to separate potential isomers.
-
-
-
Possible Cause 3: In-source fragmentation in Mass Spectrometry. The analytical technique itself might be causing the degradation.
-
Troubleshooting Steps:
-
Optimize the ionization source parameters of your mass spectrometer to minimize in-source fragmentation.
-
Consider using a softer ionization technique if available.
-
-
Quantitative Data Summary
The following table summarizes the typical degradation products observed from the breakdown of polyunsaturated fatty acids, which are analogous to what can be expected for α-eleostearic acid. Quantitative data for α-eleostearic acid itself is limited in the literature; the yields are illustrative.
| Degradation Pathway | Stress Condition | Major Degradation Products | Expected Yield (Illustrative) | Analytical Method |
| Metabolic Conversion | In vivo (rats) | Conjugated Linoleic Acid (c9, t11-CLA) | High | GC-MS, HPLC |
| Oxidation | Air/Light Exposure | Hydroperoxides, Aldehydes, Ketones, Dicarboxylic Acids | Variable | LC-MS, GC-MS |
| Thermal Degradation | High Temperature (>100°C) | Shorter-chain fatty acids, Alkanes | Variable | GC-MS |
| Photo-oxidation | Light & Photosensitizer | Mono-hydroxylated fatty acids | Low to Moderate | HPLC, GC-MS |
Experimental Protocols
Protocol 1: Induction of Oxidative Degradation of α-Eleostearic Acid
-
Objective: To generate oxidative degradation products of α-eleostearic acid for analytical standard generation or pathway investigation.
-
Materials:
-
α-Eleostearic acid
-
Ethanol (B145695) (or another suitable solvent)
-
Open-air, transparent container
-
UV lamp (optional, for accelerated photo-oxidation)
-
-
Procedure:
-
Prepare a solution of α-eleostearic acid in ethanol (e.g., 1 mg/mL).
-
Place the solution in an open-air, transparent container to allow for exposure to air and ambient light.
-
For accelerated oxidation, the solution can be gently heated (e.g., 40-60°C) or exposed to a UV lamp.
-
Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) for analysis.
-
Store the collected aliquots at -80°C until analysis.
-
Protocol 2: Analysis of α-Eleostearic Acid and its Degradation Products by GC-MS
-
Objective: To separate and identify α-eleostearic acid and its volatile degradation products.
-
Materials:
-
Collected samples from Protocol 1
-
Internal standard (e.g., heptadecanoic acid)
-
Methanol (B129727) with 2% (v/v) sulfuric acid (for methylation)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure (Derivatization - Fatty Acid Methyl Esters - FAMEs):
-
To your sample, add the internal standard.
-
Evaporate the solvent under a stream of nitrogen.
-
Add 2 mL of methanol with 2% sulfuric acid to the dried sample.
-
Heat the mixture at 60°C for 1 hour in a sealed vial.
-
After cooling, add 2 mL of hexane and 1 mL of saturated sodium bicarbonate solution.
-
Vortex and centrifuge to separate the layers.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
-
-
GC-MS Conditions (Typical):
-
Column: DB-23 or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 230°C at 4°C/min, and hold for 5 min.
-
Carrier Gas: Helium.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 50-500.
-
Signaling Pathways and Experimental Workflows
Caption: Degradation pathways of α-eleostearic acid.
References
- 1. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. α-Eleostearic acid - Wikipedia [en.wikipedia.org]
- 5. Alpha-eleostearic acid (9Z11E13E-18:3) is quickly converted to conjugated linoleic acid (9Z11E-18:2) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
quality control and purity assessment of alpha-Eleostearic acid
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with alpha-eleostearic acid (α-ESA).
General Handling and Stability FAQs
Q1: What are the primary stability concerns for α-Eleostearic acid?
A1: α-Eleostearic acid is sensitive to light, heat, and oxygen. Its conjugated triene system makes it susceptible to oxidation and isomerization.[1] Primary degradation pathways include:
-
Oxidation: The conjugated double bonds are highly reactive with oxygen, leading to the formation of hydroperoxides, aldehydes, ketones, and other secondary oxidation products.[2]
-
Isomerization: Exposure to factors like light or heat can cause the cis double bond at position 9 to isomerize, converting α-ESA ((9Z,11E,13E)-octadeca-9,11,13-trienoic acid) into its all-trans isomer, β-eleostearic acid ((9E,11E,13E)-octadeca-9,11,13-trienoic acid).[3]
-
Polymerization: Due to its high degree of unsaturation, α-ESA can polymerize, a property that makes its source, tung oil, a drying oil.[2][3]
Q2: How should I properly store my α-Eleostearic acid sample?
A2: To minimize degradation, α-Eleostearic acid should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light (in an amber vial), and at low temperatures (ideally -20°C or below). For long-term storage, storing in a solvent under these conditions is recommended.
Chromatography Troubleshooting (HPLC & GC)
Q1: I see multiple or unexpected peaks in my HPLC chromatogram when analyzing α-ESA. What could be the cause?
A1: Unexpected peaks can arise from several sources. The most common are:
-
Isomers: Your sample may contain geometric isomers like β-eleostearic acid or other conjugated linolenic acids (CLNAs) such as punicic acid.[4][5]
-
Impurities from Source: α-ESA is often extracted from natural oils like tung oil (~82% α-ESA) or bitter gourd seed oil (~60% α-ESA).[3] Therefore, other fatty acids (e.g., palmitic, stearic, oleic, linoleic) from the source oil may be present.[2][6]
-
Degradation Products: If the sample has been improperly handled or stored, you may be detecting oxidation products.[2]
-
Column or System Issues: Peak splitting or broadening could indicate column degradation, a void at the column inlet, or a mismatch between the injection solvent and the mobile phase.[7][8]
Q2: My peak retention time is shifting between HPLC runs. How can I fix this?
A2: Retention time shifts are typically due to inconsistencies in the HPLC system.[7] Check the following:
-
Mobile Phase Composition: Ensure your mobile phase is fresh, well-mixed, and properly degassed.[7][9] Inconsistent mixing in a gradient system can cause drift.
-
Flow Rate: Verify that the pump is delivering a consistent flow rate. Leaks or worn pump seals can cause fluctuations.[8][9]
-
Column Temperature: Use a column oven to maintain a stable temperature, as fluctuations can affect retention.[7][9]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection.[9]
Q3: When preparing α-ESA for GC analysis, what derivatization method is most effective?
A3: For GC analysis, fatty acids must be converted to their more volatile ester derivatives, typically fatty acid methyl esters (FAMEs).[10]
-
Base-Catalyzed Transesterification: Methods using sodium methoxide (B1231860) (NaOCH3) in methanol (B129727) are common for esterified fatty acids (triglycerides).[10]
-
Acid-Catalyzed Esterification: For free fatty acids, methods using HCl or BF3 in methanol are effective.[10]
-
For Free Fatty Acids without Isomerization: Using trimethylsilyldiazomethane (B103560) (TMSN2CH3) can prepare methyl esters from free fatty acids under mild conditions, minimizing the risk of isomerization.[10]
Purity Assessment & Structural Elucidation
Q1: How can I distinguish between α-Eleostearic acid and its geometric isomers like β-Eleostearic acid using NMR?
A1: ¹H-NMR and ¹³C-NMR are powerful tools for distinguishing isomers. The chemical shifts of the olefinic protons and carbons are particularly informative. Due to extensive overlap in ¹H-NMR signals, techniques like homonuclear decoupling may be necessary.[4] ¹³C-NMR provides distinct signals for the olefinic carbons of different isomers.[4][5]
Table 1: Comparative ¹³C-NMR Chemical Shifts for Olefinic Carbons of CLNA Isomers (in CDCl₃)
| Carbon Notation | α-Eleostearic Acid (cis-9, trans-11, trans-13) | β-Eleostearic Acid (trans-9, trans-11, trans-13) | Punicic Acid (cis-9, trans-11, cis-13) |
| C-9 | 126.0 ppm | 131.5 ppm | 125.7 ppm |
| C-10 | 131.2 ppm | 130.6 ppm | 130.5 ppm |
| C-11 | 128.2 ppm | 130.6 ppm | 128.5 ppm |
| C-12 | 132.8 ppm | 130.6 ppm | 128.5 ppm |
| C-13 | 128.5 ppm | 130.6 ppm | 130.5 ppm |
| C-14 | 135.2 ppm | 131.5 ppm | 125.7 ppm |
| Data adapted from literature.[4] |
Q2: What is a typical fatty acid profile for oils rich in α-Eleostearic acid?
A2: The composition varies by source. The primary fatty acids found alongside α-ESA are common saturated and unsaturated fatty acids.
Table 2: Example Fatty Acid Composition in α-ESA Rich Natural Sources
| Fatty Acid | Abbreviation | Bitter Gourd Seed Oil (%) | Tung Oil (%) |
| Palmitic Acid | 16:0 | ~7.9% | ~2.5% |
| Stearic Acid | 18:0 | ~7.7% | ~1.5% |
| Oleic Acid | 18:1 | Varies | ~8.0% |
| Linoleic Acid | 18:2 | Varies | ~8.0% |
| α-Eleostearic Acid | 18:3 (CLnA) | ~60.0% | ~80.0% |
| Values are approximate and can vary based on cultivar and extraction method.[3][6] |
Q3: Can I use Differential Scanning Calorimetry (DSC) for purity assessment?
A3: Yes, DSC can be used to determine the absolute purity of crystalline organic materials like fatty acids.[11][12] The method is based on the principle that impurities cause a depression and broadening of the melting point.[11] For accurate results, the instrument must be properly calibrated, and the analysis must account for thermal lag.[11] The melting point for pure α-ESA is approximately 48°C.[3]
Experimental Protocols
Protocol 1: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC Analysis
This protocol is for the analysis of total fatty acids from an oil sample.
-
Saponification:
-
Weigh approximately 30 mg of the oil into a glass test tube.
-
Add 2.5 mL of methanol and 0.25 mL of 0.3 M potassium hydroxide (B78521) (KOH).
-
Bubble with nitrogen gas for 15 seconds, cap the tube, and heat at 40°C for 90 minutes to saponify the triglycerides into free fatty acids.[10]
-
-
Acidification & Extraction:
-
Cool the mixture to room temperature.
-
Add 2.5 mL of water and 5 mL of hexane (B92381).
-
Vortex vigorously for 2 minutes and centrifuge at 500 x g for 5 minutes to separate the layers.[10]
-
Carefully transfer the upper hexane layer containing the free fatty acids to a new tube.
-
-
Methylation (Acid-Catalyzed):
-
Evaporate the hexane under a stream of nitrogen.
-
Add 2 mL of 5% HCl in methanol.
-
Cap the tube and heat at 60°C for 1 hour.
-
-
Final Extraction:
-
Cool the sample, add 1 mL of water and 1 mL of hexane.
-
Vortex and centrifuge as before.
-
Collect the upper hexane layer containing the FAMEs. This sample is now ready for GC-MS analysis.
-
Protocol 2: Purity Determination by HPLC
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile (B52724)/Water mixture, often with a small amount of acetic acid (e.g., 0.1%) to ensure the carboxylic acid remains protonated. A typical gradient might be 80% to 100% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 270 nm, which is near the absorbance maximum for the conjugated triene system of α-ESA.
-
Sample Preparation: Dissolve a known amount of the α-ESA sample in the initial mobile phase solvent or a compatible organic solvent like ethanol. Ensure the sample is fully dissolved.
-
Injection Volume: 10-20 µL.
-
Quantification: Purity is determined by the area percentage method, where the area of the α-ESA peak is divided by the total area of all peaks in the chromatogram. For absolute quantification, a certified reference standard is required to create a calibration curve.
Visualized Workflows and Relationships
References
- 1. α-Eleostearic Acid | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. α-Eleostearic acid - Wikipedia [en.wikipedia.org]
- 4. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis and Transfer of α-Elostearic Acid In Vivo in Momordica charantia L. Developing Seeds and In Vitro in Microsomal Fractions of These Seeds [mdpi.com]
- 7. labcompare.com [labcompare.com]
- 8. mastelf.com [mastelf.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 11. tainstruments.com [tainstruments.com]
- 12. CN103399034A - Method for detecting purity of stearic acid - Google Patents [patents.google.com]
Technical Support Center: α-Eleostearic Acid Research
Welcome to the technical support center for α-Eleostearic Acid (α-ESA) research. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges and pitfalls associated with the experimental use of α-ESA. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research endeavors.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the handling, application, and analysis of α--Eleostearic Acid.
FAQ 1: Purity and Stability of α-Eleostearic Acid
Question: My α-ESA solution appears to be degrading, or I am seeing inconsistent results between experiments. How can I ensure the stability and purity of my α-ESA?
Answer: α-Eleostearic acid is a conjugated polyunsaturated fatty acid, which makes it highly susceptible to oxidation and isomerization.[1][2][3] The presence of conjugated double bonds increases the rate of oxidation, a property that makes oils rich in α-ESA, like tung oil, effective as drying agents.[3] To mitigate these issues, consider the following:
-
Storage: Store pure α-ESA under an inert atmosphere (e.g., argon or nitrogen) at -80°C. Minimize freeze-thaw cycles.
-
Solvent Preparation: Prepare stock solutions in an appropriate solvent such as ethanol (B145695) or DMSO. After preparation, aliquot the solution into single-use vials and store at -80°C.
-
Handling: When preparing working solutions, use solvents that have been deoxygenated by sparging with nitrogen or argon. Avoid prolonged exposure to light and air.
-
Quality Control: Regularly check the purity of your α-ESA stock using analytical methods like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). Isomerization can be a significant issue, and methods of methyl ester preparation should be chosen carefully to avoid artificial isomerization.[4]
FAQ 2: Discrepancies Between In Vitro and In Vivo Results
Question: I'm observing potent cytotoxic effects of α-ESA in my cell culture experiments, but these effects are not translating to my animal models. What could be the reason for this discrepancy?
Answer: A significant pitfall in α-ESA research is its rapid in vivo metabolism. In rodents, α-ESA is quickly converted to conjugated linoleic acid (CLA), specifically 9Z,11E-CLA.[5][6][7] This conversion is mediated by an NADPH-dependent enzyme system.[6][7]
-
In Vitro vs. In Vivo Metabolite: The potent anti-cancer effects observed in vitro are often attributed to α-ESA itself.[8][9][10][11] However, in vivo, the systemically available active compound may primarily be CLA. Therefore, the biological effects observed in animal models could be due to CLA, α-ESA, or a combination of both.
-
Experimental Design Consideration: To address this, consider the following:
-
Directly test the effects of 9Z,11E-CLA in your in vitro models to compare its activity with that of α-ESA.
-
Measure the plasma and tissue levels of both α-ESA and CLA in your animal models to understand the pharmacokinetic profile.
-
Consider the use of delivery systems, such as nanoemulsions, which have been shown to improve the bioavailability of α-ESA and may alter its metabolic fate.[12][13][14]
-
FAQ 3: Understanding the Pro-oxidative Mechanism of Action
Question: My experiments with α-ESA are showing variable results in terms of apoptosis and cell viability. How can I better control for its mechanism of action?
Answer: The anti-proliferative and apoptotic effects of α-ESA in cancer cells are often linked to lipid peroxidation and an oxidation-dependent mechanism.[8] This is a critical aspect of its biological activity.
-
Role of Antioxidants: The presence of antioxidants can abrogate the effects of α-ESA. For instance, α-tocotrienol has been shown to rescue breast cancer cells from α-ESA-induced growth inhibition and apoptosis.[8]
-
Experimental Controls: To investigate and control for this pro-oxidative mechanism, you should:
-
Co-treat cells with α-ESA and a panel of antioxidants (e.g., α-tocopherol, N-acetylcysteine) to determine if the observed effects are oxidation-dependent.
-
Measure markers of oxidative stress, such as reactive oxygen species (ROS) generation and lipid peroxidation, in your experimental system.
-
Be mindful of the basal level of oxidative stress in your cell culture model, as this could influence the cellular response to α-ESA.
-
FAQ 4: Challenges in Analytical Quantification
Question: I am struggling to accurately quantify α-ESA and its metabolites in my samples. What are the common analytical pitfalls?
Answer: The quantification of α-ESA and its metabolites like CLA can be challenging due to their similar structures and the potential for isomerization during sample preparation.
-
Sample Preparation: The method used for derivatization (e.g., methylation for GC analysis) is critical. Base-catalyzed methods, such as using sodium methoxide (B1231860) in methanol, have been shown to be more effective in preventing the artificial isomerization of α-ESA compared to acid-catalyzed methods.[4]
-
Chromatographic Separation: High-resolution capillary gas chromatography is essential for separating the different isomers of conjugated fatty acids.
-
Detection: Mass spectrometry (MS) coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) is the preferred method for both identification and quantification due to its sensitivity and specificity.[15][16] For LC-MS, the addition of an organic acid like formic acid to the mobile phase is often necessary to achieve good chromatographic separation.[15]
Quantitative Data Summary
Table 1: In Vitro Efficacy of α-Eleostearic Acid in Breast Cancer Cell Lines
| Cell Line | Concentration (µM) | Time (h) | Effect | Reference |
| MDA-MB-231 | 40 | Not Specified | ~70-90% Apoptosis | [8] |
| MDA-ERα7 | 40 | Not Specified | ~70-90% Apoptosis | [8] |
| SKBR3 | 80 | 24 | ~60% reduction in cell viability | [9] |
| SKBR3 | 80 | 48 | ~66% reduction in cell viability | [9] |
| SKBR3 | 80 | 72 | ~81% reduction in cell viability | [9] |
| T47D | 80 | 24 | ~38% reduction in cell viability | [9] |
| T47D | 80 | 48 | ~53% reduction in cell viability | [9] |
| T47D | 80 | 72 | ~60% reduction in cell viability | [9] |
| HL60 | 20 | Not Specified | Induction of programmed cell death | [1] |
Key Experimental Protocols
Protocol 1: Preparation of α-Eleostearic Acid Stock Solution
-
Materials:
-
α-Eleostearic acid (high purity)
-
Anhydrous ethanol or DMSO
-
Inert gas (argon or nitrogen)
-
Sterile, amber glass vials
-
-
Procedure:
-
Allow the sealed container of α-ESA to equilibrate to room temperature before opening to prevent condensation.
-
In a fume hood, weigh the desired amount of α-ESA.
-
Dissolve the α-ESA in the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Gently flush the headspace of the vial with inert gas before sealing.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use amber glass vials.
-
Store the aliquots at -80°C.
-
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
α-Eleostearic acid working solutions (prepared fresh from stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 7x10³ cells/well) and allow them to adhere overnight.[9]
-
Remove the culture medium and replace it with fresh medium containing various concentrations of α-ESA (e.g., 0-80 µM).[9] Include a vehicle control (medium with the same concentration of ethanol or DMSO used to dissolve α-ESA).
-
Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).[9]
-
After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: Workflow for in vitro and in vivo α-ESA studies.
Caption: Key signaling pathways modulated by α-ESA.
Caption: Interrelation of common pitfalls in α-ESA research.
References
- 1. α-Eleostearic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Two unusual conjugated fatty acids, parinaric acid and α-eleostearic acid, are present in several Impatiens species, but not in congener Hydrocera triflora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 6. Alpha-eleostearic acid (9Z11E13E-18:3) is quickly converted to conjugated linoleic acid (9Z11E-18:2) in rats. | Semantic Scholar [semanticscholar.org]
- 7. This compound (9Z11E13E-18:3) is quickly converted to conjugated linoleic acid (9Z11E-18:2) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eleostearic Acid inhibits breast cancer proliferation by means of an oxidation-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Α-eleostearic acid inhibits growth and induces apoptosis in breast cancer cells via HER2/HER3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. A novel nanoformulation of α-eleostearic acid restores molecular pathogenesis of hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative prophylactic effects of α-eleostearic acid rich nano and conventional emulsions in induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical Methods to Quantify Free Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 16. iris.unitn.it [iris.unitn.it]
dealing with alpha-Eleostearic acid instability in aqueous solutions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with alpha-Eleostearic acid (α-ESA). The focus is on addressing the inherent instability of α-ESA in aqueous solutions to ensure experimental success and data reliability.
FAQs: General Properties & Stability
Q1: What is α-Eleostearic acid and why is it inherently unstable?
This compound ((9Z,11E,13E)-octadeca-9,11,13-trienoic acid) is a conjugated linolenic acid (CLnA) found in high concentrations in tung oil and bitter gourd seed oil.[1] Its instability stems from its unique chemical structure, which contains a system of three conjugated double bonds. This high degree of unsaturation makes the molecule highly susceptible to autoxidation and polymerization upon exposure to oxygen, light, and heat.[1][2]
Q2: What are the primary causes of α-Eleostearic acid degradation in experimental settings?
The primary causes of α-ESA degradation are:
-
Oxidation: The conjugated double bonds are prone to attack by oxygen, leading to the formation of reactive radical species. This initiates a chain reaction that produces primary oxidation products like hydroperoxides and peroxides, which then break down into secondary products such as aldehydes and ketones.[2]
-
Polymerization: The reactive nature of α-ESA, especially after initial oxidation, can lead to cross-linking between fatty acid molecules. This results in the formation of a three-dimensional polymer network, which is why tung oil (rich in α-ESA) is a "drying oil."[2]
-
Light Exposure: α-ESA is known to be light-sensitive. Light can provide the energy to initiate and accelerate oxidative processes.
-
Elevated Temperatures: Heat increases the rate of chemical reactions, including oxidation and polymerization.
Troubleshooting Guide
Q1: My α-ESA solution has turned yellow/brown or become viscous. What happened?
This is a classic sign of advanced degradation. The color change and increased viscosity are due to the formation of secondary oxidation products and polymers.[2] Your α-ESA has likely been compromised by prolonged exposure to oxygen, light, or heat. The solution should be discarded, and a fresh stock should be prepared following strict handling protocols.
Q2: My experiment is showing low or no biological activity. Could my α-ESA have degraded?
Yes, this is a strong possibility. Degradation of α-ESA alters its chemical structure, which will almost certainly lead to a loss of its specific biological function. However, it is critical to note that for some of its effects, such as inducing apoptosis in cancer cells, the mechanism is oxidation-dependent.[3] This creates a paradox:
-
Degradation: Uncontrolled oxidation and polymerization will eliminate the active compound.
-
Stabilization: The addition of an antioxidant (e.g., α-tocotrienol) to prevent degradation may also abrogate the intended biological effect by interfering with the necessary oxidative mechanism.[3]
Therefore, it is crucial to find a balance where the compound is protected during storage and handling but is available to act as intended in the assay. Always run a freshly prepared positive control.
Q3: My α-ESA precipitated when I added it to my aqueous cell culture media or buffer. How can I resolve this?
This issue is related to solubility, not necessarily instability. Long-chain fatty acids like α-ESA have very low solubility in aqueous solutions.[4] When a concentrated stock in an organic solvent (like DMSO) is diluted too quickly or into a final volume with insufficient organic solvent, the compound will precipitate.
-
Solution 1: Stepwise Dilution: Dilute the stock solution in a stepwise manner to avoid shocking the compound with a rapid change in solvent polarity.[5]
-
Solution 2: Check Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the aqueous medium is high enough to maintain solubility, but low enough to avoid cellular toxicity (typically <0.5%).[5][6]
-
Solution 3: Use a Carrier Protein: For in vitro experiments, consider conjugating α-ESA to a carrier protein like bovine serum albumin (BSA). This mimics its natural transport in vivo and significantly improves its solubility and stability in aqueous media.[7]
FAQs: Handling, Storage & Experimental Design
Q1: What is the best way to store α-Eleostearic acid?
To maximize shelf-life, α-ESA should be stored as a solid or in an anhydrous organic solvent.
-
Solid Form: Store in a tightly sealed vial under an inert atmosphere (argon or nitrogen), protected from light, at -20°C or -80°C.
-
Solvent Stock: Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.[5] A solution stored at -80°C should be stable for up to 6 months.[5]
Q2: How should I prepare a stock solution of α-ESA?
The recommended solvent is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol.[7][8][9] See Protocol 1 for a detailed procedure. The key is to minimize exposure to oxygen during preparation.
Q3: How can I minimize α-ESA degradation during my experiment?
-
Always use freshly prepared working solutions diluted from a frozen stock aliquot.
-
Prepare buffers and media using degassed (sparged with nitrogen or argon) water.
-
Minimize the exposure of the compound and its solutions to ambient air and light. Use amber vials or wrap tubes in foil.
-
Perform experimental steps on ice where possible to slow reaction rates.
-
If your experimental design allows, the inclusion of an antioxidant like BHT (butylated hydroxytoluene) or α-tocopherol in the stock solution can offer protection, but be aware of its potential to interfere with oxidation-dependent biological activity.[3]
Data Summary Tables
Table 1: Solubility Profile of α-Eleostearic Acid
| Solvent | Solubility | Notes |
| Aqueous Buffers (e.g., PBS) | Very Low / Insoluble | Long-chain fatty acids are poorly soluble in aqueous solutions at neutral pH.[4] |
| DMSO (Dimethyl Sulfoxide) | High | Recommended solvent for preparing concentrated stock solutions.[7][8] |
| Ethanol | High | An alternative to DMSO for stock solutions.[7][10] |
| Methanol (B129727) | Soluble | Used in protocols for saponification and lipid extraction.[8] |
| Hexane | Soluble | Used for extraction from saponified oils.[8] |
Table 2: Key Factors Affecting α-Eleostearic Acid Stability
| Factor | Effect on Stability | Mitigation Strategy |
| Oxygen (Air) | High Degradation | Handle under an inert atmosphere (N₂ or Ar). Use degassed buffers. Store in tightly sealed containers. |
| Light | High Degradation | Store in amber vials or protect from light with foil. Work in low-light conditions. |
| Temperature | Degradation increases with temperature | Store solid and stock solutions at -20°C or -80°C. Keep on ice during experimental setup. |
| pH | Stability is pH-dependent | While specific data for α-ESA is limited, fatty acid degradation can be catalyzed by acidic or basic conditions.[11][12] Use buffered solutions and prepare fresh. |
| Repeated Freeze/Thaw | Potential Degradation | Aliquot stock solutions into single-use volumes to avoid repeated temperature cycles.[5] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 50 mM in DMSO)
-
Allow the vial of solid α-ESA (Molar Mass: 278.43 g/mol ) to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Perform all work in a chemical fume hood, preferably under a gentle stream of nitrogen or argon gas to displace air.
-
Weigh the desired amount of α-ESA into a sterile, amber glass vial. For example, for 1 mL of a 50 mM stock, weigh 13.92 mg.
-
Add the required volume of anhydrous DMSO (e.g., 1 mL) to the vial.
-
Seal the vial tightly with a PTFE-lined cap. Vortex or sonicate briefly at room temperature until the solid is completely dissolved.
-
Flush the headspace of the vial with nitrogen or argon, seal tightly, and wrap the cap junction with parafilm.
-
Create single-use aliquots in smaller amber vials to avoid repeated freeze-thaw cycles.
-
Store all aliquots at -80°C.
Protocol 2: Preparation of Working Solutions in Aqueous Media
-
Thaw a single-use aliquot of the concentrated stock solution (from Protocol 1) at room temperature.
-
Perform a serial dilution. For example, to get a 50 µM final concentration in 10 mL of media (with 0.1% DMSO), add 10 µL of the 50 mM stock to 9.99 mL of the aqueous media.
-
Add the stock solution dropwise to the vortexing media to facilitate rapid mixing and prevent precipitation.
-
Use the final working solution immediately. Do not store aqueous dilutions.
Protocol 3: Verification of α-ESA Concentration by Gas Chromatography (GC)
To confirm the concentration and assess the degradation of α-ESA, a GC analysis of its fatty acid methyl ester (FAME) derivative can be performed.[8]
-
Lipid Extraction: Extract lipids from your solution using a standard method (e.g., Folch or Bligh-Dyer).
-
Derivatization to FAME: Add an internal standard (e.g., heptadecanoic acid, C17:0). Catalyze the formation of methyl esters using a reagent like 5% HCl in methanol or 1M NaOCH₃ in methanol.[8]
-
GC Analysis: Inject the resulting FAMEs onto a GC equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a polar column like those coated with biscyanopropyl polysiloxane).
-
Quantification: Compare the peak area of the α-ESA methyl ester to the peak area of the internal standard to determine its concentration. Degradation can be inferred by the appearance of additional peaks or a reduction in the primary α-ESA peak area over time.
Visualizations
References
- 1. α-Eleostearic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 9. selleckchem.com [selleckchem.com]
- 10. CN101429113B - Method for extracting and producing this compound, its salt and ester from balsam pear - Google Patents [patents.google.com]
- 11. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 2. Hydrolytic degradation pathway and mechanism for beta-lactam ring opened lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing α-Eleostearic Acid Delivery in Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of α-Eleostearic Acid (α-ESA) to cells in vitro. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
1. What is α-Eleostearic Acid (α-ESA) and what are its primary cellular effects?
α-Eleostearic Acid is a conjugated linolenic acid found in high concentrations in the seeds of plants like bitter melon (Momordica charantia) and tung tree (Vernicia fordii).[1][2] In cell culture, it has been shown to be a potent inducer of apoptosis (programmed cell death) and ferroptosis in a variety of cancer cell lines.[3] Its anti-tumor activity is linked to the induction of lipid peroxidation.
2. What is the optimal concentration of α-ESA to use in cell culture experiments?
The effective concentration of α-ESA can vary significantly depending on the cell line and the duration of the experiment. However, most studies report biological activity in the micromolar range, typically between 20 µM and 80 µM, with incubation times ranging from 24 to 72 hours.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
3. How should I store α-Eleostearic Acid?
α-ESA is a polyunsaturated fatty acid and is susceptible to degradation by light and oxidation.[5] It should be stored at -20°C or -80°C in a tightly sealed vial, preferably under an inert atmosphere (e.g., argon or nitrogen).[6][7] For long-term storage, -80°C is recommended to maintain its stability for at least one year.[6]
4. In which solvents can I dissolve α-ESA?
α-Eleostearic acid is soluble in organic solvents such as ethanol (B145695), methanol, DMSO, and DMF at concentrations of around 30 mg/mL.[6][8] It is also slightly soluble in chloroform (B151607) and aqueous base.[7] For cell culture applications, ethanol is a commonly used solvent for preparing stock solutions.
5. Is α-ESA cytotoxic to normal (non-cancerous) cells?
Some studies suggest that α-ESA exhibits selective cytotoxicity towards cancer cells, with little effect on normal cells at certain concentrations.[9] However, at higher concentrations, like other fatty acids, it can induce stress and toxicity in non-tumorigenic cells. It is advisable to test the effects of α-ESA on a relevant normal cell line in parallel with your cancer cell line experiments.
Troubleshooting Guide
Issue 1: Precipitation of α-ESA in Cell Culture Medium
Cause: α-Eleostearic acid, like many long-chain fatty acids, has poor solubility in aqueous solutions like cell culture media. Direct addition of an organic stock solution of α-ESA to the medium can cause it to precipitate out, making it unavailable to the cells and leading to inconsistent results.
Solution: To enhance its solubility and bioavailability in culture, α-ESA should be complexed with fatty acid-free Bovine Serum Albumin (BSA). BSA acts as a carrier molecule, preventing precipitation and facilitating the delivery of the fatty acid to the cells.
Experimental Protocols
Protocol 1: Preparation of α-Eleostearic Acid-BSA Complex for Cell Culture
This protocol describes the preparation of a 10 mM α-ESA stock solution and its complexation with BSA for use in cell culture experiments.
Materials:
-
α-Eleostearic Acid (solid or oil)
-
Ethanol (100%, anhydrous)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes and conical tubes
-
Water bath
Procedure:
Part A: Preparation of 10 mM α-ESA Stock Solution in Ethanol
-
Weigh out a precise amount of α-Eleostearic Acid (MW: 278.43 g/mol ) in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% ethanol to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the α-ESA is completely dissolved. This stock solution can be stored at -20°C for short-term use or at -80°C for long-term storage.
Part B: Preparation of 10% (w/v) Fatty Acid-Free BSA Solution
-
Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 10% (w/v). For example, add 1 g of BSA to 10 mL of PBS.
-
Gently mix by inverting the tube until the BSA is fully dissolved. Do not vortex vigorously as this can cause frothing and denaturation.
-
Sterile-filter the 10% BSA solution through a 0.22 µm filter.
-
This solution can be stored at 4°C for several weeks.
Part C: Complexation of α-ESA with BSA
-
Warm the 10% BSA solution and your cell culture medium to 37°C in a water bath.
-
In a sterile conical tube, add the required volume of the 10% BSA solution.
-
Slowly add the 10 mM α-ESA stock solution dropwise to the BSA solution while gently swirling the tube. A typical molar ratio of α-ESA to BSA is between 3:1 and 6:1.
-
Incubate the α-ESA-BSA mixture at 37°C for 30-60 minutes with gentle agitation to allow for complexation.
-
Add the α-ESA-BSA complex to your pre-warmed cell culture medium to achieve the desired final concentration of α-ESA.
-
For a vehicle control, prepare a BSA solution with the same volume of ethanol used for the α-ESA stock solution.
Quantitative Data Summary
Table 1: Solubility and Storage of α-Eleostearic Acid
| Parameter | Value | Reference |
| Molecular Weight | 278.43 g/mol | [1] |
| Solubility in Ethanol | ~30 mg/mL | [6][8] |
| Solubility in DMSO | ~30 mg/mL | [6][8] |
| Solubility in DMF | ~30 mg/mL | [6][8] |
| Recommended Storage | -20°C (short-term), -80°C (long-term) | [6][7] |
| Stability | ≥ 1 year at -80°C | [6] |
Table 2: Effective Concentrations of α-Eleostearic Acid in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration (µM) | Incubation Time (hours) | Observed Effect | Reference |
| HL60 | Leukemia | 20 | 6 | Apoptosis | |
| HT29 | Colon Carcinoma | 0-40 | 24 | Growth Inhibition | [3] |
| MDA-MB-231 | Breast Cancer | 20-80 | 48 | Apoptosis | [6][10] |
| MCF-7 | Breast Cancer | Not specified | Not specified | Apoptosis, PPARγ activation | [11][12] |
| SKBR3 | Breast Cancer | 0-80 | 24-72 | Growth Inhibition, Apoptosis | [4] |
| T47D | Breast Cancer | 0-80 | 24-72 | Growth Inhibition, Apoptosis | [4] |
| DLD-1 | Colon Cancer | 20 | Not specified | Apoptosis via lipid peroxidation |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for preparing and delivering α-ESA to cells in vitro.
Signaling Pathways
α-Eleostearic acid has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival. Below are simplified diagrams of these pathways.
PPARγ Signaling Pathway
α-ESA can act as a PPARγ agonist, leading to the transcription of genes that can induce apoptosis and inhibit cell growth.
ERK1/2 Signaling Pathway
α-ESA has been observed to inhibit the phosphorylation of ERK1/2, a key pathway in cell proliferation and survival.
HER2/HER3 Signaling Pathway
In certain breast cancer cells, α-ESA can reduce the expression of HER2/HER3 heterodimers, leading to the inhibition of downstream pro-survival signals like the Akt pathway.[13]
References
- 1. α-Eleostearic acid - Wikipedia [en.wikipedia.org]
- 2. Beneficial Impacts of Alpha-Eleostearic Acid from Wild Bitter Melon and Curcumin on Promotion of CDGSH Iron-Sulfur Domain 2: Therapeutic Roles in CNS Injuries and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. CAS 506-23-0: α-Eleostearic acid | CymitQuimica [cymitquimica.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | 506-23-0 [chemicalbook.com]
- 8. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound suppresses proliferation of MCF-7 breast cancer cells via activation of PPARgamma and inhibition of ERK 1 / 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Α-eleostearic acid inhibits growth and induces apoptosis in breast cancer cells via HER2/HER3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing experimental artifacts with alpha-Eleostearic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental artifacts when working with α-Eleostearic acid (α-ESA).
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experimentation with α-ESA in a question-and-answer format.
1. Compound Stability and Handling
-
Question: My α-Eleostearic acid solution appears cloudy or precipitated after dilution in cell culture media. What could be the cause and how can I fix it?
-
Answer: α-Eleostearic acid, like many fatty acids, has low solubility in aqueous solutions. Precipitation can occur upon dilution of a concentrated stock (e.g., in DMSO or ethanol) into your culture medium.
-
Troubleshooting Steps:
-
Vehicle Selection: Ensure you are using an appropriate solvent for your stock solution. Ethanol (B145695) and DMSO are commonly used.[1][2] However, the final concentration of the solvent in your culture medium should be minimized to avoid solvent-induced cytotoxicity. It is recommended that ethanol concentrations do not exceed 0.05% and DMSO concentrations be kept below 0.2% (v/v).[2]
-
BSA Conjugation: To improve solubility and mimic physiological transport, complexing α-ESA with fatty acid-free Bovine Serum Albumin (BSA) is highly recommended.[2][3] A general protocol involves preparing the α-ESA-BSA complex before adding it to the cell culture medium.
-
Preparation Technique: When diluting your stock solution, add it dropwise to the pre-warmed (37°C) culture medium while gently vortexing or swirling. This gradual dilution can help prevent immediate precipitation.
-
Sonication: Gentle sonication of the prepared medium containing α-ESA can aid in dissolving small precipitates.
-
-
-
-
Question: I am observing inconsistent results between experiments. Could the stability of α-Eleostearic acid be a factor?
-
Answer: Yes, α-ESA is a polyunsaturated fatty acid with conjugated double bonds, making it susceptible to oxidation, which can lead to a loss of activity and inconsistent results.[4]
-
Troubleshooting Steps:
-
Storage: Store powdered α-ESA at -20°C or lower, protected from light and moisture. Stock solutions in organic solvents should also be stored at -80°C and ideally used fresh. Avoid repeated freeze-thaw cycles.
-
Handling: Prepare fresh dilutions of α-ESA for each experiment from a recently prepared stock solution. Minimize exposure of the compound to air and light.
-
Antioxidants in Media: While α-ESA's primary mechanism is often oxidation-dependent, uncontrolled oxidation prior to cell treatment can be a source of variability. However, be aware that adding antioxidants to your culture medium may interfere with the biological activity of α-ESA.[5]
-
-
-
2. Experimental Design & Controls
-
Question: I am seeing cytotoxicity in my vehicle control group. What could be the reason?
-
Answer: The solvent used to dissolve α-ESA (e.g., DMSO or ethanol) can be toxic to cells at certain concentrations.
-
Troubleshooting Steps:
-
Determine Solvent Tolerance: Before starting your experiments with α-ESA, perform a dose-response curve for your vehicle (e.g., DMSO, ethanol) alone to determine the maximum concentration your specific cell line can tolerate without significant loss of viability.
-
Consistent Vehicle Concentration: Ensure that the final concentration of the vehicle is the same across all treatment groups, including the untreated control.
-
BSA Control: If you are using BSA to conjugate α-ESA, include a control group treated with BSA alone at the same concentration to account for any effects of the BSA itself.[2]
-
-
-
-
Question: The effective concentration of α-Eleostearic acid seems to vary between different cell lines. Why is this?
-
Answer: Cell lines can exhibit different sensitivities to α-ESA due to variations in their metabolic pathways, membrane composition, and expression levels of target proteins.[6] For example, breast cancer cell lines SKBR3 have been shown to be more sensitive to α-ESA than T47D cells.[6]
-
Troubleshooting Steps:
-
Dose-Response Curve: It is crucial to perform a dose-response experiment for each new cell line to determine the optimal concentration range (e.g., IC50) for your desired biological effect.
-
Time-Course Experiment: The effects of α-ESA can also be time-dependent. Conduct a time-course experiment to identify the optimal treatment duration for your experimental endpoint.
-
-
-
3. Assay-Specific Troubleshooting
-
Question: My MTT assay results show high background or inconsistent readings. How can I troubleshoot this?
-
Answer: High background in MTT assays can be caused by several factors, including the presence of serum or phenol (B47542) red in the culture medium, or incomplete solubilization of the formazan (B1609692) crystals.
-
Troubleshooting Steps:
-
Use Serum-Free Medium: During the MTT incubation step, it is advisable to use a serum-free medium to reduce background.[7]
-
Background Control: Include wells with medium and MTT reagent but no cells to measure the background absorbance.[7]
-
Complete Solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance. This can be facilitated by shaking the plate on an orbital shaker for a few minutes.[7]
-
-
-
-
Question: I am not observing the expected increase in apoptosis with Annexin V staining after α-Eleostearic acid treatment. What could be wrong?
-
Answer: Several factors can affect the outcome of an Annexin V assay, from the timing of the analysis to the handling of the cells.
-
Troubleshooting Steps:
-
Time Point: Apoptosis is a dynamic process. You may be analyzing the cells too early or too late. Perform a time-course experiment to identify the optimal window for detecting apoptosis.
-
Cell Handling: Handle the cells gently during washing and staining to avoid mechanical damage to the cell membrane, which can lead to false positives.
-
Reagent Titration: Titrate your Annexin V and Propidium Iodide (PI) concentrations to determine the optimal staining concentrations for your cell type.[8]
-
Positive Control: Include a positive control for apoptosis (e.g., treatment with a known apoptosis inducer like staurosporine) to ensure that the assay is working correctly.[8]
-
-
-
-
Question: My lipid peroxidation (TBARS) assay results are not consistent. How can I improve the reliability of this assay?
-
Answer: The TBARS assay, which measures malondialdehyde (MDA), can be prone to variability and artifacts.
-
Troubleshooting Steps:
-
Sample Stability: MDA adducts are not stable long-term. It is best to perform the assay immediately after sample collection or store samples at -80°C for no longer than one month.[9]
-
Standard Curve: Always prepare a fresh standard curve for each experiment using a stable MDA standard, such as tetramethoxypropane.[10]
-
Protein Precipitation: Ensure complete removal of protein from your samples before the heating step, as some amino acids can react with thiobarbituric acid and cause interference.[11]
-
Alternative Assays: Consider using a more specific marker of lipid peroxidation, such as an assay for 4-hydroxynonenal (B163490) (4-HNE), if you continue to experience issues with the TBARS assay.
-
-
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies using α-Eleostearic acid.
Table 1: Effective Concentrations of α-Eleostearic Acid in Different Cell Lines
| Cell Line | Assay | Effective Concentration | Observed Effect | Citation |
| MDA-MB-231 (ER-) | Proliferation | 20-80 µM | Inhibition of proliferation | [5] |
| MDA-ERα7 (ER+) | Proliferation | 20-80 µM | Inhibition of proliferation | [5] |
| MDA-MB-231, MDA-ERα7 | Apoptosis | 40 µM | 70-90% apoptosis | [5] |
| SKBR3 | Cell Viability (MTT) | 0-80 µM | Dose- and time-dependent growth inhibition | [6] |
| T47D | Cell Viability (MTT) | 0-80 µM | Dose- and time-dependent growth inhibition | [6] |
| HL60 | Apoptosis | 5 µM | Apoptosis induction after 24h | [12] |
| HT29 | Growth Inhibition | 0-40 µM | Inhibition of growth | [13] |
Table 2: Key Reagent Concentrations in α-Eleostearic Acid Experiments
| Reagent | Concentration | Purpose | Citation |
| α-tocotrienol | 20 µM | Antioxidant to abrogate α-ESA effects | [5] |
| Dorsomorphin | 1.0 µM | AMP-activated protein kinase inhibitor | [14] |
| BOC-D-FMK | 20 µM | Pan-caspase inhibitor | [14] |
Experimental Protocols
1. Preparation of α-Eleostearic Acid Stock Solution
This protocol describes the preparation of a stock solution of α-ESA for use in cell culture experiments.
-
Materials:
-
α-Eleostearic acid (powder)
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (cell culture grade)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of α-ESA powder in a sterile microcentrifuge tube under aseptic conditions.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex thoroughly until the α-ESA is completely dissolved. Gentle warming (to 37°C) may be required.[2]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile, light-protected tubes and store at -80°C. Avoid repeated freeze-thaw cycles.
-
2. MTT Cell Viability Assay
This protocol outlines the steps for assessing cell viability after treatment with α-ESA using the MTT assay.
-
Materials:
-
Cells cultured in 96-well plates
-
α-Eleostearic acid treatment medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Plate cells at the desired density in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of α-ESA (and appropriate controls) for the desired duration.
-
After the treatment period, add 10 µL of MTT solution to each well.[15]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[15]
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]
-
3. Annexin V Apoptosis Assay
This protocol details the detection of apoptosis induced by α-ESA using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Induce apoptosis in cells by treating with α-ESA. Include untreated and positive controls.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[17]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[17]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[17]
-
4. Lipid Peroxidation (TBARS) Assay
This protocol describes the measurement of lipid peroxidation by quantifying thiobarbituric acid reactive substances (TBARS).
-
Materials:
-
Cell or tissue lysates
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA)
-
Malondialdehyde (MDA) standard (e.g., tetramethoxypropane)
-
-
Procedure:
-
Prepare cell or tissue homogenates.
-
Precipitate proteins in the sample by adding TCA and centrifuging.[10]
-
Collect the supernatant and add TBA solution.
-
Heat the samples at 95-100°C for a specified time (e.g., 15-60 minutes) to facilitate the reaction between MDA and TBA.
-
Cool the samples and measure the absorbance of the resulting pink-colored product at 532 nm.[18][19]
-
Quantify the MDA concentration in the samples by comparing the absorbance to a standard curve prepared with a known concentration of MDA.[18]
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. α-Eleostearic acid - Wikipedia [en.wikipedia.org]
- 5. Eleostearic Acid inhibits breast cancer proliferation by means of an oxidation-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Α-eleostearic acid inhibits growth and induces apoptosis in breast cancer cells via HER2/HER3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. kumc.edu [kumc.edu]
- 9. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 10. Lipid peroxidation assay (TBARS) [bio-protocol.org]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 19. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
Technical Support Center: α-Eleostearic Acid and Antioxidant Interactions In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the in vitro effects of antioxidants on alpha-eleostearic acid (α-ESA) activity.
Frequently Asked Questions (FAQs)
Q1: Why are my viability assays showing that antioxidants are negating the anti-cancer effects of α-ESA?
This is an expected outcome and a key finding in α-ESA research. The anti-proliferative and apoptotic effects of α-ESA in cancer cell lines are believed to be mediated by an oxidation-dependent mechanism.[1][2] Antioxidants, such as α-tocotrienol (a form of vitamin E), can neutralize reactive oxygen species (ROS) and reduce lipid peroxidation, thereby inhibiting the cytotoxic activity of α-ESA.[1] If you observe that the inclusion of an antioxidant reverses the growth inhibition and apoptosis caused by α-ESA, it supports the hypothesis that α-ESA's mechanism of action is, at least in part, pro-oxidant in a cancer cell context.
Q2: Can α-ESA itself act as an antioxidant? My results seem contradictory.
Yes, this is a point of complexity in the literature. While α-ESA's anti-cancer activity in some contexts appears to be pro-oxidant, other studies have demonstrated its capacity to act as an antioxidant.[3][4][5] For instance, α-ESA has been shown to protect against oxidative stress induced by agents like sodium arsenite and to exhibit free radical scavenging activity.[3][5] The dual role of α-ESA as both a pro-oxidant and an antioxidant is likely context-dependent, influenced by the cell type, the specific experimental conditions, and the surrounding redox environment.
Q3: I am not seeing the expected apoptotic effects of α-ESA. What are some potential reasons?
Several factors could contribute to a lack of apoptotic response to α-ESA treatment. Consider the following:
-
Cell Line Specificity: The sensitivity to α-ESA can vary between different cell lines. For example, breast cancer cell lines like MDA-MB-231 and MDA-ERα7 have been shown to be sensitive to α-ESA.[1][2]
-
Concentration and Purity of α-ESA: Ensure the α-ESA you are using is of high purity and that the concentration is appropriate. Studies have shown apoptotic effects in the range of 20-80 μmol/L.[1][2]
-
Treatment Duration: The incubation time with α-ESA is crucial. Apoptotic effects have been observed after 48 hours of treatment.[1]
-
Presence of Antioxidants in Media: Standard cell culture media often contains antioxidants that could interfere with the pro-oxidant effects of α-ESA. Consider using a medium with a defined, low level of antioxidants for these experiments.
Q4: Which signaling pathways should I investigate when studying the interaction between α-ESA and antioxidants?
Based on current research, several signaling pathways are pertinent:
-
Apoptosis and Cell Cycle Pathways: α-ESA has been shown to induce a G2/M block in the cell cycle and to cause a loss of mitochondrial membrane potential, leading to the translocation of apoptosis-inducing factor (AIF) and endonuclease G from the mitochondria to the nucleus.[1][2] The anti-apoptotic effects of antioxidants would likely involve the modulation of these processes.
-
AKT/mTOR and ERK1/2 Signaling: α-ESA can induce autophagy-dependent cell death by targeting the AKT/mTOR and ERK1/2 signaling pathways, which is associated with the generation of reactive oxygen species (ROS).[6]
-
HER2/HER3 Signaling: In breast cancer cells, α-ESA's antitumor activity has been linked to the reduction of HER2/HER3 heterodimer protein levels and the subsequent activation of the Akt/BAD/Bcl-2 apoptotic pathway.[7]
Troubleshooting Guides
Problem: Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
| Potential Cause | Troubleshooting Step |
| Variable Antioxidant Activity in Serum | Use a consistent batch of fetal bovine serum (FBS) or consider reducing the serum concentration if experimentally viable. |
| Light-Induced Oxidation of α-ESA | Protect α-ESA stock solutions and treatment plates from light as much as possible. Prepare fresh dilutions for each experiment. |
| Solvent Effects | Ensure that the final concentration of the solvent (e.g., ethanol, DMSO) used to dissolve α-ESA and the antioxidant is consistent across all treatment groups and is at a non-toxic level for the cells. |
Problem: Difficulty in Detecting ROS Generation
| Potential Cause | Troubleshooting Step |
| Timing of Measurement | ROS generation can be an early event. Perform a time-course experiment to determine the optimal time point for ROS measurement after α-ESA treatment. |
| Probe Specificity and Concentration | Use a reliable ROS-sensitive probe (e.g., DCFDA, DHE) and optimize its concentration to minimize artifacts. |
| Antioxidant Quenching | If co-treating with an antioxidant, expect to see a reduction or complete abrogation of the ROS signal. This can serve as a positive control for the antioxidant's activity. |
Quantitative Data Summary
Table 1: Effect of α-Tocotrienol on α-ESA-Induced Apoptosis in Breast Cancer Cells
| Treatment | Cell Line | Apoptosis (%) |
| Control | MDA-MB-231, MDA-ERα7 | 5-10 |
| 40 μmol/L Conjugated Linoleic Acid | MDA-MB-231, MDA-ERα7 | 5-10 |
| 40 μmol/L α-ESA | MDA-MB-231, MDA-ERα7 | 70-90 |
| 40 μmol/L α-ESA + 20 μmol/L α-Tocotrienol | MDA-MB-231, MDA-ERα7 | Not specified, but effects were "lost" |
Data extracted from Grossmann et al., 2009.[1][2]
Experimental Protocols
Cell Culture and Treatment
MDA-MB-231 and MDA-ERα7 human breast cancer cells can be maintained in L-15 media supplemented with 10% fetal calf serum (FCS) and penicillin/streptomycin.[1] For experiments, cells are seeded and allowed to attach. Subsequently, the medium is replaced with fresh medium containing α-ESA at the desired concentration (e.g., 40 μmol/L) with or without an antioxidant such as α-tocotrienol (e.g., 20 μmol/L).[1]
Apoptosis Assay
Apoptosis can be quantified by flow cytometry following staining with Annexin V and propidium (B1200493) iodide (PI). Following treatment for a specified duration (e.g., 48 hours), both floating and adherent cells are collected, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added according to the manufacturer's protocol. The cells are then analyzed by flow cytometry.
Mitochondrial Membrane Potential Assay
The disruption of mitochondrial membrane potential can be assessed using a fluorescent probe such as JC-1. After treatment with α-ESA with or without an antioxidant, cells are incubated with the JC-1 probe. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green. The shift in fluorescence can be quantified by flow cytometry.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Eleostearic Acid inhibits breast cancer proliferation by means of an oxidation-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of antioxidant activity of this compound and punicic acid against oxidative stress generated by sodium arsenite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of α-eleostearic acid on asolectin liposomes dynamics: relevance to its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces autophagy-dependent cell death through targeting AKT/mTOR and ERK1/2 signal together with the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Α-eleostearic acid inhibits growth and induces apoptosis in breast cancer cells via HER2/HER3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of α-Eleostearic Acid and Conjugated Linoleic Acid: Efficacy and Mechanisms in Cellular Regulation
A comprehensive guide for researchers and drug development professionals on the comparative biological activities of α-Eleostearic Acid and Conjugated Linoleic Acid, with a focus on their anti-cancer properties and underlying molecular mechanisms.
This guide provides a detailed comparison of two prominent conjugated fatty acids, α-Eleostearic Acid (α-ESA) and Conjugated Linoleic Acid (CLA), which have garnered significant attention for their potential therapeutic applications. We present a synthesis of experimental data, detailed methodologies, and an exploration of the signaling pathways modulated by these compounds.
Introduction: Chemical Structures and Natural Sources
α-Eleostearic Acid (α-ESA) is a conjugated linolenic acid (CLNA) with three conjugated double bonds. Its chemical name is (9Z,11E,13E)-octadeca-9,11,13-trienoic acid. It is predominantly found in the seeds of certain plants, such as bitter melon (Momordica charantia), where it can constitute up to 60% of the seed oil, and tung tree (Vernicia fordii), where it can reach 82%.
Conjugated Linoleic Acid (CLA) is a mixture of positional and geometric isomers of linoleic acid. The two main biologically active isomers are cis-9, trans-11 (c9, t11) CLA and trans-10, cis-12 (t10, c12) CLA. CLA is primarily found in meat and dairy products from ruminant animals.[1] The c9, t11 isomer is the most abundant natural form.[2]
Comparative Biological Activity: Anti-Cancer Effects
Both α-ESA and CLA have demonstrated anti-cancer properties; however, experimental evidence suggests that α-ESA often exhibits more potent effects.
Data Presentation: Anti-Proliferative and Pro-Apoptotic Effects
The following tables summarize the quantitative data from various studies comparing the effects of α-ESA and CLA on cancer cell lines.
Table 1: Comparison of Apoptotic Induction in Cancer Cells
| Fatty Acid | Cell Line | Concentration | Duration | Apoptosis Rate | Citation |
| α-ESA | MDA-MB-231 (Breast) | 40 µM | 48 h | 70-90% | |
| CLA | MDA-MB-231 (Breast) | 40 µM | 48 h | 5-10% | |
| α-ESA | HL60 (Leukemia) | 20 µM | 6 h | Induced cellular and nuclear fragmentation | [3] |
| t10, c12-CLA | TM4t (Murine Mammary) | 20 µM | 3 days | Significant induction of apoptosis | [4] |
| α-ESA | Human Breast Cancer Cells | Not specified | Not specified | Increased AO/EB-stained apoptotic cells (p < 0.05) | [5] |
Table 2: Comparison of Anti-Proliferative Effects
| Fatty Acid | Cell Line | Concentration | Duration | Effect on Proliferation | Citation |
| α-ESA | MDA-MB-231 (Breast) | 20-80 µM | Not specified | Strong inhibition | |
| CLA | MDA-MB-231 (Breast) | 20-80 µM | Not specified | Weak inhibition | |
| α-ESA | Human Breast Cancer Cells | Not specified | Not specified | Decreased proliferation and colony formation (p < 0.05) | [5] |
| 1% CLA (dietary) | MDA-MB-468 (in SCID mice) | 1% of diet | 9 weeks | 73% inhibition of local tumor growth | [6] |
| t10, c12-CLA | Caco-2 (Colon) | Not specified | Not specified | Inhibited cell growth by decreasing IGF-II secretion | [2] |
Signaling Pathways
α-ESA and CLA exert their biological effects by modulating various signaling pathways involved in cell growth, apoptosis, and inflammation.
α-Eleostearic Acid Signaling
α-ESA has been shown to activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, inflammation, and cancer.[7] Activation of PPARγ by α-ESA can lead to the upregulation of pro-apoptotic proteins like p53, p21, and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[5][7] Furthermore, α-ESA can inhibit the ERK1/2 signaling pathway, which is often hyperactivated in cancer cells and promotes proliferation.[7] In some breast cancer cells, α-ESA has been found to reduce HER2/HER3 protein expression and activate the Akt/BAD/Bcl-2 apoptotic pathway.[8]
Conjugated Linoleic Acid Signaling
CLA isomers are also known to be ligands for PPARs.[9] The anti-inflammatory effects of CLA are partly mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10] CLA can diminish the lipopolysaccharide (LPS)-induced expression of inflammatory mediators like iNOS and COX-2 by reducing the nuclear translocation of the p65 subunit of NF-κB.[10] In the context of cancer, some studies suggest that CLA's effects may be independent of the host immune system.[6] The t10, c12-CLA isomer has been shown to induce apoptosis through the mitochondrial pathway by decreasing the levels of the anti-apoptotic protein Bcl-2.[4]
Experimental Protocols
This section provides a generalized, detailed methodology for in vitro experiments investigating the effects of α-ESA and CLA on cancer cells, based on common practices in the cited literature.
Objective: To assess the anti-proliferative and pro-apoptotic effects of α-ESA and CLA on a selected cancer cell line.
Materials:
-
Cancer cell line (e.g., MDA-MB-231, MCF-7, HL60)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
α-Eleostearic Acid (α-ESA) and Conjugated Linoleic Acid (CLA) isomers (c9, t11-CLA and t10, c12-CLA)
-
Vehicle control (e.g., ethanol (B145695) or DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting solution (e.g., Trypan blue)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
MTT or WST-1 proliferation assay kit
-
Multi-well cell culture plates (e.g., 96-well, 24-well, 6-well)
-
Incubator (37°C, 5% CO2)
-
Flow cytometer
-
Microplate reader
Procedure:
-
Cell Culture: Maintain the cancer cell line in the appropriate complete culture medium in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment:
-
Prepare stock solutions of α-ESA and CLA in a suitable solvent (e.g., ethanol).
-
Dilute the stock solutions in culture medium to achieve the desired final concentrations (e.g., 10, 20, 40, 80 µM).
-
Remove the old medium from the cells and replace it with the medium containing the fatty acids or the vehicle control.
-
-
Incubation: Incubate the treated cells for the desired time periods (e.g., 24, 48, 72 hours).
-
Assessment of Cell Viability/Proliferation (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Assessment of Apoptosis (Flow Cytometry):
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide and incubate in the dark.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Conclusion
The available evidence strongly suggests that both α-ESA and CLA possess significant anti-cancer properties. However, in direct comparative studies, α-ESA has demonstrated superior potency in inducing apoptosis and inhibiting the proliferation of various cancer cell lines. The distinct mechanisms of action, with α-ESA strongly activating the PPARγ pathway and inhibiting pro-survival signals, and CLA primarily modulating inflammatory responses via NF-κB and inducing apoptosis through Bcl-2 downregulation, offer different therapeutic avenues. Further research, particularly in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of these fatty acids in cancer prevention and treatment. This guide provides a foundational understanding for researchers and professionals in drug development to explore these promising natural compounds further.
References
- 1. Investigating the Role of Fatty Acids in Cancer Cell Survival - News Center [news.feinberg.northwestern.edu]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Conjugated linoleic acid induces apoptosis of murine mammary tumor cells via Bcl-2 loss - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth inhibition and apoptotic effect of alpha-eleostearic acid on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conjugated linoleic acid suppresses the growth of human breast adenocarcinoma cells in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound suppresses proliferation of MCF-7 breast cancer cells via activation of PPARgamma and inhibition of ERK 1 / 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Α-eleostearic acid inhibits growth and induces apoptosis in breast cancer cells via HER2/HER3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conjugated linoleic acid modulation of risk factors associated with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contribution of conjugated linoleic acid to the suppression of inflammatory responses through the regulation of the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Alpha-Eleostearic Acid and Punicic Acid
Alpha-Eleostearic acid (α-ESA) and Punicic acid (PA) are isomers of conjugated linolenic acid (CLnA) that have garnered significant attention in the scientific community for their potent biological activities. As structural isomers, they share a similar chemical formula but differ in the geometric configuration of their double bonds, leading to distinct biological functions. This guide provides a detailed comparison of their anticancer, anti-inflammatory, and antioxidant effects, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their therapeutic potential.
Anticancer Activity: A Tale of Two Isomers
Both α-ESA and PA exhibit significant anticancer properties, primarily investigated in the context of breast cancer. They have been shown to inhibit cancer cell proliferation and induce apoptosis (programmed cell death).
Inhibition of Cancer Cell Proliferation
Studies have demonstrated that both fatty acids can effectively halt the growth of various cancer cell lines. For instance, α-ESA has been shown to inhibit the proliferation of both estrogen receptor (ER)-negative (MDA-MB-231) and ER-positive (MDA-ERα7) human breast cancer cells at concentrations of 20, 40, and 80 μmol/L.[1][2] Similarly, punicic acid has been reported to inhibit the proliferation of MDA-MB-231 and MDA-ERalpha7 cells by 92% and 96%, respectively, at a concentration of 40 µM.[3][4]
Induction of Apoptosis
A key mechanism underlying the anticancer effects of both α-ESA and PA is the induction of apoptosis. Treatment with 40 μmol/L α-ESA resulted in a dramatic increase in apoptosis, reaching 70% to 90% in both MDA-MB-231 and MDA-ERα7 breast cancer cell lines.[1][5] Punicic acid also demonstrated a potent pro-apoptotic effect, inducing apoptosis in 86% and 91% of MDA-MB-231 and MDA-ERalpha7 cells, respectively.[3] The induction of apoptosis by α-ESA is associated with the loss of mitochondrial membrane potential and the translocation of apoptosis-inducing factor (AIF) and endonuclease G from the mitochondria to the nucleus.[1][5]
The anticancer effects of both compounds appear to be dependent on lipid peroxidation, as the antioxidant α-tocotrienol was able to reverse the growth inhibition and apoptosis induced by α-ESA.[1][5] Similarly, the effects of punicic acid were reversed by the antioxidant tocotrienol, suggesting a mechanism involving lipid peroxidation.[3]
Comparative Data on Anticancer Activity
| Biological Activity | This compound (α-ESA) | Punicic Acid (PA) | Cell Lines Tested | Reference |
| Proliferation Inhibition | Significant inhibition at 20, 40, and 80 μmol/L | 92-96% inhibition at 40 µM | MDA-MB-231, MDA-ERα7 | [1][2][3][4] |
| Apoptosis Induction | 70-90% apoptosis at 40 μmol/L | 86-91% apoptosis | MDA-MB-231, MDA-ERα7 | [1][3][5] |
Anti-inflammatory and Antioxidant Properties
Both α-ESA and PA possess notable anti-inflammatory and antioxidant capabilities, contributing to their therapeutic potential.
Anti-inflammatory Effects
Punicic acid has demonstrated potent anti-inflammatory effects by inhibiting TNFα-induced neutrophil hyperactivation.[6] It achieves this by inhibiting the p38 MAPK and p47phox-Ser345 phosphorylation, which in turn reduces the excessive release of reactive oxygen species (ROS).[6] Furthermore, punicic acid can inhibit the release of myeloperoxidase (MPO), an enzyme involved in inflammation-mediated tissue damage.[6] In animal models of experimental colon inflammation, oral administration of punicic acid prevented colitis and reduced tissue damage.[6] The anti-inflammatory actions of punicic acid are also linked to its ability to activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ, which can suppress the activity of the pro-inflammatory transcription factor NF-κB.[7][8]
This compound also exhibits anti-inflammatory properties, which are linked to its ability to activate PPARs.[9] By activating PPAR-β, α-ESA can inhibit the degradation of IκB, an inhibitor of NF-κB, thereby preventing NF-κB activation and subsequent inflammation.[9]
Antioxidant Activity
A direct comparative study on the antioxidant efficacy of α-ESA and PA against sodium arsenite-induced oxidative stress in rats revealed that both compounds can act as antioxidants.[10] They were able to restore the activities of antioxidant enzymes and reduce lipid peroxidation.[10] The study concluded that the antioxidant activity of α-ESA was more predominant than that of punicic acid in this particular model.[10][11]
Signaling Pathways and Mechanisms of Action
The biological activities of α-ESA and PA are mediated through the modulation of several key signaling pathways.
Anticancer Signaling Pathways
The anticancer effects of α-ESA have been linked to the downregulation of the HER2/HER3 signaling pathway and the activation of the Akt/BAD/Bcl-2 apoptotic pathway.[12] It also appears to inhibit the Akt/GSK-3β survival pathway.[12] Punicic acid's anticancer mechanism involves the protein kinase C (PKC) pathway.[3][4]
Diagram: Simplified Anticancer Signaling of α-ESA and PA
Caption: Anticancer signaling pathways for α-ESA and PA.
Anti-inflammatory Signaling Pathways
The anti-inflammatory actions of both fatty acids converge on the inhibition of the NF-κB pathway, a central regulator of inflammation. Punicic acid achieves this through the activation of PPAR-γ, while α-ESA acts via PPAR-β.
Diagram: Anti-inflammatory Signaling of α-ESA and PA
Caption: Anti-inflammatory signaling pathways of α-ESA and PA.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the biological activities of α-ESA and PA.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, MDA-ERα7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of α-ESA or PA for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the desired concentrations of α-ESA or PA for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Diagram: General Experimental Workflow
Caption: A generalized workflow for in vitro biological activity assays.
Conclusion
Both this compound and Punicic acid are promising natural compounds with significant anticancer, anti-inflammatory, and antioxidant properties. While they share some mechanistic similarities, such as the induction of apoptosis via lipid peroxidation and the inhibition of the NF-κB pathway, they also exhibit distinct modes of action, particularly in their upstream signaling targets. This compound appears to have a stronger antioxidant effect in some contexts. Further direct comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential for various diseases. This guide provides a foundational understanding for researchers and professionals in the field to build upon in their future investigations.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Punicic acid is an omega-5 fatty acid capable of inhibiting breast cancer proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Eleostearic Acid inhibits breast cancer proliferation by means of an oxidation-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Punicic Acid a Conjugated Linolenic Acid Inhibits TNFα-Induced Neutrophil Hyperactivation and Protects from Experimental Colon Inflammation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Punicic Acid: A Potential Nutraceutical Compound in Pomegranate Seed Oil and Its Cardiovascular Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beneficial Impacts of this compound from Wild Bitter Melon and Curcumin on Promotion of CDGSH Iron-Sulfur Domain 2: Therapeutic Roles in CNS Injuries and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative study of antioxidant activity of this compound and punicic acid against oxidative stress generated by sodium arsenite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Α-eleostearic acid inhibits growth and induces apoptosis in breast cancer cells via HER2/HER3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of α-Eleostearic Acid and β-Eleostearic Acid: A Guide for Researchers
An in-depth comparison of the biological activities, underlying mechanisms, and experimental data of the geometric isomers of Eleostearic acid.
This guide provides a comprehensive comparative analysis of α-Eleostearic acid (α-ESA) and β-Eleostearic acid (β-ESA), two geometric isomers of conjugated linolenic acid. Both isomers have garnered significant interest in the scientific community for their potent biological activities, particularly their anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their performance supported by experimental data, detailed methodologies for key experiments, and visual representations of their signaling pathways.
Chemical Structure and Physicochemical Properties
α-Eleostearic acid and β-Eleostearic acid are octadecatrienoic acids with a conjugated system of three double bonds. The key difference lies in the stereochemistry of these bonds.
-
α-Eleostearic acid (α-ESA): (9Z,11E,13E)-octadeca-9,11,13-trienoic acid. It has one cis (Z) double bond at the 9th position and two trans (E) double bonds at the 11th and 13th positions.
-
β-Eleostearic acid (β-ESA): (9E,11E,13E)-octadeca-9,11,13-trienoic acid. It is the all-trans isomer.
This seemingly minor structural difference can lead to significant variations in their physicochemical properties and, consequently, their biological activities.
| Property | α-Eleostearic Acid | β-Eleostearic Acid |
| IUPAC Name | (9Z,11E,13E)-octadeca-9,11,13-trienoic acid | (9E,11E,13E)-octadeca-9,11,13-trienoic acid |
| Molecular Formula | C₁₈H₃₀O₂ | C₁₈H₃₀O₂ |
| Molar Mass | 278.43 g/mol | 278.43 g/mol |
| Melting Point | 48 °C[1] | 71.5 °C |
Comparative Biological Activities: An In-Depth Look
Both α-ESA and β-ESA exhibit significant anti-proliferative and pro-apoptotic effects against various cancer cell lines. However, the extent of these effects and the underlying molecular mechanisms appear to differ.
Anti-proliferative and Cytotoxic Effects
α-Eleostearic Acid:
Extensive research has demonstrated the potent anti-proliferative activity of α-ESA against several cancer cell lines, most notably breast cancer.
-
Breast Cancer: α-ESA inhibits the proliferation of both estrogen receptor (ER)-negative (MDA-MB-231) and ER-positive (MDA-ERα7) breast cancer cells in a dose-dependent manner.[2] It also shows significant growth inhibition in HER2-overexpressing breast cancer cell lines SKBR3 and T47D.[3]
-
Other Cancer Cell Lines: α-ESA has also been shown to inhibit the growth of HL60 leukemia and HT29 colon carcinoma cells.[4]
β-Eleostearic Acid:
β-ESA also demonstrates anti-proliferative effects, particularly against colon cancer cells.
-
Colon Cancer: β-ESA has been shown to reduce the growth of Caco-2 colon cancer cells in a dose- and time-dependent manner.
Quantitative Comparison of Anti-proliferative Effects:
| Isomer | Cell Line | Concentration | % Inhibition / Effect | Reference |
| α-ESA | MDA-MB-231 (ER-) | 40 µM | Significant inhibition | [2] |
| α-ESA | MDA-ERα7 (ER+) | 40 µM | Significant inhibition | [2] |
| α-ESA | SKBR3 (HER2+) | 80 µM (24h) | ~60% growth inhibition | |
| α-ESA | T47D (HER2+) | 80 µM (24h) | ~38% growth inhibition | |
| β-ESA | Caco-2 (Colon) | Not specified | Dose-dependent growth reduction |
Induction of Apoptosis
Both isomers are potent inducers of apoptosis, a programmed cell death mechanism crucial for eliminating cancerous cells.
α-Eleostearic Acid:
-
Treatment with 40 µM α-ESA for 48 hours leads to a dramatic increase in apoptosis, ranging from 70% to 90% in both MDA-MB-231 and MDA-ERα7 breast cancer cells.[2][5]
-
α-ESA induces apoptosis in HL60 leukemia cells at a concentration of 5 µM after 24 hours of incubation.[4]
-
The apoptotic mechanism involves the loss of mitochondrial membrane potential and the translocation of apoptosis-inducing factor (AIF) and endonuclease G from the mitochondria to the nucleus.[2][5]
β-Eleostearic Acid:
-
β-ESA is a known apoptosis inducer.[6]
-
In human colon cancer cells, it upregulates the mRNA levels of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[6]
-
In T24 human bladder cancer cells, β-ESA induces apoptosis through a mechanism mediated by the production of reactive oxygen species (ROS).
Signaling Pathways and Molecular Mechanisms
The anti-cancer effects of α-ESA and β-ESA are orchestrated through the modulation of specific signaling pathways.
α-Eleostearic Acid Signaling Pathways
α-ESA's anti-cancer activity, particularly in breast cancer, is linked to the modulation of the HER2/HER3 signaling pathway and the downstream Akt/GSK-3β survival pathway.[3]
Caption: α-ESA inhibits the HER2/HER3 signaling pathway, leading to apoptosis.
α-ESA has also been shown to up-regulate the expression of p53, p21, and Bax, and down-regulate Bcl-2, further promoting apoptosis and causing cell cycle arrest at the G2/M phase.[1][7]
β-Eleostearic Acid Signaling Pathway
The pro-apoptotic activity of β-ESA is, in part, mediated by the generation of reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptosis.
Caption: β-ESA induces apoptosis via ROS generation and modulation of Bax/Bcl-2.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of α-ESA and β-ESA.
Cell Viability Assay (MTT Assay)
This assay is used to assess the anti-proliferative effects of the compounds.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of α-ESA or β-ESA and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent dye like FITC. Propidium Iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, allowing for the differentiation of apoptotic, necrotic, and viable cells.
Protocol Outline:
-
Cell Treatment: Treat cells with α-ESA or β-ESA for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Western Blot Analysis for Bax and Bcl-2 Expression
This technique is used to detect and quantify the levels of specific proteins involved in apoptosis.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the target proteins (Bax and Bcl-2).
Protocol Outline:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax and Bcl-2.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
Conclusion
Both α-Eleostearic acid and β-Eleostearic acid are promising natural compounds with significant anti-cancer properties. The available data suggests that α-ESA has been more extensively studied, particularly against breast cancer, with well-defined effects on the HER2/HER3 and Akt signaling pathways. β-ESA also demonstrates potent pro-apoptotic activity, notably through ROS generation and modulation of the Bax/Bcl-2 ratio, with studies focusing on colon and bladder cancer.
While direct comparative studies are limited, this guide provides a framework for understanding the individual strengths and mechanisms of each isomer. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential across a broader range of cancers. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers designing and interpreting future investigations into these fascinating molecules.
References
- 1. Growth inhibition and apoptotic effect of alpha-eleostearic acid on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Α-eleostearic acid inhibits growth and induces apoptosis in breast cancer cells via HER2/HER3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and its dihydroxy derivative are major apoptosis-inducing components of bitter gourd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eleostearic Acid inhibits breast cancer proliferation by means of an oxidation-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound suppresses proliferation of MCF-7 breast cancer cells via activation of PPARgamma and inhibition of ERK 1 / 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Alpha-Eleostearic Acid Demonstrates Superior Antioxidant Potential in Comparative Studies
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison of the antioxidant activity of alpha-eleostearic acid (α-ESA) against other fatty acids. A thorough review of existing experimental data indicates that α-ESA, a conjugated linolenic acid, exhibits notable antioxidant properties, in some cases surpassing those of other well-known fatty acids.
This compound, found in high concentrations in bitter gourd seed oil, has been the subject of various studies to elucidate its therapeutic potential. Its unique conjugated double bond system is believed to contribute significantly to its antioxidant capacity. This guide synthesizes findings from multiple studies to provide a clear, data-driven comparison of its efficacy.
Quantitative Comparison of Antioxidant Activity
To facilitate a clear comparison, the following table summarizes the available quantitative data from various in vitro antioxidant assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key indicators of antioxidant strength, with lower values indicating greater potency.
| Fatty Acid/Oil | Assay | IC50 / EC50 (µg/mL) | Source |
| This compound | - | Data on purified α-ESA not available in reviewed studies | - |
| Bitter Gourd Seed Oil (rich in α-ESA) | DPPH | ~12,000 (EC50) | |
| ABTS | ~13,000 (EC50) | ||
| Punicic Acid | - | Data on purified punicic acid not available in reviewed studies | - |
| Pomegranate Seed Oil (rich in Punicic Acid) | DPPH | ~8,800 (EC50) | |
| ABTS | ~5,900 (EC50) | ||
| Conjugated Linoleic Acid (CLA) | DPPH | 162.2 ± 2.8 | [1] |
| β-carotene bleaching | 179.7 ± 5.1 | [1] | |
| Linoleic Acid | DPPH | No radical quenching activity | [2] |
| Oleic Acid | - | No direct comparative data found in reviewed studies | - |
| Alpha-Linolenic Acid | - | No direct comparative data found in reviewed studies | - |
Note: The data for bitter gourd and pomegranate seed oils represent the activity of the entire oil and not the purified fatty acids. The antioxidant activity of these oils is influenced by the presence of other compounds, such as tocopherols.
Key Findings from Comparative Studies
Several studies have highlighted the antioxidant potential of α-ESA:
-
An in vivo study comparing α-eleostearic acid and punicic acid, both isomers of conjugated linolenic acid, found that α-ESA exhibited a more predominant antioxidant activity in normalizing biochemical parameters of oxidative stress.[1][3]
-
In a study comparing the effects of α-ESA and conjugated linoleic acid (CLA) on breast cancer cells, α-ESA was found to have stronger anti-proliferative effects, which were suggested to be dependent on an oxidation-based mechanism.
-
Research on the antioxidant activity of conjugated linoleic acid (CLA) isomers demonstrated their ability to quench DPPH radicals, a property not observed in linoleic acid under the same experimental conditions.[2]
Experimental Methodologies
The following sections detail the protocols for the most common antioxidant assays cited in the comparative studies.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
General Protocol for Lipophilic Compounds:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable organic solvent like ethanol (B145695) or methanol. The solution should be freshly prepared and kept in the dark.
-
Prepare a series of dilutions of the fatty acid sample in the same solvent.
-
-
Reaction:
-
In a microplate well or a cuvette, add a specific volume of the fatty acid sample solution.
-
Add a fixed volume of the DPPH solution to initiate the reaction.
-
A blank is prepared with the solvent instead of the sample.
-
-
Incubation:
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement:
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized to its radical cation (ABTS•+), which is intensely colored blue-green. Antioxidants reduce the ABTS•+, causing a decolorization of the solution that is proportional to the antioxidant's concentration and potency. This is typically measured by the decrease in absorbance at 734 nm.
General Protocol for Lipophilic Compounds:
-
Reagent Preparation:
-
Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
-
On the day of the assay, the ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol for lipophilic compounds) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the fatty acid sample in the same solvent.
-
-
Reaction:
-
Add a small volume of the diluted fatty acid sample to a fixed volume of the diluted ABTS•+ solution.
-
-
Incubation:
-
The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
-
Measurement:
-
The absorbance is read at 734 nm.
-
-
Calculation:
-
The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.
-
Experimental Workflow and Signaling Pathways
To visually represent the experimental process, the following diagrams have been generated.
Caption: Workflow for the DPPH radical scavenging assay.
Caption: General mechanism of antioxidant action against ROS.
Conclusion
The available evidence suggests that this compound is a potent antioxidant, with in vivo studies indicating its superiority over its isomer, punicic acid. While direct quantitative comparisons with a broader range of fatty acids using standardized in vitro assays are still needed to fully elucidate its relative potency, the existing data strongly support its potential as a valuable compound in the development of antioxidant-based therapies and nutraceuticals. Further research focusing on the antioxidant activity of purified α-ESA is warranted to build a more comprehensive understanding of its capabilities.
References
efficacy of alpha-Eleostearic acid vs. docosahexaenoic acid (DHA)
A Comparative Guide to the Efficacy of alpha-Eleostearic Acid and Docosahexaenoic Acid
For researchers, scientists, and drug development professionals, understanding the nuanced differences between bioactive lipids is paramount for targeted therapeutic development. This guide provides a detailed, data-driven comparison of this compound (α-ESA) and Docosahexaenoic acid (DHA), focusing on their anti-cancer efficacy and underlying molecular mechanisms.
Introduction to α-Eleostearic Acid and Docosahexaenoic Acid
This compound (α-ESA) is a conjugated linolenic acid isomer, notable for its three conjugated double bonds. It is found in high concentrations in the seeds of certain plants, most notably the bitter melon (Momordica charantia).[1][2] Its unique conjugated triene structure is believed to be central to its potent biological activities.
Docosahexaenoic acid (DHA) is a long-chain omega-3 polyunsaturated fatty acid, containing 22 carbons and six double bonds.[3] As a primary structural component of the human brain, cerebral cortex, skin, and retina, DHA's role in normal physiology is well-established. It is abundantly found in cold-water fatty fish and fish oil supplements.[4][5] Both fatty acids have garnered significant attention for their therapeutic potential, particularly in oncology.
Comparative Efficacy: Anti-Proliferative and Pro-Apoptotic Effects
While direct, head-to-head experimental comparisons are limited, a review of the existing literature allows for a comparative analysis of their efficacy in cancer cell models. The data below is collated from separate studies.
Quantitative Data Summary: this compound (α-ESA)
| Cell Line | Concentration | Key Findings | Reference |
| MDA-MB-231 (Breast Cancer) | 40 µmol/L | Induced 70-90% apoptosis. | [1][2] |
| MDA-ERα7 (Breast Cancer) | 40 µmol/L | Induced 70-90% apoptosis. | [1][2] |
| SKBR3 (Breast Cancer) | Not specified | Inhibited cell growth and induced apoptosis; more sensitive than T47D. | [6] |
| T47D (Breast Cancer) | Not specified | Inhibited cell growth and induced apoptosis. | [6] |
| HL60 (Leukemia) | 5 µM | Induced apoptosis after 24 hours. | [7] |
Quantitative Data Summary: Docosahexaenoic Acid (DHA)
| Cell Line | Concentration | Key Findings | Reference |
| COLO 205 (Colon Cancer) | Not specified | Induced apoptosis. | [3] |
| Bel-7402 (Hepatocellular Carcinoma) | 0-200 µM | Induced apoptosis; down-regulated Bcl-2, up-regulated Bax and caspase-3. | [8][9] |
| MCF-7 (Breast Cancer) | Not specified | Inhibited cell viability and induced apoptosis via death receptor and mitochondrial pathways. | [10] |
| Multiple Myeloma Cells (RPMI-8226, OPM-2) | 100 µM | Promoted immunogenic apoptosis and inhibited STAT3. | [11] |
Signaling Pathways and Mechanisms of Action
α-ESA and DHA induce apoptosis in cancer cells through distinct, though occasionally overlapping, signaling cascades.
This compound (α-ESA) Signaling
The anti-cancer activity of α-ESA is strongly linked to its ability to induce oxidative stress.[1][2] This oxidation-dependent mechanism leads to caspase-independent apoptosis. Key events include the loss of mitochondrial membrane potential and the subsequent translocation of apoptosis-inducing factor (AIF) and endonuclease G from the mitochondria to the nucleus.[1][2] Furthermore, α-ESA has been shown to modulate key survival and proliferation pathways, including the inhibition of HER2/HER3 signaling and the targeting of the AKT/mTOR and ERK1/2 pathways.[6][12]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Eleostearic Acid inhibits breast cancer proliferation by means of an oxidation-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-cancer Mechanism of Docosahexaenoic Acid in Pancreatic Carcinogenesis: A Mini-review [jcpjournal.org]
- 5. wellrx.com [wellrx.com]
- 6. Α-eleostearic acid inhibits growth and induces apoptosis in breast cancer cells via HER2/HER3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and its dihydroxy derivative are major apoptosis-inducing components of bitter gourd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Docosahexaenoic acid (DHA) induces apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Docosahexaenoic acid (DHA) promotes immunogenic apoptosis in human multiple myeloma cells, induces autophagy and inhibits STAT3 in both tumor and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound induces autophagy-dependent cell death through targeting AKT/mTOR and ERK1/2 signal together with the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of Alpha-Eleostearic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the current research findings on alpha-Eleostearic acid (α-ESA), a conjugated fatty acid with promising anti-cancer properties. We will objectively compare its performance with other alternatives, supported by experimental data, and delve into the molecular pathways it influences.
At a Glance: α-Eleostearic Acid's Efficacy
This compound has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines, particularly in breast and colon cancer. Research indicates that its anti-tumor activity surpasses that of Conjugated Linoleic Acid (CLA), another fatty acid with recognized anti-cancer properties.
In Vitro Cytotoxicity: α-Eleostearic Acid vs. Alternatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of α-ESA and its comparators in different cancer cell lines, providing a quantitative measure of their potency. Lower IC50 values indicate greater potency.
Table 1: Comparative Cytotoxicity (IC50) in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Duration of Treatment | Reference |
| α-Eleostearic Acid (α-ESA) | MDA-MB-231 (ER-) | ~40 µM (for ~80% inhibition) | 48 hours | [1] |
| MDA-ERα7 (ER+) | ~40 µM (for ~80% inhibition) | 48 hours | [1] | |
| SKBR3 (HER2+) | < 80 µM (for >60% inhibition) | 24 hours | [2] | |
| T47D | < 80 µM (for ~38% inhibition) | 24 hours | [2] | |
| Conjugated Linoleic Acid (CLA) | MDA-MB-231 (ER-) | > 80 µM (weak inhibition) | Not Specified | [1] |
| MDA-ERα7 (ER+) | > 80 µM (weak inhibition) | Not Specified | [1] | |
| Paclitaxel | MDA-MB-231 | ~5.0 - 10.0 nM | 72 hours | [3] |
| SK-BR-3 | Not Specified | 72 hours | [4] | |
| T-47D | Not Specified | 72 hours | [4] | |
| 4T1 (murine) | 3.9 - 250 µM (dose-dependent) | 48 hours | [5] |
Table 2: Comparative Cytotoxicity (IC50) in Colon Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Duration of Treatment | Reference |
| α-Eleostearic Acid (α-ESA) | DLD-1 | ~20 µM (induces apoptosis) | Not Specified | [6] |
| 5-Fluorouracil (B62378) (5-FU) | HCT 116 | 13.5 µM | 3 days | [7] |
| HT-29 | 11.25 µM | 5 days | [7] | |
| SW620 | ~13 µg/mL (~100 µM) | 48 hours | [8] |
In Vitro Apoptosis Induction
Beyond inhibiting proliferation, α-ESA is a potent inducer of apoptosis (programmed cell death) in cancer cells.
Table 3: Apoptosis Induction in Breast Cancer Cell Lines
| Compound | Cell Line | Concentration | Apoptosis Rate | Reference |
| α-Eleostearic Acid (α-ESA) | MDA-MB-231 (ER-) | 40 µM | 70-90% | [1][9] |
| MDA-ERα7 (ER+) | 40 µM | 70-90% | [1][9] | |
| Conjugated Linoleic Acid (CLA) | MDA-MB-231 (ER-) | 40 µM | 5-10% | [1][9] |
| MDA-ERα7 (ER+) | 40 µM | 5-10% | [1][9] |
In Vivo Tumor Growth Inhibition
Preclinical studies in animal models have corroborated the in vitro findings, demonstrating the potential of α-ESA to suppress tumor growth.
Table 4: In Vivo Efficacy of α-Eleostearic Acid
| Animal Model | Cancer Type | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| Nude mice | Colon Cancer (DLD-1 xenograft) | α-ESA enriched diet | Not specified | Stronger antitumor effect than CLA | [7] |
| Mice | Tumor cell-induced angiogenesis | Oral administration of α-ESA | 50 and 100 mg/kg/day | Dose-dependent suppression of vessel formation | [10] |
Delving into the Mechanisms: Key Signaling Pathways
The anti-cancer effects of α-ESA are attributed to its ability to modulate several critical signaling pathways within cancer cells.
PPARγ Activation Pathway
This compound acts as a ligand for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a role in cell differentiation and apoptosis.[10][11] Activation of PPARγ by α-ESA is believed to contribute to its anti-proliferative and pro-apoptotic effects.[12]
ERK1/2 Signaling Pathway Inhibition
The Extracellular signal-regulated kinase (ERK) 1/2 pathway is often hyperactivated in cancer, promoting cell proliferation and survival. This compound has been shown to inhibit the phosphorylation of ERK1/2, thereby downregulating this pro-survival pathway.[11]
HER2/HER3 Signaling Pathway Modulation
In certain breast cancers, the HER2/HER3 signaling pathway is a key driver of tumor growth. This compound has been found to reduce the expression of HER2 and HER3 proteins, leading to the inhibition of downstream pro-survival signals.[13]
Experimental Protocols: A Closer Look at the Methodology
The following are generalized protocols for key experiments cited in the reviewed literature. For specific details, please refer to the cited publications.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of α-ESA, a comparator compound, or a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds as described for the cell viability assay.
-
Cell Harvesting: After treatment, harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.
-
Annexin V-FITC: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with a compromised membrane, indicating late apoptosis or necrosis.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by the treatment.
Conclusion and Future Directions
The collective evidence strongly suggests that α-Eleostearic acid is a promising natural compound with potent anti-cancer activity, particularly in breast and colon cancer models. Its mechanism of action, involving the induction of apoptosis through lipid peroxidation and the modulation of key signaling pathways like PPARγ, ERK1/2, and HER2/HER3, provides a solid foundation for further investigation.
While direct comparisons with standard-of-care chemotherapeutics are still needed, the superior in vitro efficacy of α-ESA compared to CLA is a significant finding. Future research should focus on comprehensive in vivo studies to establish its therapeutic window, pharmacokinetic profile, and long-term safety. The absence of clinical trial data underscores the preclinical stage of α-ESA research, highlighting the need for translational studies to explore its potential in a clinical setting. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers aiming to build upon these promising findings and further elucidate the therapeutic potential of α-Eleostearic acid.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LIPID MAPS [lipidmaps.org]
- 7. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Eleostearic Acid inhibits breast cancer proliferation by means of an oxidation-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tumor angiogenesis suppression by this compound, a linolenic acid isomer with a conjugated triene system, via peroxisome proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound suppresses proliferation of MCF-7 breast cancer cells via activation of PPARgamma and inhibition of ERK 1 / 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Growth inhibition and apoptotic effect of this compound on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Α-eleostearic acid inhibits growth and induces apoptosis in breast cancer cells via HER2/HER3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Alpha-Eleostearic Acid's Biological Effects: In Vitro vs. In Vivo
For Researchers, Scientists, and Drug Development Professionals
Alpha-Eleostearic Acid (α-ESA), a conjugated fatty acid found in certain plant oils, has garnered significant attention for its potential therapeutic properties, particularly in cancer research. This guide provides an objective comparison of the in vitro and in vivo effects of α-ESA, supported by experimental data, to aid researchers in understanding its biological activity and potential for drug development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on α-ESA, highlighting its effects on cancer cells and inflammatory processes.
Table 1: In Vitro Effects of α-Eleostearic Acid on Cancer Cells
| Cell Line | Assay | Concentration (µmol/L) | Effect | Reference |
| MDA-MB-231 (Breast Cancer) | Proliferation Assay | 20, 40, 80 | Statistically significant inhibition of proliferation | [1] |
| MDA-ERα7 (Breast Cancer) | Proliferation Assay | 20, 40, 80 | Statistically significant inhibition of proliferation | [1] |
| MDA-MB-231 & MDA-ERα7 | Apoptosis Assay | 40 | 70-90% apoptosis | [2] |
| SKBR3 (Breast Cancer) | Viability Assay (MTT) | 80 | Over 60% reduction in cell viability after 24h | |
| T47D (Breast Cancer) | Viability Assay (MTT) | 80 | ~38% reduction in cell viability after 24h | |
| Human Breast Cancer Cells | Cell Cycle Analysis | Not Specified | Increased cell population in G2/M phase | [3] |
| MCF-7 (Breast Cancer) | Western Blot | Not Specified | Upregulation of p53, p21, Bax; Downregulation of Bcl-2, procaspase-9 | [4] |
| SKBR3 & T47D (Breast Cancer) | Western Blot | Not Specified | Reduced HER2/HER3 protein expression, decreased phosphorylated Akt | [5] |
Table 2: In Vivo Effects of α-Eleostearic Acid
| Animal Model | Condition | Administration Route & Dosage | Effect | Reference |
| Mice | Tumor Angiogenesis | Oral; 50 and 100 mg/kg/day | Dose-dependent suppression of tumor cell-induced vessel formation | [6] |
| Nude Mice | DLD-1 Human Colon Cancer Xenograft | Diet | Stronger antitumor effect compared to Conjugated Linoleic Acid (CLA) | [7] |
| Rats | Sodium Arsenite-Induced Oxidative Stress | Oral; 0.5% of total lipid given | Restoration of antioxidant enzyme activities and reduction of lipid peroxidation | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by α-ESA and a typical experimental workflow for assessing its effects.
Caption: α-ESA inhibits the HER2/HER3 signaling pathway, leading to apoptosis.
Caption: α-ESA activates PPARγ and modulates apoptotic proteins to inhibit proliferation.
Caption: A typical experimental workflow for evaluating α-ESA's effects.
Experimental Protocols
1. In Vitro Cell Viability (MTT) Assay
-
Objective: To determine the effect of α-ESA on the metabolic activity of cancer cells, as an indicator of cell viability.
-
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of α-ESA (e.g., 0, 10, 20, 40, 80 µM) and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
2. In Vitro Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
-
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with α-ESA.
-
Methodology:
-
Seed cells in 6-well plates and treat with the desired concentration of α-ESA and a vehicle control.
-
After the incubation period, harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
3. In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of α-ESA in a living organism.
-
Methodology:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ to 5x10⁶ cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign the mice to treatment and control groups.
-
Administer α-ESA orally (e.g., by gavage) at specified doses (e.g., 50 or 100 mg/kg/day) and a vehicle control daily or on a set schedule.
-
Measure tumor volume using calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).
-
4. In Vivo Angiogenesis Assay
-
Objective: To assess the effect of α-ESA on the formation of new blood vessels in vivo.
-
Methodology:
-
Implant a Matrigel plug containing a pro-angiogenic factor (e.g., VEGF or bFGF) and α-ESA or a vehicle control subcutaneously into mice.
-
After a set period (e.g., 7-14 days), excise the Matrigel plugs.
-
Quantify the extent of blood vessel formation within the plugs by measuring the hemoglobin content or by immunohistochemical staining for endothelial cell markers (e.g., CD31).
-
5. Western Blot Analysis
-
Objective: To determine the effect of α-ESA on the expression and phosphorylation status of key signaling proteins.
-
Methodology:
-
Lyse treated and control cells or tumor tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, total ERK, PPARγ, HER2, HER3, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
This guide provides a comprehensive overview of the in vitro and in vivo effects of α-Eleostearic acid. The presented data and protocols should serve as a valuable resource for researchers investigating the therapeutic potential of this promising natural compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. chondrex.com [chondrex.com]
- 4. Α-eleostearic acid inhibits growth and induces apoptosis in breast cancer cells via HER2/HER3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. scispace.com [scispace.com]
Alpha-Eleostearic Acid: A Potent Conjugated Linolenic Acid Outshining Conventional CLAs in Therapeutic Promise
A comprehensive evaluation of current experimental data reveals that alpha-eleostearic acid (α-ESA), a conjugated linolenic acid isomer, demonstrates superior therapeutic potential in anticancer applications compared to the more commonly researched conjugated linoleic acids (CLAs). While both α-ESA and CLAs exhibit anti-inflammatory and anti-obesity properties, the anticancer potency of α-ESA is notably more pronounced in preclinical studies.
This guide provides a detailed comparison of the therapeutic efficacy of α-ESA against various CLA isomers, drawing upon experimental data from in vitro and in vivo studies. The information is tailored for researchers, scientists, and drug development professionals, offering a clear perspective on the mechanisms of action and comparative performance of these fatty acids.
Anticancer Efficacy: α-Eleostearic Acid Shows Marked Superiority
Experimental evidence strongly suggests that α-ESA is a more potent inducer of apoptosis and inhibitor of proliferation in cancer cells than mixed CLA isomers.
Comparative Pro-Apoptotic and Anti-Proliferative Effects
Studies on human breast cancer cell lines, including estrogen receptor (ER)-negative MDA-MB-231 and ER-positive MDA-ERα7, have shown that α-ESA treatment at a concentration of 40 μmol/L can induce apoptosis in 70% to 90% of cells.[1][2] In stark contrast, conjugated linoleic acid at the same concentration resulted in only 5% to 10% apoptosis, a rate similar to that of untreated control cells.[1][2] Furthermore, α-ESA inhibited the proliferation of these breast cancer cells at concentrations ranging from 20 to 80 μmol/L, whereas CLA showed comparatively weak antiproliferative activity.[1][2][3]
In vivo studies using nude mice transplanted with DLD-1 human colon cancer cells further substantiate the superior antitumor effect of α-ESA compared to the CLA isomers 9Z,11E-CLA and 10E,12Z-CLA.[4]
| Compound | Cell Line(s) | Concentration | Apoptosis Rate | Proliferation Inhibition | Citation(s) |
| α-Eleostearic Acid | MDA-MB-231, MDA-ERα7 | 40 µmol/L | 70-90% | Significant at 20-80 µmol/L | [1][2] |
| Conjugated Linoleic Acid | MDA-MB-231, MDA-ERα7 | 40 µmol/L | 5-10% | Weak at 20-80 µmol/L | [1][2] |
| α-Eleostearic Acid | DLD-1 (in vivo) | Not specified | Enhanced DNA fragmentation | Stronger tumor suppression | [4] |
| 9Z,11E-CLA & 10E,12Z-CLA | DLD-1 (in vivo) | Not specified | Less pronounced | Weaker tumor suppression | [4] |
Mechanisms of Anticancer Action
The anticancer activity of α-ESA is multifaceted, involving the induction of oxidative stress, modulation of key signaling pathways, and cell cycle arrest. A significant mechanism is its ability to induce apoptosis through an oxidation-dependent pathway, which can be abrogated by the presence of antioxidants like α-tocotrienol.[1][2] This process involves the loss of mitochondrial membrane potential and the translocation of apoptosis-inducing factor (AIF) and endonuclease G from the mitochondria to the nucleus.[1][2]
α-ESA has also been shown to up-regulate the expression of PPARγ, p21, Bax, p53, and caspase-3 mRNA, leading to the inhibition of DNA synthesis and cell cycle arrest at the G2/M phase.[5] In breast cancer cells overexpressing HER2, α-ESA can reduce HER2/HER3 protein expression, activate the Akt/BAD/Bcl-2 apoptotic pathway, and inhibit the Akt/GSK-3β survival pathway.[6][7]
In contrast, the anticancer mechanisms of CLAs are often isomer-specific. The trans-10, cis-12-CLA isomer has been shown to induce apoptosis and decrease DNA synthesis in Caco-2 colon cancer cells, while the cis-9, trans-11-CLA isomer had no effect in this model.[8] Both isomers, however, appear to be active in inhibiting carcinogenesis in various animal models.[9]
Caption: Signaling pathways of α-ESA and CLA in cancer cells.
Anti-Inflammatory and Anti-Obesity Effects: A Shared but Nuanced Landscape
Both α-ESA and CLAs demonstrate anti-inflammatory and anti-obesity properties, although the mechanisms and the strength of evidence vary.
Anti-Inflammatory Properties
α-Eleostearic acid has been shown to possess antioxidant and anti-inflammatory properties.[10][11] It can reduce lipid peroxidation, a key process in inflammation.[11] The anti-inflammatory effects of α-ESA are also linked to its conversion to cis-9, trans-11 CLA in vivo.[11]
CLAs, particularly the cis-9, trans-11 isomer, are recognized for their anti-inflammatory effects.[12] Studies have shown that CLA supplementation can modulate oxidative stress and inflammatory responses, which may accelerate cutaneous wound healing.[10] In cultured endothelial cells, both cis-9, trans-11 and trans-10, cis-12 CLA isomers exhibited modest anti-inflammatory effects.[13][14] However, some studies suggest that CLA can have both pro- and anti-inflammatory roles, as supplementation has been shown to decrease levels of some inflammatory cytokines like TNF-α and IL-6, while increasing C-reactive protein (CRP) levels.[15]
| Compound/Isomer | Key Anti-Inflammatory Finding(s) | Citation(s) |
| α-Eleostearic Acid | Reduces lipid peroxidation; acts as an antioxidant. | [11][16] |
| cis-9, trans-11 CLA | Considered the main anti-inflammatory isomer. | [12] |
| Mixed CLA Isomers | Modulates oxidative stress and inflammation in wound healing. Decreased TNF-α and IL-6, but increased CRP. | [10][15] |
Anti-Obesity Effects
The evidence for anti-obesity effects is more robust for CLAs than for α-ESA. Numerous clinical trials and meta-analyses have investigated the impact of CLA supplementation on body composition in overweight and obese individuals.[17][18][19] The results generally point to a modest but statistically significant reduction in body weight and fat mass.[17] The trans-10, cis-12 CLA isomer is believed to be primarily responsible for the effects on body fat reduction.[9][20] A randomized, double-blinded, placebo-controlled trial with obese women showed that 3.2 g/day of CLA for eight weeks, combined with aerobic exercise, was investigated for its effects on body fat and lipid profiles.[21]
Direct evidence for the anti-obesity effects of α-ESA is less prevalent in the current literature. However, its presence in bitter melon, a plant traditionally used for managing metabolic conditions, suggests a potential role that warrants further investigation.[11]
Experimental Protocols: A Glimpse into the Methodologies
The findings presented in this guide are based on a variety of established experimental protocols.
Cell-Based Assays
-
Cell Lines: Human breast cancer (MDA-MB-231, MDA-ERα7, SKBR3, T47D, MCF-7), human colon cancer (DLD-1, Caco-2).[1][4][6][8][22]
-
Proliferation Assays: Cell viability was typically assessed using colorimetric assays that measure metabolic activity, such as those employing WST-8 (a water-soluble tetrazolium salt).
-
Apoptosis Assays: Apoptosis was quantified using flow cytometry after staining with Annexin V-FITC and propidium (B1200493) iodide (PI). Loss of mitochondrial membrane potential was measured using kits like MitoCapture.[1][2]
-
Cell Cycle Analysis: Flow cytometry was used to analyze cell cycle distribution after PI staining of cellular DNA.[5]
-
Western Blotting: This technique was employed to determine the expression levels of key proteins in signaling pathways, such as HER2, HER3, PTEN, Akt, GSK-3β, BAD, and Bcl-2.[6]
Caption: A generalized workflow for in vitro experiments.
Animal Studies
-
Animal Models: Nude mice are commonly used for xenograft studies, where human cancer cells are implanted to study tumor growth in vivo.[4]
-
Administration: Test compounds (α-ESA or CLAs) are typically administered through dietary supplementation.
-
Tumor Measurement: Tumor volume is periodically measured to assess the efficacy of the treatment.
-
Biochemical Analysis: At the end of the study, tumors and other tissues are often harvested for further analysis, such as DNA fragmentation assays (to detect apoptosis) and measurement of lipid peroxidation.[4]
Conclusion
The available scientific evidence strongly positions this compound as a promising therapeutic agent, particularly in the context of oncology. Its superior ability to induce apoptosis and inhibit cancer cell proliferation, when compared directly with mixed conjugated linoleic acids, highlights its potential for further investigation and development. While CLAs have demonstrated modest benefits in inflammation and obesity, their anticancer effects appear less potent and more isomer-dependent than those of α-ESA.
For researchers and drug development professionals, α-ESA represents a compelling natural compound that warrants dedicated exploration. Future studies should focus on elucidating its efficacy in a broader range of cancer types, optimizing delivery methods, and conducting well-designed clinical trials to translate its preclinical promise into tangible therapeutic benefits. The distinct and potent mechanisms of action of α-ESA may offer new avenues for the development of novel anticancer strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Eleostearic Acid inhibits breast cancer proliferation by means of an oxidation-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Growth inhibition and apoptotic effect of this compound on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Α-eleostearic acid inhibits growth and induces apoptosis in breast cancer cells via HER2/HER3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The biologically active isomers of conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of dietary conjugated linoleic acid supplementation on early inflammatory responses during cutaneous wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beneficial Impacts of this compound from Wild Bitter Melon and Curcumin on Promotion of CDGSH Iron-Sulfur Domain 2: Therapeutic Roles in CNS Injuries and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of inflammation and immunity by dietary conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. [PDF] Conjugated Linoleic Acids Have Anti-Inflammatory Effects in Cultured Endothelial Cells | Semantic Scholar [semanticscholar.org]
- 15. The effects of conjugated linoleic acid supplementation on inflammatory cytokines and adipokines in adults: A GRADE-assessed systematic review and dose–response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative study of antioxidant activity of this compound and punicic acid against oxidative stress generated by sodium arsenite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The efficacy of long-term conjugated linoleic acid (CLA) supplementation on body composition in overweight and obese individuals: a systematic review and meta-analysis of randomized clinical trials [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Conjugated linoleic acid isomers: differences in metabolism and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. This compound suppresses proliferation of MCF-7 breast cancer cells via activation of PPARgamma and inhibition of ERK 1 / 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of Alpha-Eleostearic Acid in Combination Cancer Therapy: A Guide for Researchers
A comprehensive review of the standalone anticancer effects of alpha-Eleostearic acid (α-ESA) and a forward-looking exploration of its potential synergistic effects with conventional chemotherapeutic agents. This guide provides detailed experimental protocols for researchers aiming to investigate these potential synergies and elucidates the known signaling pathways modulated by α-ESA.
This compound (α-ESA), a conjugated linolenic acid found in high concentrations in bitter melon and tung tree seeds, has garnered significant attention for its potent anti-tumor activities.[1][2] As a standalone agent, α-ESA has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest in various cancer cell lines.[1][3][4] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways implicated in cancer progression, such as the HER2/HER3 and PPARγ pathways.[3][5][6]
While the anticancer properties of α-ESA alone are promising, a critical area of investigation lies in its potential to act synergistically with other established anticancer compounds. Synergistic interactions, where the combined effect of two or more drugs is greater than the sum of their individual effects, are a cornerstone of modern oncology, often leading to enhanced therapeutic efficacy and reduced side effects. To date, specific studies evaluating the synergistic effects of α-ESA with conventional chemotherapeutics like doxorubicin (B1662922), paclitaxel (B517696), or cisplatin (B142131) are lacking in the published literature. This guide aims to bridge this gap by providing a framework for such investigations, detailing the necessary experimental protocols and highlighting the potential mechanisms that could underpin these synergistic interactions.
Evaluating Synergism: The Combination Index Method
A cornerstone for quantifying drug interactions is the Chou-Talalay method, which calculates a Combination Index (CI).[7][8] The CI provides a quantitative measure of the nature of the drug interaction:
-
CI < 1: Indicates synergism
-
CI = 1: Indicates an additive effect
-
CI > 1: Indicates antagonism
This method is crucial for objectively determining whether a combination of α-ESA and another compound results in a therapeutic advantage.[9][10]
Potential Synergistic Combinations and Underlying Mechanisms
While direct experimental evidence is not yet available, the known mechanisms of α-ESA suggest plausible synergistic interactions with several classes of chemotherapeutic agents.
α-ESA and Doxorubicin
Doxorubicin is a widely used chemotherapy drug that primarily works by intercalating DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. Combining doxorubicin with natural compounds that also promote apoptosis can lead to synergistic effects.[11][12][13] Given that α-ESA is a known inducer of apoptosis, its combination with doxorubicin could potentially enhance the overall cytotoxic effect on cancer cells.[6]
α-ESA and Paclitaxel
Paclitaxel functions by stabilizing microtubules, leading to mitotic arrest and apoptosis. Natural compounds that interfere with cell cycle progression or enhance apoptotic signaling can synergize with paclitaxel.[14] α-ESA has been shown to cause G2/M cell cycle arrest, the same phase where paclitaxel exerts its effect.[1][3] This shared mechanism of action presents a strong rationale for investigating this combination for potential synergy.
α-ESA and Cisplatin
Cisplatin is a platinum-based drug that causes DNA damage, leading to apoptosis.[15] Compounds that can enhance DNA damage or augment the apoptotic response can act synergistically with cisplatin. The pro-apoptotic properties of α-ESA make it a candidate for combination studies with cisplatin to potentially increase the sensitivity of cancer cells to this chemotherapeutic agent.
Experimental Protocols for Assessing Synergy
To rigorously evaluate the potential synergistic effects of α-ESA with other compounds, a series of well-defined experiments are necessary.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16][17][18]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of α-ESA alone, the combination drug alone, and various combinations of both drugs at a constant ratio (e.g., based on their respective IC50 values). Include untreated cells as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Use this data to determine the IC50 values for each drug alone and in combination. These values are then used to calculate the Combination Index (CI).[19]
Apoptosis Assessment (Annexin V/Propidium Iodide Staining)
The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[20][21]
Protocol:
-
Cell Treatment: Treat cells with α-ESA alone, the combination drug alone, and the combination of both at concentrations determined from the MTT assay (e.g., their respective IC50 values).
-
Cell Harvesting: After the treatment period, harvest the cells (both adherent and floating).
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the different treatments. An increase in the apoptotic cell population in the combination treatment compared to the single agents would suggest a synergistic effect on apoptosis induction.[22][23]
Signaling Pathways Modulated by this compound
Understanding the molecular pathways affected by α-ESA is crucial for predicting and interpreting its synergistic interactions. Below are diagrams of two key signaling pathways known to be modulated by α-ESA.
Caption: α-ESA inhibits the HER2/HER3 signaling pathway, leading to decreased cell survival and increased apoptosis.
Caption: α-ESA activates PPARγ, leading to the upregulation of tumor suppressor genes and induction of apoptosis.
Conclusion and Future Directions
This compound demonstrates significant potential as an anticancer agent. While its efficacy as a standalone compound is supported by a growing body of evidence, its true therapeutic value may lie in its synergistic application with existing chemotherapies. The lack of direct experimental data on such combinations represents a critical research gap. The experimental frameworks and mechanistic insights provided in this guide are intended to facilitate and encourage researchers to explore the synergistic potential of α-ESA. Such studies are essential to unlock the full therapeutic promise of this natural compound and to develop more effective and less toxic combination therapies for cancer treatment. Future research should focus on in vitro screening of α-ESA with a panel of conventional chemotherapeutic drugs, followed by in vivo studies in animal models to validate promising synergistic combinations.
References
- 1. Eleostearic Acid inhibits breast cancer proliferation by means of an oxidation-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conjugated Linolenic Acids: Implication in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Α-eleostearic acid inhibits growth and induces apoptosis in breast cancer cells via HER2/HER3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Growth inhibition and apoptotic effect of this compound on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound suppresses proliferation of MCF-7 breast cancer cells via activation of PPARgamma and inhibition of ERK 1 / 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dietary α-Eleostearic Acid Ameliorates Experimental Inflammatory Bowel Disease in Mice by Activating Peroxisome Proliferator-Activated Receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 10. punnettsquare.org [punnettsquare.org]
- 11. Synergistic breast cancer suppression efficacy of doxorubicin by combination with glycyrrhetinic acid as an angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergistic Effect of SH003 and Doxorubicin in Triple-negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic anti-cancer activity of the combination of dihydroartemisinin and doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Anti-tumor Strategy for Breast Cancer: Synergistic Role of Oleuropein with Paclitaxel Therapeutic in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.co.jp]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. protocols.io [protocols.io]
- 23. researchgate.net [researchgate.net]
A Head-to-Head Comparison of α-Eleostearic Acid and α-Linolenic Acid for Researchers and Drug Development Professionals
An in-depth analysis of the structural, mechanistic, and functional differences between α-Eleostearic Acid and α-Linolenic Acid, supported by experimental data.
This guide provides a comprehensive, data-driven comparison of two isomeric 18-carbon polyunsaturated fatty acids: α-Eleostearic acid (α-ESA) and α-Linolenic acid (ALA). While structurally similar, their distinct chemical properties lead to significantly different biological activities, particularly in the realms of cancer therapy and inflammation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of these fatty acids.
Structural and Physicochemical Properties
α-Eleostearic acid and α-Linolenic acid are both octadecatrienoic acids, meaning they possess an 18-carbon chain with three double bonds. However, the arrangement of these double bonds is the key differentiator. α-ESA is a conjugated fatty acid, with its double bonds located at positions 9, 11, and 13 in a cis, trans, trans configuration, respectively. In contrast, ALA is a non-conjugated fatty acid with double bonds at positions 9, 12, and 15, all in the cis configuration. This seemingly subtle structural variance has profound implications for their chemical reactivity and biological functions.
| Property | α-Eleostearic Acid (α-ESA) | α-Linolenic Acid (ALA) |
| IUPAC Name | (9Z,11E,13E)-octadeca-9,11,13-trienoic acid | (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid |
| Chemical Formula | C18H30O2 | C18H30O2 |
| Molar Mass | 278.43 g/mol | 278.43 g/mol |
| Double Bond System | Conjugated (9, 11, 13) | Non-conjugated (9, 12, 15) |
| Stereochemistry | 9-cis, 11-trans, 13-trans | all-cis |
| Common Sources | Tung oil, bitter gourd seed oil.[1] | Flaxseed, chia seeds, walnuts, canola oil.[2][3] |
Comparative Biological Activity: Anticancer Effects
Experimental evidence strongly suggests that α-ESA possesses more potent anticancer properties compared to ALA, primarily through the induction of apoptosis and an oxidation-dependent mechanism.
Induction of Apoptosis in Breast Cancer Cells
A direct comparison using MDA-MB-231 (ER-negative) and MDA-ERα7 (ER-positive) human breast cancer cells demonstrated the superior pro-apoptotic activity of α-ESA.
| Treatment (40 µM) | % Apoptosis in MDA-ERα7 Cells | % Apoptosis in MDA-wt Cells |
| α-Eleostearic Acid (α-ESA) | 82% | 89% |
| α-Linolenic Acid (ALA) | 5-10% | 5-10% |
| Control | 5-10% | 5-10% |
| (Data sourced from Grossmann et al., 2009)[4] |
Inhibition of Cancer Cell Proliferation
The same study also revealed that α-ESA significantly inhibits the proliferation of breast cancer cells at concentrations where ALA shows minimal effect.
| Treatment Concentration | % Proliferation Inhibition (MDA-MB-231) vs. Control |
| α-ESA (20 µM) | Significant Inhibition (P < 0.05) |
| α-ESA (40 µM) | Significant Inhibition (P < 0.001) |
| α-ESA (80 µM) | Significant Inhibition (P < 0.001) |
| ALA (20-80 µM) | Weak antiproliferative activity |
| (Data sourced from Grossmann et al., 2009)[4] |
Proposed Anticancer Signaling Pathways
dot
Caption: Proposed anticancer signaling pathways of α-ESA and ALA.
Comparative Biological Activity: Anti-inflammatory Effects
Both α-ESA and ALA exhibit anti-inflammatory properties, though their mechanisms and comparative efficacy are still under investigation. ALA is more extensively studied in this context.
Inhibition of Inflammatory Mediators
ALA has been shown to suppress the production of key inflammatory mediators in macrophages. While direct comparative data with α-ESA is limited, the established mechanism for ALA involves the inhibition of the NF-κB and MAPK signaling pathways.
| Inflammatory Mediator | Effect of α-Linolenic Acid (ALA) |
| Nitric Oxide (NO) | Strong inhibitory effect on production. |
| Inducible Nitric Oxide Synthase (iNOS) | Inhibition of gene expression. |
| Cyclooxygenase-2 (COX-2) | Inhibition of gene expression. |
| Tumor Necrosis Factor-α (TNF-α) | Inhibition of gene expression. |
| Prostaglandin E2 (PGE2) | Reduction in production. |
| (Data compiled from multiple sources)[5] |
A study comparing various fatty acids showed that both stearidonic acid (SDA) and ALA reduced PGE2 production in MDA-MB-231 breast cancer cells compared to arachidonic acid. At a concentration of 50 µM, SDA, but not ALA, significantly lowered COX-2 protein levels compared to the vehicle.[6]
Proposed Anti-inflammatory Signaling Pathways
dot
References
- 1. benchchem.com [benchchem.com]
- 2. TNF-α, IL-6 and IL-8 ELISA [bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. abcam.cn [abcam.cn]
- 5. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of stearidonic acid and alpha-linolenic acid on PGE2 production and COX-2 protein levels in MDA-MB-231 breast cancer cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Lipid Peroxidation in α-Eleostearic Acid's Anti-Cancer Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Alpha-eleostearic acid (α-ESA), a conjugated linolenic acid found in high concentrations in bitter melon seed oil, has garnered significant attention for its potent anti-tumor activities.[1] Emerging research strongly suggests that its primary mechanism of action in cancer cells involves the induction of apoptosis through an oxidation-dependent pathway.[2][3] This guide provides a comparative analysis of the evidence supporting the role of lipid peroxidation in α-ESA's mechanism against alternative hypotheses, supported by experimental data and detailed protocols.
Core Mechanism: Lipid Peroxidation-Induced Apoptosis
The prevailing evidence indicates that α-ESA's cytotoxic effects on cancer cells are intrinsically linked to the induction of lipid peroxidation, a process of oxidative degradation of lipids. This cascade of events leads to cellular damage and, ultimately, programmed cell death (apoptosis).
A key study demonstrated that the anti-proliferative and apoptotic effects of α-ESA on both estrogen receptor (ER)-negative and ER-positive breast cancer cells were nullified by the presence of the antioxidant α-tocotrienol.[1][2] This suggests that the therapeutic action of α-ESA is dependent on an oxidative process. Further in vivo research on human colon cancer cells in nude mice showed that dietary α-ESA not only suppressed tumor growth but also led to increased DNA fragmentation and lipid peroxidation within the tumor tissue.[4] The addition of α-tocopherol, another antioxidant, was found to suppress this oxidative stress and subsequent apoptosis.[4]
The proposed signaling pathway for α-ESA-induced apoptosis via lipid peroxidation is as follows:
Caption: Proposed mechanism of α-ESA-induced apoptosis via lipid peroxidation.
Comparison with Alternative Mechanisms
While the evidence for lipid peroxidation is compelling, other mechanisms of action for α-ESA have been proposed. It is plausible that these pathways are not mutually exclusive and may act in concert with or as a consequence of oxidative stress.
| Mechanism | Supporting Evidence | Contrasting/Complementary Evidence |
| Lipid Peroxidation | - Abrogation of apoptosis and growth inhibition by antioxidants (α-tocotrienol, α-tocopherol).[1][2][4]- Increased lipid peroxidation in tumor tissues of α-ESA-fed mice.[4]- Loss of mitochondrial membrane potential, a known consequence of oxidative stress.[1][2] | - Some studies report α-ESA having antioxidant effects in non-cancer models, suggesting a context-dependent role.[5][6][7] |
| HER2/HER3 Signaling | - α-ESA treatment reduced HER2/HER3 protein expression in breast cancer cells.[8]- Led to decreased phosphorylation of Akt and subsequent effects on apoptotic and survival pathways.[8] | - This may be a downstream effect of lipid peroxidation-induced cellular stress rather than a primary mechanism. |
| Upregulation of Apoptotic Genes | - Increased mRNA expression of PPARγ, p21, Bax, p53, and caspase-3 in breast cancer cells.[9] | - The activation of these genes is a common feature of apoptosis and could be triggered by the oxidative stress initiated by lipid peroxidation. |
| Cell Cycle Arrest | - α-ESA induces G2-M or G0/G1 phase arrest in cancer cells.[1][2][3][8][9] | - Cell cycle arrest is a common cellular response to DNA damage, which can be caused by byproducts of lipid peroxidation. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the role of lipid peroxidation in α-ESA's mechanism.
Table 1: Effect of α-ESA and Antioxidants on Breast Cancer Cell Apoptosis
| Cell Line | Treatment (48 hours) | Apoptosis Rate (%) |
| MDA-ERα7 | Control | ~5-10%[2] |
| α-ESA (40 µmol/L) | 82%[1] | |
| α-ESA (40 µmol/L) + α-tocotrienol (20 µmol/L) | ~5-10% (similar to control)[1][2] | |
| MDA-MB-231 | Control | ~5-10%[2] |
| α-ESA (40 µmol/L) | 89%[1] | |
| α-ESA (40 µmol/L) + α-tocotrienol (20 µmol/L) | ~5-10% (similar to control)[1][2] |
Table 2: Effect of α-ESA on Mitochondrial Membrane Potential (Δψm)
| Cell Line | Treatment | Cells with Disrupted Δψm (%) |
| MDA-ERα7 | Control | ~15%[1] |
| α-ESA | 53%[1] | |
| α-ESA + α-tocotrienol | ~15% (similar to control)[1] | |
| MDA-MB-231 | Control | ~10%[1] |
| α-ESA | 48%[1] | |
| α-ESA + α-tocotrienol | ~10% (similar to control)[1] |
Experimental Protocols
Below are detailed methodologies for key experiments used to validate the role of lipid peroxidation.
Cell Proliferation and Apoptosis Assays
-
Cell Culture: Human breast cancer cell lines (e.g., MDA-MB-231, MDA-ERα7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are treated with α-ESA at various concentrations (e.g., 40 µmol/L). For antioxidant rescue experiments, cells are co-treated with an antioxidant such as α-tocotrienol (e.g., 20 µmol/L).
-
Apoptosis Detection (Flow Cytometry):
-
After treatment (e.g., 48 hours), cells are harvested and washed with PBS.
-
Cells are resuspended in a binding buffer and stained with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.
-
Caption: Experimental workflow for assessing α-ESA-induced apoptosis.
Mitochondrial Membrane Potential (Δψm) Assay
-
Treatment: Cells are treated as described above.
-
Staining: A fluorescent dye sensitive to mitochondrial membrane potential, such as JC-1 or TMRE, is added to the cell culture for a specified incubation period.
-
Analysis: The fluorescence is measured using a flow cytometer or a fluorescence microscope. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.
In Vivo Tumor Growth and Lipid Peroxidation Analysis
-
Animal Model: Nude mice are subcutaneously injected with human cancer cells (e.g., DLD-1 colon cancer cells) to establish tumors.
-
Dietary Intervention: Mice are fed a diet supplemented with α-ESA.
-
Tumor Measurement: Tumor size is periodically measured.
-
Lipid Peroxidation Assay (TBARS Assay):
-
At the end of the study, tumors are excised and homogenized.
-
The homogenate is reacted with thiobarbituric acid (TBA) under acidic conditions and heat.
-
This reaction forms a colored product with malondialdehyde (MDA), a byproduct of lipid peroxidation.
-
The absorbance of the product is measured spectrophotometrically to quantify the level of lipid peroxidation.
-
Conclusion
The available evidence strongly supports the hypothesis that lipid peroxidation is a key and early event in the mechanism of α-eleostearic acid-induced apoptosis in cancer cells. The ability of antioxidants to rescue cells from α-ESA's effects is a powerful indicator of an oxidation-dependent mechanism. While other signaling pathways are undoubtedly involved, they are likely downstream consequences of the initial oxidative stress. For drug development professionals, these findings suggest that the pro-oxidant properties of α-ESA are central to its therapeutic potential and should be a primary focus in the development of novel anti-cancer agents. Further research could explore strategies to enhance the delivery of α-ESA to tumor tissues to maximize its pro-oxidant effects locally while minimizing systemic oxidative stress.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Eleostearic Acid inhibits breast cancer proliferation by means of an oxidation-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparative study of antioxidant activity of this compound and punicic acid against oxidative stress generated by sodium arsenite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beneficial Impacts of this compound from Wild Bitter Melon and Curcumin on Promotion of CDGSH Iron-Sulfur Domain 2: Therapeutic Roles in CNS Injuries and Diseases [mdpi.com]
- 7. Beneficial Impacts of this compound from Wild Bitter Melon and Curcumin on Promotion of CDGSH Iron-Sulfur Domain 2: Therapeutic Roles in CNS Injuries and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Α-eleostearic acid inhibits growth and induces apoptosis in breast cancer cells via HER2/HER3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Growth inhibition and apoptotic effect of this compound on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Gene Expression Changes Induced by Different Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of different fatty acids on gene expression, offering insights into their diverse biological roles. By understanding how various fatty acids modulate cellular pathways, researchers can better elucidate disease mechanisms and identify potential therapeutic targets. This document summarizes key experimental findings, details relevant methodologies, and visualizes critical signaling pathways.
Data Presentation: Comparative Gene Expression Analysis
The following tables summarize the quantitative changes in the expression of key genes in response to treatment with different fatty acids. These studies highlight the distinct regulatory effects of saturated fatty acids (SFAs), monounsaturated fatty acids (MUFAs), and polyunsaturated fatty acids (PUFAs) on genes involved in inflammation, lipid metabolism, and cellular stress.
Table 1: Saturated vs. Monounsaturated Fatty Acids in Macrophages
This table compares the effects of the saturated fatty acid palmitic acid (PA) with the monounsaturated fatty acid oleic acid (OA) on the expression of pro- and anti-inflammatory genes in bone marrow-derived macrophages (BMDMs).
| Gene Symbol | Gene Name | Fatty Acid Treatment | Fold Change (vs. Control) | Reference |
| TNFα | Tumor necrosis factor alpha | Palmitic Acid | Increased | [1] |
| CD11c | Integrin alpha X | Palmitic Acid | Decreased | [1] |
| iNOS | Nitric oxide synthase 2, inducible | Palmitic Acid | Decreased | [1] |
| Arg1 | Arginase 1 | Oleic Acid | Increased | [1] |
| MGL1 | Macrophage galactose-type lectin 1 | Oleic Acid | Increased | [1] |
Table 2: Omega-3 vs. Omega-6 Fatty Acids in THP-1 Macrophages
This table illustrates the differential effects of the omega-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) compared to the pro-inflammatory environment often associated with a high omega-6 to omega-3 ratio. The data shows the impact on genes involved in the NF-κB signaling pathway and inflammation.
| Gene Symbol | Gene Name | Fatty Acid Treatment (50 µM) | % of Control Gene Expression | Reference |
| AKT1 | AKT serine/threonine kinase 1 | EPA | ~60% | [2] |
| MAPK | Mitogen-activated protein kinase | EPA | ~55% | [2] |
| NFKB | Nuclear factor kappa B subunit 1 | EPA | ~50% | [2] |
| TNFA | Tumor necrosis factor alpha | EPA | ~40% | [2] |
| TNFA | Tumor necrosis factor alpha | DHA | ~60% | [2] |
| IL1B | Interleukin 1 beta | EPA | ~35% | [2] |
| IL1B | Interleukin 1 beta | DHA | ~50% | [2] |
| PTGS2 (COX-2) | Prostaglandin-endoperoxide synthase 2 | DHA | ~60% | [2] |
| ALOX5 | Arachidonate 5-lipoxygenase | EPA | ~45% | [2] |
| ALOX5 | Arachidonate 5-lipoxygenase | DHA | ~65% | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summarized protocols for key experiments cited in this guide.
Protocol 1: Cell Culture and Fatty Acid Treatment
This protocol outlines the preparation of fatty acid-bovine serum albumin (BSA) complexes and their application to cultured cells.
-
Preparation of Fatty Acid Stock Solution:
-
Dissolve the fatty acid (e.g., palmitic acid, oleic acid) in ethanol (B145695) to create a concentrated stock solution (e.g., 150 mM).[3]
-
-
Complexing Fatty Acids to BSA:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water.
-
Warm the BSA solution to 37°C.
-
Add the fatty acid stock solution to the warm BSA solution while vortexing to achieve the desired molar ratio (e.g., 5:1 fatty acid to BSA).
-
Incubate the mixture at 37°C for at least 1 hour to allow for complex formation.[3][4]
-
Sterile-filter the fatty acid-BSA complex solution using a 0.22 µm filter.
-
-
Cell Treatment:
-
Culture cells (e.g., HepG2, THP-1, BMDMs) to 70-80% confluency in standard growth medium.
-
Replace the growth medium with a serum-free or low-serum medium containing the desired final concentration of the fatty acid-BSA complex.[5]
-
A vehicle control containing BSA and the equivalent concentration of ethanol used for the fatty acid stock should be included.
-
Incubate the cells for the desired duration (e.g., 6, 24, or 48 hours) before harvesting for analysis.
-
Protocol 2: RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the isolation of total RNA and the quantification of gene expression using qRT-PCR.
-
RNA Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., TRIzol or buffer from a commercial RNA extraction kit).[6][7]
-
Homogenize the lysate and extract the RNA following the manufacturer's protocol (e.g., using chloroform (B151607) phase separation and isopropanol (B130326) precipitation or a silica-based column).[8]
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.[9]
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose (B213101) gel.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of random hexamers and/or oligo(dT) primers.[10]
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare a reaction mixture containing the cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based qPCR master mix.[6]
-
Perform the qPCR reaction in a real-time PCR cycler.
-
Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between different treatment groups.[10]
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of fatty acid-mediated gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of n-3 fatty acids on the expression of inflammatory genes in THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 4. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. surgery.pitt.edu [surgery.pitt.edu]
- 8. A rapid RNA extraction method from oil palm tissues suitable for reverse transcription quantitative real-time PCR (RT-qPCR) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mcgill.ca [mcgill.ca]
- 10. Integrating single-cell RNA-Seq and bulk RNA-Seq data to explore the key role of fatty acid metabolism in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of α-Eleostearic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential information and procedural steps for the proper disposal of α-Eleostearic acid, ensuring the safety of laboratory personnel and the protection of the environment.
While α-Eleostearic acid has not been identified as having significant systemic health effects and is considered to pose a low risk to human health, proper disposal protocols are still necessary to maintain a safe laboratory environment and comply with regulations.[1][2] The final disposal method will depend on the concentration of the acid, the solvent used, and local and institutional regulations.
Immediate Safety and Handling
Before disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
-
Standard laboratory coat: To protect from splashes.
-
Chemical-resistant gloves: To prevent skin contact.
-
Safety glasses with side shields or chemical splash goggles: To protect the eyes.
All handling of α-Eleostearic acid should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Waste Classification and Segregation
Based on current information, pure α-Eleostearic acid is not typically classified as hazardous waste. However, it is crucial to consider the following before making a final determination:
-
Mixtures: If the α-Eleostearic acid is dissolved in a solvent, the waste classification is determined by the hazards of the solvent. For example, if a flammable or toxic solvent is used, the entire solution must be treated as hazardous waste.
-
Institutional Policies: Your institution's Environmental Health and Safety (EHS) department will have specific guidelines for chemical waste disposal. Always consult these protocols.
-
Local Regulations: Waste disposal regulations can vary by region. Ensure you are compliant with all local, state, and federal mandates.
Proper segregation of chemical waste is critical.[3] Do not mix α-Eleostearic acid waste with other chemical waste streams unless explicitly permitted by your institution's guidelines. Incompatible materials can react dangerously.
Disposal Procedures
Follow this step-by-step guide for the proper disposal of α-Eleostearic acid:
-
Waste Determination:
-
Pure α-Eleostearic Acid (or in non-hazardous solvent): If local and institutional guidelines permit, small quantities of α-Eleostearic acid in a non-hazardous, water-miscible solvent may be eligible for drain disposal. However, this should be confirmed with your EHS department. Generally, this is only acceptable for very dilute, neutral pH solutions.
-
α-Eleostearic Acid in Hazardous Solvent: If dissolved in a flammable, corrosive, reactive, or toxic solvent, the waste must be collected and disposed of as hazardous chemical waste.
-
-
Waste Collection:
-
Use a designated and clearly labeled waste container. The container must be compatible with the chemical properties of the waste. For acidic solutions, avoid metal containers.[4]
-
The label should include the words "Hazardous Waste" (if applicable), the full chemical name (α-Eleostearic acid), the solvent, the concentration, and any associated hazards (e.g., "Flammable").
-
Never fill a liquid waste container to more than 90% of its capacity to allow for vapor expansion.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[4]
-
Ensure the storage area is well-ventilated and away from heat sources or incompatible chemicals.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Complete all necessary waste disposal forms accurately.
-
Spill Management
In the event of a spill, take the following immediate actions:
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or involves a hazardous solvent.
-
If safe to do so, contain the spill using absorbent materials.
-
Clean the affected area with a suitable solvent, followed by soap and water.
-
Collect all contaminated materials (absorbent pads, gloves, etc.) in a sealed bag or container and dispose of it as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department.
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH for Drain Disposal | Between 5.5 and 9.0 (check local regulations) | General laboratory practice |
| Container Fill Level | Do not exceed 90% capacity | General laboratory practice |
Note: This table provides general guidelines. Always adhere to your institution's specific quantitative limits.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of α-Eleostearic acid waste.
By adhering to these procedures and consulting with your institutional safety resources, you can ensure the safe and compliant disposal of α-Eleostearic acid, contributing to a secure and environmentally responsible research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling alpha-Eleostearic Acid
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of alpha-Eleostearic acid, a conjugated fatty acid of significant interest in apoptosis and cancer research. Adherence to these procedures is critical for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards.
Essential Safety and Personal Protective Equipment (PPE)
While this compound itself is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is frequently supplied as a solution in methanol (B129727) or ethanol.[1] These solvents are flammable and toxic, and therefore, all handling procedures must account for these hazards. The following personal protective equipment is mandatory:
-
Eye and Face Protection: Chemical splash goggles are required at all times. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.
-
Hand Protection: Nitrile gloves are recommended for handling this compound and its solutions. It is crucial to inspect gloves for any signs of degradation before and during use. Change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat is required. When handling larger volumes, a chemical-resistant apron over the lab coat is recommended.
-
Respiratory Protection: All work with this compound, particularly when in a volatile solvent, should be conducted in a certified chemical fume hood to prevent the inhalation of vapors.
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial to minimize exposure risk and ensure the quality of the compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, away from sources of ignition.
-
If supplied in a flammable solvent, store in a designated flammable liquids cabinet.
-
Note the date of receipt and opening on the container.
2. Preparation and Handling:
-
All handling of this compound and its solutions must be performed within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Use only compatible labware (e.g., glass, PTFE).
-
When preparing solutions, add the this compound (or its stock solution) to the solvent slowly and carefully to avoid splashing.
-
Keep containers sealed when not in use to prevent solvent evaporation and contamination.
3. Experimental Use:
-
When conducting experiments, use the smallest quantity of the substance necessary.
-
Be mindful of potential ignition sources in the vicinity of the work area.
-
After handling, decontaminate the work area with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Spill:
-
Small Spill: Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a labeled, sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent and then with soap and water.
-
Large Spill: Evacuate the area immediately. Alert others and your institution's environmental health and safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Plan
Proper disposal of this compound and its associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product and Solutions: Dispose of as chemical waste in accordance with local, state, and federal regulations. Due to the common use of flammable solvents, it should be treated as flammable waste.
-
Contaminated Materials: All materials that have come into contact with this compound (e.g., gloves, pipette tips, absorbent paper) should be collected in a designated, labeled hazardous waste container.
-
Empty Containers: "RCRA empty" containers (those that have been thoroughly drained) should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Once decontaminated, the container can be disposed of as non-hazardous waste.
Quantitative Data
| Property | Value |
| Molecular Formula | C₁₈H₃₀O₂[1][2] |
| Molecular Weight | 278.4 g/mol [1][2] |
| Appearance | Off-White Solid[3] |
| Solubility | Soluble in methanol, ethanol, DMF, and DMSO.[1] |
| CAS Number | 506-23-0[1][2] |
Safe Handling Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
